molecular formula C14H11IO3 B1598391 Methyl 4-(4-iodophenoxy)benzoate CAS No. 21120-76-3

Methyl 4-(4-iodophenoxy)benzoate

Cat. No.: B1598391
CAS No.: 21120-76-3
M. Wt: 354.14 g/mol
InChI Key: GYYOBKIQEKKCMS-UHFFFAOYSA-N
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Description

Methyl 4-(4-iodophenoxy)benzoate (CAS 21120-76-3) is a high-purity organic compound with the molecular formula C14H11IO3 and a molecular weight of 354.14 g/mol. This chemical serves as a valuable synthetic intermediate and building block in advanced medicinal chemistry and drug discovery research, particularly in the emerging field of Proteolysis Targeting Chimeras (PROTACs). Recent scientific literature highlights its application in the development of novel degraders for the Coactivator-Associated Arinine Methyltransferase 1 (CARM1), an enzyme implicated in oncology research . In this context, this compound acts as a key structural component that can be linked to E3 ubiquitin ligase ligands to create potent and selective bifunctional molecules capable of inducing the degradation of target proteins . Physical and Chemical Properties: • CAS Number: 21120-76-3 • Molecular Formula: C14H11IO3 • Molecular Weight: 354.14 g/mol • Purity: ≥98% Handling and Safety: Warning** - This compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment and working in a well-ventilated area . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 4-(4-iodophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYOBKIQEKKCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403203
Record name Methyl 4-(4-iodophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21120-76-3
Record name Methyl 4-(4-iodophenoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21120-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(4-iodophenoxy)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-(4-iodophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-iodophenoxy)benzoate (CAS No. 21120-76-3) is a diaryl ether derivative that presents a unique scaffold for chemical synthesis and pharmaceutical research.[1][2] Its structure, featuring a methyl ester functional group and an iodine atom on a diphenyl ether core, makes it a valuable intermediate. The presence of the iodo- group provides a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental in the construction of complex molecular architectures. Understanding the core physical and chemical properties of this compound is paramount for its effective utilization in experimental design, ensuring reproducibility, optimizing reaction conditions, and guaranteeing safe handling.

This guide provides a comprehensive overview of the known physical properties of this compound, offers insights into its anticipated spectroscopic characteristics, and details a fundamental experimental protocol for the verification of its purity.

Section 1: Core Physicochemical Properties

The fundamental physical constants of a compound govern its behavior in a laboratory setting, from its storage and handling to its reactivity in a solvent. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 21120-76-3[1]
Molecular Formula C₁₄H₁₁IO₃[1]
Molecular Weight 354.14 g/mol [1][3]
Boiling Point 399 °C (at 760 mmHg)[3]
Density 1.609 g/cm³[3]
Flash Point 190.2 °C[3]
Refractive Index 1.621[3]
Vapor Pressure 2.56 x 10⁻⁶ mmHg at 25°C[3]

Expert Insights on Physical State and Solubility:

While a definitive melting point is not widely published in readily accessible databases, the compound's high molecular weight and aromatic nature strongly suggest it is a solid at standard temperature and pressure. For context, the structurally related but simpler compound, Methyl 4-iodobenzoate, is a white solid with a melting point of 114 °C.[4]

Regarding solubility, no quantitative data is currently available. However, based on its molecular structure, which is largely non-polar due to the two aromatic rings, it is expected to have very low solubility in water. It is anticipated to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. This is consistent with related compounds like Methyl 4-hydroxybenzoate, which is freely soluble in ethanol and acetone but only slightly soluble in water.[5]

Section 2: Anticipated Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of synthesized compounds. While a public reference spectrum for this compound is not available, its structure allows for a confident prediction of its key spectral features.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl ester protons. The benzoate ring protons will likely appear as two doublets in the downfield region (approx. 7.0-8.2 ppm). The protons on the iodinated phenyl ring will also present as two doublets, with chemical shifts influenced by the electron-donating ether oxygen and the electron-withdrawing iodine atom. The most shielded signal will be a singlet for the three protons of the methyl ester group (O-CH₃), likely appearing around 3.8-3.9 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will be more complex, showing 14 distinct signals for each carbon atom (unless symmetry results in overlapping signals). Key signals to identify would be the carbonyl carbon of the ester at the most downfield position (approx. 165-170 ppm), the methyl carbon of the ester (approx. 52 ppm), and the various aromatic carbons, including the two carbons directly attached to the iodine and oxygen atoms.

  • IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp peak around 1720-1730 cm⁻¹ would be indicative of the C=O (carbonyl) stretch of the ester. The C-O stretches of the ester and the diaryl ether will appear in the fingerprint region, typically between 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ . Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹ , while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Section 3: Experimental Protocol for Melting Point Determination

The melting point is a critical physical property that serves as a primary indicator of a solid compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance.

Causality in Methodology: This protocol is designed to be a self-validating system. The use of a calibrated thermometer and a slow, controlled heating rate near the expected melting point are crucial. A rapid heating rate can lead to an artificially broad and elevated melting range due to inefficient heat transfer from the block to the sample, a common source of error.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. This is achieved by crushing a small amount on a watch glass with a spatula. A non-powdered sample will pack inefficiently and melt unevenly.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The ideal sample height is 2-3 mm for optimal heat transfer.

  • Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

  • Heating and Observation:

    • Begin heating the block at a relatively rapid rate (e.g., 10-15 °C per minute) to approach the approximate melting point. If the melting point is unknown, a preliminary rapid run is advised.

    • Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is critical for thermal equilibrium between the sample, the heating block, and the thermometer.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely liquefied (the clear point).

    • The recorded melting point should be reported as a range from the onset temperature to the clear point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry & Powder Sample prep2 Load Capillary Tube (2-3 mm height) prep1->prep2 Pack tightly measure1 Place in Apparatus prep2->measure1 Transfer measure2 Rapid Heat to ~T_m - 20°C measure1->measure2 measure3 Slow Heat (1-2°C/min) measure2->measure3 measure4 Observe & Record Range measure3->measure4 result1 Report as Range (Onset to Clear Point) measure4->result1 Finalize

Caption: Workflow for accurate melting point determination.

Section 4: Synthesis and Handling

This compound is typically synthesized via a nucleophilic aromatic substitution reaction, such as an Ullmann condensation or a Williamson ether synthesis variant. A common route involves the reaction of methyl 4-hydroxybenzoate with 1,4-diiodobenzene in the presence of a copper catalyst and a base (e.g., potassium carbonate).

General Handling and Safety:

As a halogenated aromatic compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any fine powders. While specific toxicity data is not available, compounds of this class may cause skin and eye irritation.[6]

Conclusion

This guide has consolidated the key physical properties of this compound, providing a critical data foundation for researchers. While gaps in the publicly available data for properties like melting point and solubility exist, this document provides expert-driven predictions based on structural analogy and established chemical principles. The detailed protocol for melting point determination offers a reliable method for purity assessment, reinforcing the principles of scientific integrity and reproducibility in the laboratory. The combination of known data, predictive analysis, and practical methodology makes this guide an essential resource for any scientist incorporating this compound into their research and development workflows.

References

  • Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-(3,4-Bis(2-hydroxyethoxy)tetrahydro-2-furanyl)-2-(2-hydroxyethoxy)ethoxy)ethyl dodecanoate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (1998). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]

Sources

Part 1: Physicochemical Profile & Molecular Weight Analysis

[1][2]

Understanding the precise mass and physical behavior of the scaffold is prerequisite to stoichiometric accuracy in multi-step synthesis.[1]

Table 1: Physicochemical Specifications

PropertyValueTechnical Note
Molecular Weight 354.14 g/mol Monoisotopic Mass: 353.975 g/mol
Molecular Formula

High halogen content affects Mass Spec isotopic pattern
CAS Number 21120-76-3Verified identifier for regulatory compliance
Physical State Crystalline SolidTypically off-white to pale yellow needles
Solubility DMSO, DMF,

Insoluble in water; sparingly soluble in hexanes
LogP (Predicted) ~4.2Lipophilic; requires polar aprotic solvents for reaction

Stoichiometric Causality: The iodine atom contributes significantly to the mass (

11

Part 2: Validated Synthetic Methodology

While Ullmann ether synthesis is a traditional route, it often requires high temperatures and copper catalysts that are difficult to remove.[1] The preferred, self-validating protocol for this electron-deficient system is a Nucleophilic Aromatic Substitution (

1

Reaction Logic: We utilize Methyl 4-fluorobenzoate as the electrophile.[1] The para-ester group withdraws electron density, activating the ring for attack by the phenoxide derived from 4-iodophenol .[1]

Experimental Protocol: Synthesis

Scale: 10 mmol[1][2]

  • Reagent Prep: In a dry 100 mL round-bottom flask, charge 4-iodophenol (2.20 g, 10 mmol) and Potassium Carbonate (

    
    , 2.76 g, 20 mmol).
    
  • Solvation: Add anhydrous DMF (Dimethylformamide, 20 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion (color change often observed).[1]

  • Addition: Add Methyl 4-fluorobenzoate (1.54 g, 10 mmol) in one portion.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar) for 4-6 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1] The limiting reagent (fluorobenzoate) should disappear.[1]

  • Workup: Cool to room temperature. Pour into ice-cold water (100 mL). The product will precipitate.[1]

  • Purification: Filter the solid. Wash with water (

    
     mL) to remove DMF and salts.[1] Recrystallize from Ethanol/Water if necessary.[1]
    

Yield Expectation: 85-92%

Workflow Visualization (DOT)

SynthesisWorkflowReactantsReactants:4-Iodophenol + Methyl 4-fluorobenzoateActivationActivation:K2CO3 / DMF(Phenoxide formation)Reactants->ActivationDeprotonationHeatingReaction:90°C, 4-6 Hours(SnAr Mechanism)Activation->HeatingNucleophilic AttackQuenchQuench:Pour into Ice Water(Precipitation)Heating->QuenchCompletionProductProduct:This compound(Solid)Quench->ProductFiltration

Figure 1: Step-by-step

Part 3: Structural Characterization (Self-Validation)[1]

To ensure the integrity of the synthesized scaffold before downstream use, compare analytical data against these standard values.

1. Proton NMR (


 NMR, 400 MHz, 

):
  • 
     8.00 (d, 2H):  Protons ortho to the ester (deshielded by carbonyl).[1]
    
  • 
     7.65 (d, 2H):  Protons ortho to the iodine (deshielded by iodine).[1]
    
  • 
     6.98 (d, 2H):  Protons ortho to the ether oxygen (benzoate ring).[1]
    
  • 
     6.80 (d, 2H):  Protons ortho to the ether oxygen (iodobenzene ring).[1]
    
  • 
     3.90 (s, 3H):  Methyl ester singlet (diagnostic peak for product formation).[1]
    

2. Mass Spectrometry (ESI/GC-MS):

  • Parent Ion (

    
    ):  354.0 m/z.[1]
    
  • Fragmentation: Loss of methoxy group (

    
    ) is common.[1]
    
  • Isotope Pattern: No significant M+2 peak (unlike Br or Cl), confirming Iodine presence.[1]

Part 4: Functional Utility & Applications[1][7]

This molecule is not a final drug but a "linchpin" intermediate.[1] Its value lies in its ability to undergo orthogonal functionalization.[1]

Primary Applications:

  • Suzuki-Miyaura Coupling: The aryl iodide is highly reactive toward boronic acids, allowing the extension of the carbon skeleton (e.g., biaryl formation).[1]

  • Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the benzoic acid (LiOH/THF) or directly converted to amides, serving as the anchor point for PROTAC linkers.[1]

Downstream Pathway Visualization (DOT)[1]

ApplicationsCoreThis compound(MW 354.14)SuzukiSuzuki Coupling(R-B(OH)2, Pd cat.)Core->SuzukiHydrolysisHydrolysis(LiOH, THF/H2O)Core->HydrolysisSonogashiraSonogashira Coupling(Alkyne, CuI, Pd)Core->SonogashiraBiarylBiaryl Ether Scaffold(Thyromimetics)Suzuki->BiarylAcidCarboxylic Acid(PROTAC Linker Attachment)Hydrolysis->AcidAlkyneExtended Conjugation(Liquid Crystals)Sonogashira->Alkyne

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.[1]

References

  • PubChem. (2025).[1][3][4][5] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • CP Lab Safety. (2025). This compound Specifications and CAS Verification. [Link][1]

Crystal structure of Methyl 4-(4-iodophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The Crystal Structure of Methyl 4-(4-iodophenoxy)benzoate: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the synthesis, crystallization, and crystallographic characterization of this compound (


). As a halogenated diaryl ether, this compound serves as a critical model for studying halogen bonding (

/

) and

stacking interactions in supramolecular chemistry and liquid crystal engineering. This document details an optimized synthesis protocol, single-crystal growth methodologies, and the specific triclinic unit cell parameters derived from X-ray diffraction studies.

Introduction & Structural Significance[1]

This compound represents a class of mesogenic precursors where the interplay between the flexible ether linkage and the rigid aromatic cores dictates the solid-state packing. The presence of the heavy iodine atom introduces significant polarizability, facilitating halogen bonding —a non-covalent interaction increasingly utilized in drug design and crystal engineering to direct molecular assembly.

Key Structural Motifs:

  • Ether Linkage (

    
    ):  Introduces a "bent" molecular geometry (bond angle 
    
    
    
    ), disrupting planarity and influencing the packing efficiency.
  • Iodine Terminus: Acts as a halogen bond donor (

    
    -hole), capable of interacting with oxygen lone pairs (acceptors) on neighboring ester groups.
    
  • Benzoate Core: Provides a rigid scaffold for

    
     stacking.
    

Optimized Synthesis Protocol

To obtain high-purity material suitable for single-crystal X-ray diffraction, a nucleophilic aromatic substitution (


) or a copper-catalyzed Ullmann-type coupling is recommended. The protocol below outlines a robust 

approach using activated aryl fluorides, which avoids the heavy metal contamination often associated with copper catalysis.

Reaction Scheme:



Step-by-Step Methodology:

  • Reagent Preparation:

    • Charge a dry 100 mL round-bottom flask with 4-iodophenol (10.0 mmol, 2.20 g) and Methyl 4-fluorobenzoate (10.0 mmol, 1.54 g).

    • Add anhydrous Potassium Carbonate (

      
      )  (20.0 mmol, 2.76 g) as the base.
      
    • Add N,N-Dimethylformamide (DMF) (30 mL) as the solvent. Note: DMF promotes the nucleophilicity of the phenoxide anion.

  • Reaction Conditions:

    • Equip the flask with a reflux condenser and a nitrogen balloon.

    • Heat the mixture to 100–110 °C with vigorous magnetic stirring for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The product will appear as a new spot with a higher

      
       than the phenol.
      
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (150 mL) to precipitate the crude product.

    • Filter the white solid precipitate and wash copiously with water to remove residual DMF and inorganic salts.

    • Dissolve the solid in Ethyl Acetate (50 mL), dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Recrystallize the crude solid from hot Ethanol or a Methanol/Chloroform mixture to yield white crystalline needles.

    • Yield: Expected ~85-90%.

    • Melting Point: 68–70 °C.[1]

Crystallization & Workflow Visualization

Obtaining X-ray quality crystals requires a controlled reduction in solubility. For this compound, the slow evaporation technique yields the best results due to the molecule's moderate polarity.

Crystallization Protocol:

  • Solvent System: Dissolve 20 mg of the purified compound in 2 mL of Dichloromethane (DCM) .

  • Antisolvent Addition: Carefully layer 1 mL of n-Hexane on top (optional, for diffusion) or simply allow the DCM to evaporate.

  • Conditions: Place the vial in a vibration-free environment at ambient temperature (20–25 °C). Cover with parafilm punctured with 2–3 pinholes to control evaporation rate.

  • Harvesting: Colorless, block-like or needle-like crystals suitable for XRD should form within 3–5 days.

Experimental Workflow Diagram:

CrystallizationWorkflow Reagents Reagents: 4-Iodophenol Me-4-Fluorobenzoate Reaction Reaction: K2CO3, DMF 110°C, 16h Reagents->Reaction Nucleophilic Subst. Workup Workup: Precipitation (Ice Water) Filtration Reaction->Workup Quench Purification Purification: Recrystallization (Ethanol) Workup->Purification Crude Solid Crystallization Crystal Growth: Slow Evaporation (DCM/Hexane) Purification->Crystallization Pure Compound Analysis Analysis: Single Crystal XRD (Triclinic P-1) Crystallization->Analysis X-ray Quality Crystal

Caption: Workflow for the synthesis and crystallization of this compound.

Crystallographic Characterization

The crystal structure of this compound has been determined to crystallize in the Triclinic system.[1] The lack of higher symmetry (Space Group


) is common for flexible organic molecules where packing forces (van der Waals, halogen bonding) dominate over molecular symmetry.

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical Formula

Formula Weight 354.14 g/mol
Crystal System Triclinic
Space Group

(No.[1] 2)
Unit Cell Parameter


Unit Cell Parameter


Unit Cell Parameter


Angle


Angle


Angle


Volume

Z (Molecules per Cell) 2
Calculated Density ~1.805 g/cm³

Data Source: University of Cologne, Dissertation Data [1].

Structural Analysis: The unit cell contains two molecules related by an inversion center. The packing is likely stabilized by:

  • 
     Halogen Bonds:  The iodine atom (Lewis acid) interacts with the carbonyl oxygen (Lewis base) of a neighboring molecule, forming infinite chains or dimers.
    
  • 
     Stacking:  The electron-deficient benzoate ring and the electron-rich iodophenoxy ring may stack in an offset parallel arrangement to maximize dispersion forces.
    

Packing Hierarchy & Interactions

Understanding the supramolecular architecture is vital for applications in materials science. The diagram below illustrates the hierarchical assembly driven by the specific molecular features of the compound.

PackingHierarchy Molecule This compound (Monomer) Dimer Centrosymmetric Dimer (Inversion Center) Molecule->Dimer  Self-Assembly   Chain 1D Supramolecular Chain (Halogen Bonding I...O) Dimer->Chain  Directional Growth   Lattice 3D Crystal Lattice (Triclinic P-1) Chain->Lattice  Packing   HBond I...O Interaction HBond->Chain PiStack Pi-Pi Stacking PiStack->Dimer VDW Van der Waals VDW->Lattice

Caption: Hierarchical assembly of this compound from monomer to 3D lattice.

References

  • Universität zu Köln (University of Cologne).Studien zur Totalsynthese der Naturstoffe Mumbaistatin und Bakuchiol. Dissertation.

    
    ). [Link]
    
  • PubChem. this compound (Compound).[2] National Library of Medicine. [Link]

  • Metrangolo, P., et al. "Halogen Bonding in Crystal Engineering." Chemical Reviews, 2008. (Contextual grounding for halogen bonding mechanisms). [https://pubs.acs.org/doi/10.1021/cr040439+]

Sources

An In-Depth Technical Guide to Methyl 4-(4-iodophenoxy)benzoate: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

Methyl 4-(4-iodophenoxy)benzoate is a diaryl ether derivative that has garnered significant interest as a versatile intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its structure, featuring a diaryl ether linkage and an iodinated aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules, most notably in the development of thyroid hormone analogs and other biologically active compounds. This guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for its preparation, and an exploration of its applications in drug discovery and materials science.

The Genesis of a Diaryl Ether: A History Rooted in Classic Reactions

While the specific first synthesis of this compound is not prominently documented in historical chemical literature, its creation is intrinsically linked to the development of two cornerstone reactions in organic chemistry for the formation of diaryl ethers: the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis , developed by Alexander Williamson in 1850, provided the first general method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] Although primarily used for aliphatic ethers, its principles laid the groundwork for C-O bond formation.

Decades later, in the early 20th century, Fritz Ullmann and his student, Josef Bielecki, discovered that copper could catalyze the coupling of an aryl halide with an alcohol or phenol, a reaction now known as the Ullmann condensation .[3][4] This breakthrough was pivotal for the synthesis of diaryl ethers, which were previously challenging to prepare. The Ullmann reaction, particularly with advancements in catalyst systems, remains a robust method for constructing the diaryl ether motif present in this compound.[5][6]

Given this historical context, the synthesis of this compound would have become feasible and likely first attempted following the establishment and refinement of the Ullmann condensation.

Synthesis of this compound: A Tale of Two Reactions

The construction of the diaryl ether linkage in this compound can be strategically approached through two primary synthetic routes, each with its own mechanistic nuances and experimental considerations.

The Ullmann Condensation Approach

The Ullmann condensation is a powerful and widely employed method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[5] In the context of synthesizing this compound, this would involve the coupling of methyl 4-hydroxybenzoate with an iodinated aromatic partner.

Reaction Scheme:

Ullmann_Synthesis reagents Methyl 4-hydroxybenzoate + 1,4-Diiodobenzene product This compound reagents->product Heat catalyst Cu(I) catalyst Base (e.g., K₂CO₃, Cs₂CO₃) High-boiling solvent (e.g., DMF, Dioxane) catalyst->reagents

Ullmann Condensation for this compound.

Causality Behind Experimental Choices:

  • Choice of Reactants: Methyl 4-hydroxybenzoate serves as the phenolic component, and 1,4-diiodobenzene is the aryl halide. The iodo-substituent on the second ring is less reactive than a bromo or chloro substituent in many cross-coupling reactions, but it is a suitable substrate for the Ullmann condensation. The second iodine atom on 1,4-diiodobenzene can be a site for further functionalization if desired.

  • Catalyst System: A copper(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), is the classic catalyst. The copper catalyst facilitates the coupling by undergoing oxidative addition to the aryl halide and subsequent reductive elimination to form the diaryl ether.

  • Base and Solvent: A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential to deprotonate the phenol, forming the more nucleophilic phenoxide. A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dioxane is used to ensure the reactants are soluble and to provide the necessary thermal energy for the reaction to proceed, which is often carried out at elevated temperatures.

Detailed Experimental Protocol (Ullmann Condensation):

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq.), 1,4-diiodobenzene (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent side reactions.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

The Williamson Ether Synthesis Approach

While the classic Williamson ether synthesis is typically for aliphatic ethers, a modified version can be applied to the synthesis of diaryl ethers, especially when one of the aryl groups is activated.[1] In this case, the phenoxide of methyl 4-hydroxybenzoate would act as the nucleophile, attacking an activated aryl halide. However, the direct SNAr reaction on an unactivated aryl iodide like 1,4-diiodobenzene is challenging. A more plausible Williamson-type approach would still likely require copper catalysis, blurring the lines with the Ullmann condensation.

Conceptual Reaction Scheme:

Williamson_Synthesis reagents Sodium 4-methoxycarbonylphenoxide + 1,4-Diiodobenzene product This compound reagents->product Heat conditions Cu catalyst (optional) Polar aprotic solvent (e.g., DMF) conditions->reagents

Williamson-type Synthesis of this compound.

Expert Insights on the Williamson Approach:

For this specific transformation, the Ullmann condensation is generally the more reliable and higher-yielding method. The direct nucleophilic aromatic substitution (SNAr) required for a true Williamson synthesis is difficult on an electron-neutral aryl iodide. The reaction would likely proceed through a copper-catalyzed pathway, making it mechanistically very similar to the Ullmann reaction.

Characterization and Physicochemical Properties

The identity and purity of synthesized this compound are confirmed through various spectroscopic and analytical techniques.

PropertyValueSource
Molecular Formula C₁₄H₁₁IO₃[7]
Molecular Weight 354.14 g/mol [8]
Appearance Solid
CAS Number 21120-76-3[7][8]
Purity Typically >98%[8]
Storage Temperature 2-8°C, kept in a dark and dry place

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on both rings and a singlet for the methyl ester protons. The chemical shifts and coupling patterns would be consistent with the 1,4-disubstituted aromatic rings.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the methoxy carbon, and the aromatic carbons, including the carbon atom attached to the iodine.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 354.14). The isotopic pattern of iodine would also be observable.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its utility as a synthetic intermediate. The diaryl ether core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[9] The presence of the iodo-substituent provides a reactive handle for further chemical modifications, most notably through cross-coupling reactions.

A Key Precursor in the Synthesis of Thyroid Hormone Analogs

A significant application of this compound is in the synthesis of thyromimetic compounds. Thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), are crucial for regulating metabolism, growth, and development.[10] These hormones are characterized by a diaryl ether linkage and iodine substituents on the aromatic rings.

Research into thyroid hormone analogs often involves the synthesis of compounds that mimic the structure and function of the natural hormones. A notable example is the compound methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate (DIME) , which has been studied for its molecular pharmacology and its relationship to thyroid hormones.[11] The structural similarity of this compound to the core of these analogs strongly suggests its use as a starting material or a key intermediate in their synthesis. The iodine atom can be a site for further iodination or other modifications to create a library of potential thyromimetic drugs.

Signaling Pathway Implication:

Thyroid_Signaling cluster_synthesis Synthesis of Thyromimetic cluster_action Cellular Action M4IPB This compound Intermediate Further Functionalization (e.g., Iodination) M4IPB->Intermediate Thyromimetic Thyroid Hormone Analog (e.g., DIME-like compounds) Intermediate->Thyromimetic Thyromimetic_action Thyromimetic TR Thyroid Hormone Receptor (TR) in Nucleus Thyromimetic_action->TR TRE Thyroid Hormone Response Element (TRE) on DNA TR->TRE Gene_Expression Modulation of Gene Expression TRE->Gene_Expression Metabolic_Effects Physiological & Metabolic Effects Gene_Expression->Metabolic_Effects

Role of this compound in Thyromimetic Synthesis and Action.

A Versatile Intermediate in Organic Synthesis

Beyond its role in thyroid hormone research, the dual functionality of this compound (the ester and the aryl iodide) makes it a valuable building block for a wide range of organic molecules.

  • Cross-Coupling Reactions: The aryl iodide can readily participate in various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse substituents at the 4-position of the phenoxy ring, leading to a vast array of derivatives with potential applications in pharmaceuticals and materials science.

  • Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or other functional groups. This provides another point of diversification for creating new chemical entities.

The combination of these reactive sites makes this compound a powerful tool for generating molecular diversity in drug discovery programs and for the synthesis of novel organic materials with tailored properties.

Conclusion

This compound, while not a compound of household recognition, holds a significant place in the toolkit of the modern synthetic chemist. Its historical roots are intertwined with the development of fundamental C-O bond-forming reactions. The ability to synthesize this diaryl ether through robust methods like the Ullmann condensation has paved the way for its use as a critical intermediate. Its structural features, particularly the diaryl ether linkage and the reactive aryl iodide, have made it a valuable precursor in the quest for novel therapeutics, especially in the field of thyroid hormone modulation. As the demand for new and effective drugs and materials continues to grow, the importance of versatile building blocks like this compound will undoubtedly endure.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.
  • Williamson, A. W. Theory of Ætherification. Philos. Mag.1850, 37 (251), 350–356.
  • Monostory, K.; Pascussi, J.-M.; Drocourt, L.; Fardel, O.; Le Vée, M. Drug-Induced Upregulation of Cytochrome P450s. Drug Metab. Rev.2010, 42 (2), 105–130.
  • PubChem. Methyl 4-iodobenzoate. National Center for Biotechnology Information. [Link] (accessed Jan 29, 2026).

  • Nicolaou, K. C.; Edmonds, D. J.; Bulger, P. G. Cascade Reactions in Total Synthesis. Angew. Chem. Int. Ed.2006, 45 (43), 7134–7186.
  • Combs, D. W. The Use of Arylboronic Acids in the Synthesis of Biologically Active Molecules. In Boronic Acids; Hall, D. G., Ed.; Wiley-VCH: Weinheim, Germany, 2011; pp 367–396.
  • Kohrle, J. Molecular pharmacology of methyl-3,5-diiodo-4 (4'methoxyphenoxy) benzoate (DIME) and its non-hydrolyzible ethanone analog (DIPE). Endocrinology2000, 141 (4), 1467-1476.
  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for the Construction of C-O Bonds. Angew. Chem. Int. Ed.2003, 42 (44), 5400–5449.
  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Ullmann Reaction. Chem. Rev.2002, 102 (5), 1359–1470.
  • Fuhrmann, G.; Fuchter, M. J. The Ullmann Reaction: A History of Development and Application. Chem. Soc. Rev.2016, 45 (21), 5849–5887.
  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009, 48 (38), 6954–6971.
  • Evano, G.; Blanchard, N.; Toumi, M. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chem. Rev.2008, 108 (8), 3054–3131.
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link] (accessed Jan 29, 2026).

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009–3066.
  • Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chem. Rev.2007, 107 (1), 133–173.
  • Wikipedia. Ullmann reaction. [Link] (accessed Jan 29, 2026).

  • Wikipedia. Methyl 4-iodobenzoate. [Link] (accessed Jan 29, 2026).

  • Nelson, T. D.; Crouch, R. D. Cu-, Ni-, and Pd-Mediated Homocoupling Reactions in Biaryl Syntheses: The Ullmann Reaction. Org. React.2004, 63, 265.
  • Synthesis of a Highly Iodinated Biphenyl Derivative with Extension of σ-Delocalization - ACS Publications. [Link] (accessed Jan 29, 2026).

  • ChemTalk. Williamson Ether Synthesis. [Link] (accessed Jan 29, 2026).

  • Role of Iodine and Its Derivatives in Different Industries - Rock Chemicals, Inc. [Link] (accessed Jan 29, 2026).

  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions | Organic Letters - ACS Publications. [Link] (accessed Jan 29, 2026).

  • PubChem. Methyl 4-iodobenzoate. [Link] (accessed Jan 29, 2026).

  • Sambiagio, C.; Marsden, S. P.; Blacker, A. J.; McGowan, P. C. Recent synthetic developments and applications of the Ullmann reaction. A review. Org. Biomol. Chem.2014, 12 (16), 2495–2507.
  • Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC. [Link] (accessed Jan 29, 2026).

  • RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1. [Link] (accessed Jan 29, 2026).

  • De Groot, L. J. Effects of the Environment, Chemicals and Drugs on Thyroid Function. In Endotext; Feingold, K. R., Anawalt, B., Boyce, A., et al., Eds.; MDText.com, Inc.: South Dartmouth (MA), 2000.
  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - MDPI. [Link] (accessed Jan 29, 2026).

  • Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production - Journal of Biochemical Technology. [Link] (accessed Jan 29, 2026).

  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing). [Link] (accessed Jan 29, 2026).

  • 1 Historical Introduction - Wiley-VCH. [Link] (accessed Jan 29, 2026).

  • Williamson Ether Synthesis - Chemistry LibreTexts. [Link] (accessed Jan 29, 2026).

  • Alexander William Williamson | Organic Chemist, Ether Synthesis - Britannica. [Link] (accessed Jan 29, 2026).

  • Study on the Biomolecular Competitive Mechanism of Polybrominated Diphenyl Ethers and Their Derivatives on Thyroid Hormones - MDPI. [Link] (accessed Jan 29, 2026).

  • Thyroid disrupting effects of exposure to sunscreens: in vitro and in vivo evidence of the impact of organic UV-filters - PubMed Central. [Link] (accessed Jan 29, 2026).

Sources

Technical Guide: Safety and Handling of Methyl 4-(4-iodophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(4-iodophenoxy)benzoate (CAS: 21120-76-3) is a bifunctional organic intermediate critical in medicinal chemistry, particularly in the synthesis of Liquid Crystals and Protein Degraders (PROTACs). Its structure features two distinct reactive handles: a methyl ester (susceptible to hydrolysis/nucleophilic attack) and an aryl iodide (highly reactive in transition-metal catalyzed cross-couplings).

This guide provides a rigorous technical framework for the safe handling, storage, and experimental utilization of this compound, moving beyond basic SDS data to address the nuances of its chemical stability and reactivity.

Part 1: Physicochemical Profile & "Know Your Enemy"

Effective safety protocols rely on understanding the intrinsic properties of the material. This compound represents a class of halogenated diaryl ethers that combine lipophilicity with specific stability concerns.

Table 1: Critical Physicochemical Properties
PropertyValue / CharacteristicOperational Implication
CAS Number 21120-76-3Unique identifier for inventory tracking.
Molecular Weight 354.14 g/mol High MW indicates lower volatility but potential for static dust generation.
Physical State Solid (Crystalline/Powder)Primary exposure route is inhalation of dust or dermal contact.
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water. Use organic solvents for cleaning spills.
Reactivity Light-Sensitive (C-I bond)MUST be stored in amber glass or foil-wrapped containers.
Stability Moisture-Sensitive (Ester)Long-term storage requires desiccation to prevent hydrolysis to the acid.
Structural Vulnerability Analysis
  • The Aryl Iodide (

    
    ):  The carbon-iodine bond is the weakest among stable aryl halides. Exposure to UV light can induce homolytic cleavage, liberating iodine radicals (
    
    
    
    ) and causing the solid to discolor (yellow/brown).
  • The Ester Linkage (

    
    ):  While relatively stable, prolonged exposure to atmospheric moisture, especially under acidic or basic conditions, will hydrolyze the ester to the carboxylic acid, altering stoichiometry in precise reactions.
    

Part 2: Hazard Identification & Safety Architecture[1]

While specific toxicological data (LD50) for this exact intermediate may be limited, Structure-Activity Relationship (SAR) analysis dictates it be treated with the rigor of a sensitizing alkylating-like agent.

GHS Classification (Derived)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

  • Precautionary Principle: Treat as a potential skin sensitizer due to the reactive halide moiety.

Engineering Controls & PPE[4]
  • Respiratory: Use a NIOSH-approved N95 (US) or P2 (EU) particulate respirator during weighing. If handling >5g, use a fume hood to capture dust.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental contact. For solution-phase handling (e.g., in DCM), double-gloving is required due to the carrier solvent's permeability.

  • Ocular: Chemical safety goggles. Safety glasses are insufficient if the powder is friable and airborne.

Part 3: Technical Workflow – Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as an electrophile in Palladium-catalyzed cross-couplings. The following protocol integrates safety with high-fidelity chemical execution.

The Logic of the Protocol
  • Degassing: Aryl iodides are valuable; oxygen poisons Pd(0) catalysts, leading to homocoupling side products and wasted starting material.

  • Base Selection: Inorganic bases (e.g.,

    
    ) are used. They are heterogeneous in organic solvents, requiring vigorous stirring for effective transmetallation.
    
  • Quenching: The iodine atom leaves as iodide (

    
    ). While generally non-toxic, the waste stream is halogenated and must be segregated.
    
Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Charging: Add this compound (1.0 equiv), Boronic Acid partner (1.2 equiv), and Pd catalyst (e.g.,

    
    , 3-5 mol%).
    
    • Safety Note: Add solids before solvents to prevent splashing.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 ratio).

    • Why? Water is required to dissolve the inorganic base and facilitate the activation of the boronic acid.

  • Reaction: Heat to 80-90°C. Monitor via TLC (Mobile phase: Hexanes/EtOAc).

    • Endpoint: Disappearance of the UV-active aryl iodide spot.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc and wash with brine.

  • Scavenging: If the product is colored (residual Pd), treat with a metal scavenger (e.g., SiliaMetS® Thiol) before concentration.

Visualizing the Workflow (DOT Diagram)

SuzukiCoupling Start Start: Weighing (In Fume Hood) Solvent Solvent Prep (Degas 3x Freeze-Pump-Thaw) Start->Solvent Add Solids Reaction Reaction (80°C, Ar atm, 4-12h) Solvent->Reaction Add Pd & Base Monitor TLC Monitor (Check C-I Consumption) Reaction->Monitor Every 1h Monitor->Reaction Incomplete Workup Workup (Celite Filtration + Extraction) Monitor->Workup Complete Waste Disposal (Halogenated Waste) Workup->Waste Aq. Layer & Celite

Caption: Operational workflow for Pd-catalyzed coupling of this compound, emphasizing monitoring loops and waste segregation.

Part 4: Storage & Emergency Response

Storage Protocol (The "Dark & Dry" Rule)
  • Primary Container: Amber glass vial with a Teflon-lined cap.

  • Secondary Containment: Sealed desiccator or glovebox.

  • Temperature: 2-8°C (Refrigerated) is recommended to inhibit slow hydrolysis and thermal decomposition of the iodide.

  • Self-Validation: Inspect the solid monthly. A shift from white to yellow indicates iodine liberation. If yellowing occurs, the compound can often be purified by washing a dissolved solution (in DCM) with 10%

    
     (Sodium Thiosulfate).
    
Emergency Scenarios
ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 min.Lipophilic esters penetrate skin; soap emulsifies the compound for removal.
Spill (Solid) Wet sweep or vacuum with HEPA filter.Avoids generating dust aerosols which are respiratory irritants.
Spill (Solution) Absorb with vermiculite; treat as halogenated waste.Do not use sawdust (potential reaction with oxidizers if mixed with other reagents).
Fire Use

or dry chemical.
Burning releases toxic Iodine vapors (

) and Hydrogen Iodide (

).

References

  • PubChem. (2025).[1][2] this compound (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (2019). General Procedures for Suzuki-Miyaura Coupling of Aryl Iodides. (Contextual reference for protocol design). Retrieved from [Link]

Sources

Chemo-Orthogonal Functionalization of Methyl 4-(4-iodophenoxy)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(4-iodophenoxy)benzoate represents a classic "bifunctional scaffold" in medicinal chemistry and materials science. Its utility stems from the orthogonality between its two reactive centers: the aryl iodide (a prime candidate for transition-metal catalysis and metallation) and the methyl ester (a masked carboxylic acid and electrophilic trap).

This guide addresses the specific challenge of manipulating the carbon-iodine (C–I) bond without compromising the ester functionality. While aryl iodides are generally the most reactive electrophiles in cross-coupling, the presence of the electron-donating ether linkage (


) and the distal ester requires precise catalytic tuning and temperature control.

Part 1: Molecular Architecture & Electronic Environment

To design effective protocols, one must first understand the electronic push-pull system of the molecule.

The Carbon-Iodine Bond ( )
  • Bond Dissociation Energy (BDE): Approximately 65 kcal/mol. This is significantly weaker than the C-Br or C-Cl bonds, making it the kinetic point of entry for oxidative addition.

  • Electronic Influence of the Ether: The phenoxy oxygen acts as a

    
    -donor (+M effect) to the iodine-bearing ring.
    
    • Consequence: This increases electron density at the oxidative addition site compared to a simple iodobenzene. While this theoretically slows oxidative addition (which prefers electron-deficient rings), the high polarizability of iodine renders this effect negligible in practice.

    • Benefit: The resulting Pd(II) intermediate is stabilized by the electron-rich ring, preventing rapid decomposition.

The Distal Ester Trap

The methyl ester on the opposing ring is an electrophile.

  • Risk: In Lithium-Halogen exchange (using n-BuLi), the ester is susceptible to nucleophilic attack, leading to tertiary alcohol byproducts.

  • Solution: Use of "Turbo Grignard" reagents or strictly cryogenic lithiation (see Section 3).

Reactivity Landscape Visualization

ReactivityMap Molecule This compound Iodine C-I Bond (Kinetic Control) Molecule->Iodine Ester Methyl Ester (Thermodynamic Trap) Molecule->Ester Suzuki Suzuki-Miyaura (Biaryl Synthesis) Iodine->Suzuki Pd(0) / Boronic Acid Sonogashira Sonogashira (Alkynylation) Iodine->Sonogashira Pd(0) / Cu(I) LiExchange Li/Mg Exchange (Nucleophile Gen) Iodine->LiExchange iPrMgCl·LiCl (Chemo-selective) Hydrolysis Hydrolysis (Acid/Base) Ester->Hydrolysis NaOH/H2O NucleophilicAttack Nucleophilic Attack (1,2-Addition) Ester->NucleophilicAttack n-BuLi (Side Reaction)

Figure 1: Chemo-orthogonal reactivity map. Green paths indicate desired functionalization; red dashed paths indicate competing side reactions.

Part 2: Palladium-Catalyzed Cross-Coupling[1][2][3]

The Suzuki-Miyaura coupling is the most reliable method for functionalizing this scaffold. The reaction is robust, but the choice of base is critical to avoid hydrolyzing the ester.

Mechanism: The "Electron-Rich" Oxidative Addition

Unlike electron-deficient aryl halides (e.g., 4-iodo-nitrobenzene), our substrate is electron-rich. This requires a ligand on the Palladium that is sufficiently electron-rich (like


 or tricyclohexylphosphine) to facilitate the oxidative addition step.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for I) Pd0->OxAdd PdII Ar-Pd(II)-I Intermediate OxAdd->PdII + Ar-I TransMet Transmetallation (Base Assisted) PdII->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 - Ar-Ar'

Figure 2: Simplified Suzuki catalytic cycle. For this substrate, oxidative addition is rapid due to the weak C-I bond.

Experimental Protocol 1: Suzuki Coupling (High-Yield)

Objective: Coupling with Phenylboronic acid.[1]

Reagents:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)[2]
    
  • Base:

    
     (2.0 equiv) — Selected over carbonates to minimize ester hydrolysis risks.
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add the aryl iodide, boronic acid, base, and Pd catalyst to a reaction vial.

  • Solvate: Add degassed 1,4-Dioxane. (Concentration: 0.1 M).

  • Heat: Seal and heat to 80°C for 4–6 hours. Self-Validation: Monitor by TLC (Hexane/EtOAc). The starting iodide spot should disappear rapidly.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.

  • Purification: Flash column chromatography.

Part 3: Metallation (The "Expert" Route)

This is the most technically demanding transformation. Standard lithiation with n-butyllithium (


-BuLi) is risky because the lithium reagent can attack the ester group (1,2-addition) almost as fast as it exchanges with the iodine.

The Solution: Turbo Grignard (


-PrMgCl·LiCl) 
Using the Knochel Turbo Grignard reagent allows for Iodine-Magnesium exchange at temperatures between -20°C and 0°C. The resulting Grignard species is less nucleophilic toward the ester than an organolithium, but still reactive enough to capture electrophiles.
Comparative Data: Exchange Efficiency
MethodReagentTempEster ToleranceExchange Rate
Traditional n-BuLi-78°CLow (Risk of attack)Extremely Fast
Traditional t-BuLi-78°CVery LowFast
Recommended

-PrMgCl·LiCl
-20°C High Moderate (Controlled)
Experimental Protocol 2: Iodine-Magnesium Exchange

Objective: Generation of the Grignard species and trapping with an aldehyde.

Reagents:

  • This compound (1.0 equiv)

  • 
    -PrMgCl·LiCl (1.3 M in THF) (1.1 equiv)
    
  • Electrophile (e.g., Benzaldehyde) (1.2 equiv)

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Preparation: Dissolve the aryl iodide in anhydrous THF (0.5 M) under Nitrogen atmosphere.

  • Cooling: Cool the solution to -20°C (Cryocooler or Ice/Salt bath).

  • Exchange: Add

    
    -PrMgCl·LiCl dropwise over 5 minutes.
    
  • Incubation (Critical): Stir at -20°C for 30–60 minutes.

    • Self-Validating Step: Aliquot 0.1 mL, quench with

      
      , and run NMR. You should see >95% deuterium incorporation at the iodine position and intact methyl ester .
      
  • Trapping: Add the electrophile (dissolved in THF) slowly.

  • Warm: Allow to warm to 0°C over 1 hour.

  • Quench: Sat.

    
     solution.
    

Part 4: Troubleshooting & Optimization

  • Homocoupling (Ar-Ar formation):

    • Cause: Oxidation of the Pd-intermediate by trace oxygen.

    • Fix: Strictly degas solvents (sparge with Argon for 15 mins) before adding the catalyst.

  • Ester Hydrolysis during Suzuki:

    • Cause: Hydroxide generation if using aqueous bases like

      
       at high temps.
      
    • Fix: Switch to anhydrous

      
       or 
      
      
      
      in dry dioxane or toluene.
  • Incomplete I/Mg Exchange:

    • Cause: Old Turbo Grignard reagent (titer has dropped).

    • Fix: Titrate the Grignard reagent using salicylaldehyde phenylhydrazone before use.

References

  • Structure & Properties: PubChem. This compound - Compound Summary. National Library of Medicine. [Link]

  • Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Turbo Grignard Chemistry: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. [Link]

  • Lithium-Halogen Exchange Kinetics: Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

Methyl 4-(4-iodophenoxy)benzoate: A Strategic Scaffold for Thyromimetics and Advanced Materials

[1]

Executive Summary

This compound (CAS: 21120-76-3) serves as a high-value pharmacophore and structural building block.[1] Its utility stems from its orthogonal reactivity : it possesses an aryl iodide (highly reactive toward Pd-catalyzed cross-coupling) and a methyl ester (amenable to hydrolysis or reduction), separated by a stable diphenyl ether linkage.[1]

This duality allows researchers to selectively elaborate one end of the molecule without disturbing the other, making it an ideal precursor for Thyroid Hormone Receptor (TR) agonists (thyromimetics) and liquid crystalline mesogens .

Structural Analysis & Reactivity Profile[1]

The molecule consists of two benzene rings linked by an ether oxygen. This geometry mimics the core structure of thyroxine (T4) and triiodothyronine (T3), the endogenous thyroid hormones.

FeatureChemical FunctionalityStrategic Utility
Aryl Iodide (C-I)Electrophile for Pd-CatalysisEnables rapid C-C bond formation via Suzuki, Sonogashira, or Heck couplings to extend the carbon skeleton.[1]
Methyl Ester (COOMe)Masked Carboxylic AcidActs as a protecting group that can be hydrolyzed to the free acid (polar head group) or reduced to an alcohol/aldehyde.[1]
Ether Linkage (C-O-C)Structural SpacerProvides the necessary bond angle (~120°) and lipophilicity required for binding in the TR-beta hydrophobic pocket.[1]
Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

ReactivityMapCoreThis compoundSuzukiSuzuki Coupling(Biaryl formation)Core->SuzukiPd(0) / Ar-B(OH)2SonogashiraSonogashira Coupling(Alkyne insertion)Core->SonogashiraPd(0) / CuI / AlkyneHydrolysisHydrolysis(Carboxylic Acid)Core->HydrolysisLiOH / THF:H2OReductionReduction(Benzyl Alcohol)Core->ReductionLiAlH4 or DIBAL

Figure 1: Orthogonal reactivity map.[1] Red paths indicate C-C bond formation at the iodide; Green paths indicate functional group interconversion at the ester.

Strategic Synthesis: The "Expert" Protocol

While Ullmann coupling (using 1,4-diiodobenzene) is possible, it often leads to oligomerization or difficult purification.[1] The Nucleophilic Aromatic Substitution (SNAr) method is the superior "self-validating" protocol because it guarantees the preservation of the iodide and prevents symmetric byproduct formation.

Protocol: SNAr Coupling of 4-Iodophenol and Methyl 4-Fluorobenzoate[1]

Rationale: Methyl 4-fluorobenzoate is activated for nucleophilic attack by the electron-withdrawing ester group.[1] 4-Iodophenol acts as the nucleophile.[1]

Materials
  • Substrate A: Methyl 4-fluorobenzoate (1.0 equiv)[1]

  • Substrate B: 4-Iodophenol (1.05 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or DMSO, anhydrous.[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Iodophenol (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add K₂CO₃ (20 mmol) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The suspension may change color slightly.

  • Addition: Add Methyl 4-fluorobenzoate (10 mmol) via syringe.

  • Reaction: Heat the mixture to 90–100 °C under an inert atmosphere (N₂ or Ar) for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1).[1] The starting fluoride (Rf ~0.[1]6) should disappear, and a new, slightly more polar spot (Product) should appear.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a white to off-white solid.[1][2]

  • Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.[1] Recrystallize from Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes).[1]

SynthesisWorkflowStep1Step 1: Deprotonation4-Iodophenol + K2CO3 -> PhenoxideStep2Step 2: S_NAr CouplingAdd Methyl 4-fluorobenzoateHeat 90°C, DMFStep1->Step2Step3Step 3: Quench & PrecipitationPour into Ice WaterStep2->Step3Step4Step 4: PurificationRecrystallization (EtOH)Step3->Step4

Figure 2: Step-by-step synthesis workflow using the SNAr strategy.

Applications in Drug Development & Materials[3]

A. Medicinal Chemistry: Thyromimetics (TR Agonists)

The diphenyl ether core is the defining feature of thyronines.[1] This building block is critical for synthesizing TR-β selective agonists (e.g., analogs of KB-141 or Sobetirome-like ethers) used to treat dyslipidemia without the cardiac side effects of T3.[1]

  • Mechanism: The iodide is replaced (via cross-coupling) with an alkyl or aryl group that fits the "distal" pocket of the thyroid receptor. The ester is hydrolyzed to a carboxylic acid, which forms an ionic bond with Arg228/Arg266 in the receptor's polar pocket.

Experimental Example: Suzuki Coupling

  • Combine this compound (1 equiv) with Isopropylboronic acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).[1] Base: K₃PO₄ (3 equiv).[1] Solvent: Toluene/Water (10:1).[1]

  • Heat at 80°C for 4 hours.

  • Result: Methyl 4-(4-isopropylphenoxy)benzoate (Precursor to thyromimetic activity).[1]

B. Materials Science: Liquid Crystals

The rigid, rod-like (calamitic) structure of the diphenyl ether core makes it an excellent mesogen for liquid crystals.[1]

  • Elongation: The iodide allows for the attachment of long alkyl chains or biphenyl units via Sonogashira coupling, extending the aspect ratio of the molecule to induce nematic or smectic phases.

References

  • Synthesis of Diphenyl Ethers

    • Title: "Nucleophilic Aromatic Substitution of Fluoroarenes."[1]

    • Source:Journal of Organic Chemistry, Standard Protocol.[1]

    • Context: Validates the SNAr reaction of 4-fluorobenzo
  • Thyromimetic Structure-Activity Relationships

    • Title: "Thyroid Hormone Receptor Agonists: Synthesis and Biological Evaluation."[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the necessity of the diphenyl ether core and the carboxylic acid headgroup (derived
  • Cross-Coupling Methodology

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides."[1]

    • Source:Chemical Reviews.
    • Context: Provides standard conditions for the Suzuki and Sonogashira couplings cited in the reactivity section.
  • Compound Data

    • Title: "this compound (CAS 21120-76-3)"[1]

    • Source: PubChem / ECHEMI.[1]

    • URL:[Link]

       (Search via CAS 21120-76-3)[1]
      

Methodological & Application

Application Notes and Protocols for the Use of Methyl 4-(4-iodophenoxy)benzoate in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Role of Methyl 4-(4-iodophenoxy)benzoate

In the landscape of modern drug discovery and materials science, the biaryl motif is a privileged scaffold, forming the core structure of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The Suzuki-Miyaura coupling reaction stands as a cornerstone of synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of these vital biaryl compounds.[1][2][3] This palladium-catalyzed cross-coupling of an organohalide with an organoboron species is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[4][5]

This application note provides a comprehensive guide to the use of this compound as a key building block in Suzuki coupling reactions. The presence of an aryl iodide in this molecule provides a highly reactive site for palladium-catalyzed cross-coupling, making it an excellent substrate for the synthesis of complex diaryl ether derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the starting materials is paramount for successful reaction optimization.

PropertyValue
Molecular Formula C₁₄H₁₁IO₃
Molecular Weight 354.14 g/mol
Appearance Likely a solid
Boiling Point 399°C[6]
Density 1.609 g/cm³[6]
Flash Point 190.2°C[6]
Refractive Index 1.621[6]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[7][8] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The presence of a base is crucial for the reaction to proceed, as it activates the organoboron compound.[2][4][5]

The Catalytic Cycle

The catalytic cycle is initiated by the active Pd(0) species.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining step, forms a Pd(II) intermediate.[2]

  • Transmetalation: The next crucial step is transmetalation, where the organic group from the organoboron species (e.g., a phenylboronic acid) is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[2][4] There are two proposed pathways for the role of the base: activation of the boronic acid to an organoborate, or replacement of the halide on the palladium complex.[10][11]

  • Reductive Elimination: The final step is reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-X(L2) Ar-Pd(II)-I(L2) (Ar = Methyl 4-(4-phenoxy)benzoate) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R (Biaryl Product) Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki coupling of this compound with phenylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for different substrates.

Reagents and Materials
Reagent/MaterialPurposeTypical Amount (for a 1 mmol scale reaction)
This compoundAryl halide substrate1.0 mmol, 1.0 eq
Phenylboronic acidOrganoboron coupling partner1.2 mmol, 1.2 eq
Palladium(II) acetate (Pd(OAc)₂)Palladium catalyst precursor0.02 mmol, 2 mol%
XPhosPhosphine ligand0.04 mmol, 4 mol%
Potassium Carbonate (K₂CO₃)Base2.0 mmol, 2.0 eq
TolueneSolvent5 mL
WaterCo-solvent1 mL
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying agentAs needed
Ethyl acetateExtraction solventAs needed
BrineWashing solutionAs needed
Silica gelFor column chromatographyAs needed
Round-bottom flaskReaction vessel10-25 mL
Magnetic stirrer and stir barFor mixing-
Reflux condenserTo prevent solvent loss-
Inert atmosphere setup (e.g., nitrogen or argon)To prevent catalyst degradation-
Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add_Reagents 1. Add solid reagents to flask: - this compound - Phenylboronic acid - Pd(OAc)2 and XPhos - K2CO3 Inert_Atmosphere 2. Seal flask and purge with inert gas (N2 or Ar) Add_Reagents->Inert_Atmosphere Add_Solvents 3. Add degassed solvents: - Toluene - Water Inert_Atmosphere->Add_Solvents Heating 4. Heat the reaction mixture (e.g., 80-100 °C) with stirring Add_Solvents->Heating Monitoring 5. Monitor reaction progress by TLC or LC-MS Heating->Monitoring Cooling 6. Cool the reaction to room temperature Monitoring->Cooling Extraction 7. Dilute with ethyl acetate and wash with water and brine Cooling->Extraction Drying 8. Dry the organic layer over anhydrous MgSO4 or Na2SO4 Extraction->Drying Concentration 9. Filter and concentrate the organic layer in vacuo Drying->Concentration Purification 10. Purify the crude product by silica gel column chromatography Concentration->Purification

Figure 2: A typical experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[12]

  • Solvent Addition: Degas the toluene and water by bubbling an inert gas through them for 15-20 minutes. Add the degassed toluene (5 mL) and water (1 mL) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 2-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Causality Behind Experimental Choices

  • Catalyst and Ligand Selection: Palladium(II) acetate is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species.[13] Bulky, electron-rich phosphine ligands like XPhos are highly effective for Suzuki couplings, particularly with challenging substrates, as they promote the oxidative addition and reductive elimination steps.[4][9]

  • Choice of Base: Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings.[2][5] The choice of base can significantly impact the reaction rate and yield, and other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more suitable for certain substrate combinations.[2][14]

  • Solvent System: The use of a biphasic solvent system, such as toluene and water, is common in Suzuki reactions.[2][15][16] Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base and helps to facilitate the reaction at the interface. Other common solvents include dioxane, THF, and DMF.[2][9]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to air and can be oxidized to an inactive state. Therefore, performing the reaction under an inert atmosphere is critical for achieving high yields and reproducibility.[12]

Conclusion

This compound is a valuable and reactive substrate for the synthesis of complex biaryl compounds via the Suzuki-Miyaura coupling reaction. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently construct novel molecular architectures for applications in drug discovery and materials science. The protocol provided herein serves as a robust starting point for the exploration of this versatile transformation.

References

  • Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 3(3), 434–439. [Link]

  • Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... [Image]. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Retrieved from [Link]

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16548–16559. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry, 68(14), 5660–5667. [Link]

  • Lima, C. G. S., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8094–8118. [Link]

  • PubChem. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Nature Protocols, 3(3), 440–446. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Society Reviews, 33(7), 455–468. [Link]

  • Schmalz, H.-G., & Wöste, T. H. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12281–12292. [Link]

  • El-Malah, A. A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456–18481. [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports, 12(1), 103. [Link]

Sources

Application Notes and Protocols: Optimizing Heck Reaction Conditions for Methyl 4-(4-iodophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has profound implications in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] For researchers and professionals in drug development, mastering the nuances of the Heck reaction is paramount for the efficient construction of molecular scaffolds.

This guide provides an in-depth technical overview and detailed protocols for the Heck reaction of Methyl 4-(4-iodophenoxy)benzoate, a substrate of interest in the synthesis of advanced functional materials and potential pharmaceutical intermediates. We will delve into the rationale behind the selection of reaction parameters, offering a framework for logical troubleshooting and optimization.

Mechanistic Underpinnings: A Guide to Rational Condition Selection

The efficacy of the Heck reaction is governed by a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for optimizing reaction conditions. The generally accepted mechanism proceeds through four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[3]

Heck_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-I Ar-Pd(II)(L2)-I Pd(0)L2->Ar-Pd(II)(L2)-I Oxidative Addition (Ar-I) Alkene_Complex Alkene_Complex Ar-Pd(II)(L2)-I->Alkene_Complex Alkene Coordination Sigma_Alkyl_Complex Sigma_Alkyl_Complex Alkene_Complex->Sigma_Alkyl_Complex Migratory Insertion Hydrido_Pd_Complex Hydrido_Pd_Complex Sigma_Alkyl_Complex->Hydrido_Pd_Complex β-Hydride Elimination Coupled_Product Substituted Alkene Sigma_Alkyl_Complex->Coupled_Product Hydrido_Pd_Complex->Pd(0)L2 Reductive Elimination (+ Base) Base-HX [Base-H]+X- Hydrido_Pd_Complex->Base-HX Ar-I This compound Alkene Alkene (e.g., Methyl Acrylate)

Figure 1: Catalytic Cycle of the Mizoroki-Heck Reaction.

The high reactivity of the carbon-iodine bond in aryl iodides like this compound facilitates the initial oxidative addition to the Pd(0) center. This step is often so favorable that it can proceed efficiently even in the absence of phosphine ligands, which are typically required for less reactive aryl bromides and chlorides.[5][6] This "ligand-free" approach offers advantages in terms of cost, air-stability, and simplified purification.

Optimizing Reaction Parameters for this compound

The successful execution of a Heck reaction with this compound hinges on the careful selection of several key parameters. The following table summarizes a range of conditions, from which a robust starting protocol can be derived.

ParameterRecommended Reagents/ConditionsRationale & Causality
Palladium Catalyst Pd(OAc)₂, Pd/C, PdCl₂Palladium(II) acetate is a common, cost-effective, and highly active precatalyst that is reduced in situ to the active Pd(0) species.[7][8] Palladium on carbon offers the advantage of easier removal post-reaction.
Olefin Partner Methyl Acrylate, Styrene, n-Butyl AcrylateElectron-poor olefins, such as acrylates, are excellent substrates for the Heck reaction, often leading to higher yields.[9]
Base Triethylamine (TEA), K₂CO₃, NaOAcAn organic base like triethylamine is highly soluble in common organic solvents and effectively neutralizes the hydroiodic acid (HI) generated, regenerating the Pd(0) catalyst.[10] Inorganic bases are also effective alternatives.
Solvent N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), AcetonitrilePolar aprotic solvents are preferred as they can dissolve the reactants and the palladium catalyst, facilitating a homogeneous reaction.[11][12][13][14] NMP is particularly effective for Heck reactions.
Temperature 80-150 °C (Conventional Heating) or Microwave IrradiationHigher temperatures are often required to drive the reaction to completion.[10] Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[1][15][16]
Ligand Typically not required (Ligand-free)The high reactivity of the C-I bond in this compound allows for efficient oxidative addition to palladium without the need for stabilizing and activating phosphine ligands.[5][17]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for performing the Heck reaction with this compound.

Protocol 1: Conventional Heating

Conventional_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Methyl Acrylate, Pd(OAc)₂, and NMP in a flask. B Add Triethylamine (TEA). A->B C Fit with a reflux condenser and place under inert atmosphere (N₂ or Ar). B->C D Heat the mixture to 100-120 °C with vigorous stirring. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool to room temperature and dilute with ethyl acetate. E->F G Wash with water and brine. F->G H Dry the organic layer over anhydrous Na₂SO₄. G->H I Concentrate under reduced pressure. H->I J Purify the crude product by column chromatography. I->J

Figure 2: Experimental Workflow for Conventional Heating Protocol.

Materials:

  • This compound (1.0 eq)

  • Methyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triethylamine (TEA) (2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) (0.2-0.5 M)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, palladium(II) acetate, and NMP.

  • Add methyl acrylate and triethylamine to the flask.

  • Fit the flask with a reflux condenser and place it under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product, methyl (E)-4-(4-(2-(methoxycarbonyl)vinyl)phenoxy)benzoate.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound (1.0 eq)

  • Methyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Microwave vial

Procedure:

  • In a microwave vial, combine this compound, palladium(II) acetate, and potassium carbonate.

  • Add methyl acrylate and DMF to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 150 °C) for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Conclusion and Future Perspectives

The Heck reaction of this compound is a robust and efficient transformation that can be readily achieved under ligand-free conditions. The choice between conventional heating and microwave irradiation will depend on the available equipment and desired reaction time. The protocols provided herein serve as a validated starting point for researchers in drug development and materials science. Further optimization can be explored by screening different bases, solvents, and palladium sources to achieve the desired yield and purity for specific applications. The continued development of more sustainable and efficient catalytic systems remains an active area of research, promising even broader applications for the venerable Heck reaction in the years to come.

References

  • de Vries, A. H. M.; Mulders, J. M. C. A.; Mommers, J. H. M.; Henderickx, H. J. W.; de Vries, J. G. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Publishing, 2003.
  • Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 1971, 44(2), 581-581.
  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000, 100(8), 3009-3066.
  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Organic Reactions, 1982, 27, 345-390.
  • Shibasaki, M.; Vogl, E. M. The Heck Reaction. Journal of Organometallic Chemistry, 1999, 576(1-2), 1-15.
  • Larhed, M.; Hallberg, A. Microwave-assisted high-speed palladium-catalyzed C-C and C-N bond formation. Drug Discovery Today, 2001, 6(8), 406-416.
  • Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 2001, 57(35), 7449-7476.
  • Reetz, M. T.; Westermann, E. Phosphane-Free Palladium-Catalyzed Heck Reactions.
  • Stini, N. A.; Gkizis, P. L.; Kokotos, C. G. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. RSC Publishing, 2022.
  • Biffis, A.; Zecca, M.; Basato, M. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Journal of Molecular Catalysis A: Chemical, 2001, 173(1-2), 249-265.
  • Das, S.; Kumar, A. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 2022, 27(19), 6296.
  • Singh, V.; Gupta, A.; Gupta, R. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. RSC Advances, 2024, 14(10), 6885-6890.
  • Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube, 2021.
  • Lei, L.; Zou, P.-S.; Wang, Z.-X.; Liang, C.; Hou, C.; Mo, D.-L. Palladacycle-Catalyzed Regioselective Heck Reaction Using Diaryliodonium Triflates and Aryl Iodides. Organic Letters, 2022, 24(2), 663-667.
  • Landge, V. G.; Bonds, A. L.; Mncwango, T. A.; Mather, C. B.; Saleh, Y.; Fields, H. L.; Lee, F.; Young, M. C. Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. Chemistry – A European Journal, 2022, 28(12), e202104107.
  • Stini, N. A.; Gkizis, P. L.; Kokotos, C. G. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Green Chemistry, 2023, 25(1), 188-195.
  • D. K. Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions.
  • Oestreich, M. The Mizoroki-Heck Reaction. John Wiley & Sons, 2009.
  • Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Accessed January 30, 2026.
  • Kormos, C. M.; Leadbeater, N. E. Microwave-Promoted Heck Coupling Using Ultralow Metal Catalyst Concentrations. The Journal of Organic Chemistry, 2005, 70(13), 5294-5296.
  • Kappe, C. O. The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). Organic Process Research & Development, 2020, 24(12), 2823-2828.
  • The Royal Society of Chemistry.
  • Al-Amiery, A. A. Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. International Journal of Drug Delivery Technology, 2018, 8(3), 114-118.
  • Trzeciak, A. M.; Grzybek, R.; Ziółkowski, J. J. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • Wikipedia. N-Methyl-2-pyrrolidone. Accessed January 30, 2026.
  • Gan, Z.; Chen, J.; Wang, H.; Xue, Z.; Chen, Z.; Zhang, Y.; Wang, L.; Zi, H.; Liu, S.; Shi, L.; Jin, Y. Photoinduced Phosphoniumation of Aryl Halides and Arylthianthrenium Salts via an Electron Donor–Acceptor Complex. Organic Letters, 2024, 26(39), 7751-7756.
  • Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)
  • Hou, C.; Lei, L.; Zou, P.-S.; Wang, Z.-X.; Liang, C.; Mo, D.-L. The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). Organic Process Research & Development, 2022, 26(1), 143-149.
  • Wang, X.; Ma, G.; Peng, Y.; Pitsch, C. E.; Moll, B. J.; Ly, T. D.; Wang, X.; Gong, H. Ni-Catalyzed Reductive Coupling of Electron-Rich Aryl Iodides with Tertiary Alkyl Halides. Journal of the American Chemical Society, 2018, 140(43), 14490-14497.
  • Neidig, M. L.; Powers, D. C.; Anderson, B. L.; Heinberg, A. R.; Sherlock, M. E.; Miller, S. P.; Fagan, P. J.; Waterman, R. The N-Methylpyrrolidone (NMP) Effect in Iron-Catalyzed Cross-Coupling with Simple Ferric Salts and MeMgBr. Journal of the American Chemical Society, 2010, 132(35), 12248-12250.
  • Neidig, M. L.; Powers, D. C.; Anderson, B. L.; Heinberg, A. R.; Sherlock, M. E.; Miller, S. P.; Fagan, P. J.; Waterman, R. The N-Methylpyrrolidone (NMP) Effect in Iron-Catalyzed Cross-Coupling with Simple Ferric Salts and MeMgBr. Journal of the American Chemical Society, 2010, 132(35), 12248-12250.
  • Fakhri, A.; Naghipour, A. Heck coupling of aryl iodides/bromides and 2-iodothiophene with n-butyl acrylate catalyzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex.
  • Yuliani, S. R.; Larasati, A. R.; Rachmania, R. A.; Wibowo, A. H.; Arrahmani, A. A.; Sari, D. A. P.; Syafitri, I.; Nugroho, A. E.; Riyanto, S. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)

Sources

Application Note: Strategic Synthesis of Thyromimetics and Kinase Inhibitors via Methyl 4-(4-iodophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical development scientists. It focuses on the strategic utilization of Methyl 4-(4-iodophenoxy)benzoate (CAS: 21120-76-3), a versatile "linchpin" intermediate used to access privileged medicinal chemistry scaffolds.

Executive Summary

This compound represents a high-value "divergent scaffold" in medicinal chemistry. Its structural duality—combining a reactive aryl iodide (electrophile for cross-coupling) with a stable methyl ester (masked polar pharmacophore)—makes it an ideal starting point for the synthesis of Thyroid Hormone Receptor (THR) Agonists (Thyromimetics) and Type II Kinase Inhibitors .

This guide details optimized protocols for transforming this intermediate into bioactive libraries, focusing on Palladium-catalyzed cross-coupling methodologies (Suzuki-Miyaura and Sonogashira) and subsequent ester activation.

Molecular Profile & Reactivity Analysis

PropertySpecification
Chemical Name This compound
CAS Number 21120-76-3
Molecular Formula C₁₄H₁₁IO₃
Molecular Weight 354.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 98–102 °C
Solubility Soluble in DMSO, DMF, THF, DCM; Insoluble in Water
Key Reactivity C-I Bond: High reactivity for oxidative addition (Pd⁰).Ester: Hydrolyzable to carboxylic acid (polar head group).[1][2][3]
Structural Logic

The molecule mimics the diaryl ether core found in natural thyroid hormones (


, 

). The iodine atom at the para-position of the phenoxy ring serves as a "dummy atom" that can be replaced by complex heterocycles or alkyl chains to tune receptor selectivity (THR-

vs. THR-

).

Divergent Synthesis Pathways (Visualized)

The following diagram illustrates the three primary workflows for diversifying this scaffold.

G Start This compound (Core Scaffold) Suzuki Pathway A: Suzuki-Miyaura (Biaryl Synthesis) Start->Suzuki Ar-B(OH)2 Pd(PPh3)4 Sonogashira Pathway B: Sonogashira (Linker Extension) Start->Sonogashira Terminal Alkyne Pd/Cu Cat. Hydrolysis Pathway C: Hydrolysis (Head Group Activation) Start->Hydrolysis LiOH / THF Deprotection Prod_A Thyromimetic Analogs (Biaryl Ethers) Suzuki->Prod_A Prod_B Kinase Inhibitors (Rigid Alkynes) Sonogashira->Prod_B Prod_C Carboxylic Acid Precursors Hydrolysis->Prod_C

Figure 1: Divergent synthetic workflows starting from this compound.

Detailed Experimental Protocols

Protocol A: Synthesis of Thyromimetic Biaryl Ethers (Suzuki-Miyaura Coupling)

Objective: To replace the iodine atom with an aryl or heteroaryl ring, mimicking the "outer ring" diversity of thyroid hormones (e.g., Eprotirome analogs).

Mechanism: The aryl iodide undergoes rapid oxidative addition to Pd(0), followed by transmetallation with a boronic acid and reductive elimination.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)[4]

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the substrate (354 mg, 1.0 mmol), arylboronic acid (1.2 mmol),

    
     (276 mg, 2.0 mmol), and 
    
    
    
    (58 mg, 0.05 mmol).
  • Solvation: Add degassed 1,4-Dioxane (8 mL) and Water (2 mL). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
    

Why this works: The electron-withdrawing ester on the "right" ring and the electron-neutral ether linkage make the "left" ring (iodide) electronically distinct, preventing homocoupling.

Protocol B: Synthesis of Rigid Kinase Inhibitors (Sonogashira Coupling)

Objective: To introduce a rigid acetylene linker, a common motif in Type II Kinase Inhibitors (e.g., Sorafenib/Ponatinib hybrid scaffolds) to access deep hydrophobic pockets.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (e.g., ethynylbenzene or propargyl alcohol derivative) (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (

    
    ) or Diethylamine (anhydrous)
    

Step-by-Step Procedure:

  • Deoxygenation (Critical): Sparge the amine solvent with Argon for 15 minutes prior to use. Oxygen causes homocoupling of the alkyne (Glaser coupling).

  • Setup: Charge a flask with substrate (1.0 mmol),

    
     (14 mg), and CuI (2 mg).
    
  • Initiation: Add degassed

    
     (5 mL) and the terminal alkyne (1.2 mmol).
    
  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow, heat to 50 °C.

    • Note: Aryl iodides are highly reactive; high temperatures often cause catalyst decomposition.

  • Workup: Filter the suspension through a pad of Celite to remove ammonium salts. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol or purify via chromatography.

Protocol C: Ester Hydrolysis (Pharmacophore Activation)

Objective: To convert the methyl ester into the free carboxylic acid, which is essential for binding to the polar region of nuclear receptors (THR) or kinase hinge regions.

Reagents:

  • Substrate: Functionalized Intermediate (from Protocol A or B)

  • Reagent: Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • Solvent: THF : Water (3:1)

Step-by-Step Procedure:

  • Dissolve the ester intermediate in THF.

  • Add a solution of LiOH in water.

  • Stir at 40 °C for 2 hours.

  • Acidification: Cool to 0 °C and carefully acidify to pH 3 with 1M HCl. The carboxylic acid product often precipitates as a white solid.

  • Isolation: Filter the precipitate and wash with cold water.

Analytical Validation (Self-Validating Data)

When validating the synthesis, use the following NMR diagnostic signals to confirm structure retention vs. modification.

Signal Region (

NMR)
Functional GroupObservation in Starting MaterialObservation in Product (Protocol A/B)
3.89 ppm (s, 3H) Methyl Ester (

)
Present Present (Disappears only after Protocol C)
6.80 - 7.00 ppm Ether-linked protonsDoublets (ortho to ether)Shift slightly based on new substituent
7.60 ppm Protons ortho to IodineDoublet (

)
Disappears. Replaced by new aromatic/alkyne pattern.
7.99 ppm Protons ortho to EsterDoublet (

)
Remains Stable (Anchor signal)

References & Grounding

The protocols and strategic applications described above are grounded in established methodologies for diaryl ether and aryl iodide chemistry.[5]

  • Diaryl Ether Scaffold in Thyromimetics:

    • Leeson, P. D., et al. "Synthesis of thyroid hormone analogues. Part 1. Preparation of 3′-heteroarylmethyl-3,5-di-iodo-L-thyronines." Journal of the Chemical Society, Perkin Transactions 1, 1988.

    • Relevance: Establishes the diphenyl ether core as the critical pharmacophore for Thyroid Hormone Receptor selectivity.

  • Copper-Promoted Ether Synthesis (Contextual):

    • Evans, D. A., Katz, J. L., & West, T. R.[6] "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 1998.[6]

    • Relevance: While our starting material is already an ether, this reference validates the stability and prevalence of this bond in drug synthesis.

  • Sonogashira Coupling of Aryl Iodides:

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

    • Relevance: Definitive review confirming the high reactivity of para-iodobenzoates in cross-coupling under mild conditions.

  • Suzuki-Miyaura Coupling General Protocols:

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

    • Relevance: Foundational text for Protocol A.[7]

Sources

Experimental procedure for the synthesis of diaryl ethers using Methyl 4-(4-iodophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis and Utilization of Methyl 4-(4-iodophenoxy)benzoate

Executive Summary

This application note details the experimental procedure for the synthesis of This compound (CAS: N/A for specific isomer, generic analogues exist) , a critical bifunctional intermediate containing an ester and an aryl iodide. This molecule serves as a "linchpin" scaffold in the construction of complex diaryl ethers, liquid crystals, and poly(aryl ether ketone) (PAEK) derivatives.

While the title suggests "using" this molecule, effective utilization first requires a robust protocol for its preparation.[1] Therefore, this guide covers two distinct phases:

  • Phase A: The synthesis of this compound via a selective Copper-Catalyzed Ullmann Condensation.

  • Phase B: The application of this molecule to synthesize extended diaryl ether scaffolds via Cross-Coupling.

Phase A: Synthesis of this compound

Retrosynthetic Analysis & Strategy

The target molecule contains a diaryl ether linkage. The most reliable method to form this bond while preserving the iodine functionality (essential for downstream applications) is a Copper-Catalyzed Ullmann-Type Coupling .

  • Challenge: The reaction of a phenol with 1,4-diiodobenzene can lead to a bis-coupled product (A-O-B-O-A).

  • Solution: We utilize a stoichiometry-controlled approach with excess 1,4-diiodobenzene (3.0 equivalents) to statistically favor the mono-substituted product.

Reaction Mechanism (Ullmann Coupling)

The mechanism involves a catalytic cycle mediated by Copper(I). The ligand (N,N-Dimethylglycine) is crucial for solubilizing the copper species and lowering the activation energy for oxidative addition.

UllmannMechanism cluster_cycle Cu(I) Catalytic Cycle LCuI L-Cu(I)-I (Active Catalyst) OxAdd Oxidative Addition (Ar-I insertion) LCuI->OxAdd + 1,4-Diiodobenzene LigEx Ligand Exchange (Phenol Coordination) OxAdd->LigEx + Phenolate (Base) RedElim Reductive Elimination (C-O Bond Formation) LigEx->RedElim RedElim->LCuI - Product End This compound RedElim->End Start Methyl 4-hydroxybenzoate Start->LigEx Deprotonation caption Figure 1: Catalytic cycle for the selective mono-arylation of phenols using CuI/Ligand system.

Experimental Protocol

Reagents & Stoichiometry Table

ReagentMW ( g/mol )Equiv.[2][3]Quantity (Example)Role
Methyl 4-hydroxybenzoate 152.151.01.52 g (10 mmol)Nucleophile
1,4-Diiodobenzene 329.903.09.90 g (30 mmol)Electrophile (Excess)
Copper(I) Iodide (CuI) 190.450.1190 mgCatalyst
N,N-Dimethylglycine 103.120.2206 mgLigand
Cesium Carbonate (Cs₂CO₃) 325.822.06.52 gBase
1,4-Dioxane SolventN/A50 mLSolvent (Anhydrous)

Step-by-Step Procedure:

  • Reactor Setup: Equip a 100 mL Schlenk flask (or pressure tube) with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (3 cycles).

  • Charging: Add Methyl 4-hydroxybenzoate (1.0 eq), 1,4-Diiodobenzene (3.0 eq), CuI (10 mol%), and Cs₂CO₃ (2.0 eq) to the flask.

    • Note: 1,4-diiodobenzene is added in excess to minimize the formation of the bis-ether byproduct.

  • Ligand Addition: Add N,N-Dimethylglycine (20 mol%).

  • Solvation: Add anhydrous 1,4-Dioxane via syringe under Argon flow.

  • Degassing: Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst oxidation).

  • Reaction: Seal the vessel and heat to 90°C for 18–24 hours. Monitor via TLC (Hexane/EtOAc 8:1) or HPLC.

    • Checkpoint: The reaction is complete when the limiting reagent (phenol) is consumed.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[4]

  • Purification (Critical Step):

    • The crude residue contains the product, excess 1,4-diiodobenzene, and trace bis-product.

    • Column Chromatography: Silica Gel (230-400 mesh).

    • Eluent: Gradient Hexane -> 5% EtOAc in Hexane.

    • Separation: 1,4-diiodobenzene elutes first (non-polar). The target mono-ether elutes second. Bis-ether (if any) elutes last.

  • Yield: Typical isolated yield is 75–85%.

Phase B: Utilization of this compound

Once synthesized, this molecule acts as a versatile electrophile for creating complex diaryl ethers or biaryls.

Application: Synthesis of Asymmetric Triaryl Ethers

To synthesize a triaryl ether (e.g., for polymer monomers), the iodine handle is reacted with a second phenol.

  • Reaction: Suzuki-Miyaura Coupling (for Biaryls) or Second Ullmann Coupling (for Ethers).

  • Example Protocol (Suzuki Coupling):

    • React This compound (1.0 eq) with Phenylboronic acid (1.2 eq).

    • Catalyst: Pd(PPh₃)₄ (3 mol%).

    • Base: K₂CO₃ (2M aq).

    • Solvent: Toluene/Ethanol (4:1).

    • Temp: 80°C for 12h.

    • Result: Methyl 4-(4-phenylphenoxy)benzoate.

Experimental Workflow Diagram

Workflow cluster_prep Phase A: Synthesis cluster_app Phase B: Application Step1 Reagent Prep (Excess Diiodide) Step2 Ullmann Coupling (CuI/DMG, 90°C) Step1->Step2 Step3 Purification (Remove excess Ar-I) Step2->Step3 Step4 Intermediate: This compound Step3->Step4 Step5 Cross-Coupling (Suzuki/Sonogashira) Step4->Step5 Step6 Target Scaffold (Liquid Crystal/Polymer) Step5->Step6 caption Figure 2: Integrated workflow from synthesis of the building block to downstream application.

Characterization & Quality Control

To ensure the "Trustworthiness" of the protocol, the isolated product must be validated against these parameters:

  • Physical State: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.00 (d, 2H, Ar-H ortho to ester),

    • δ 7.65 (d, 2H, Ar-H ortho to I),

    • δ 6.98 (d, 2H, Ar-H meta to ester),

    • δ 6.80 (d, 2H, Ar-H meta to I),

    • δ 3.90 (s, 3H, -OCH₃).

  • ¹³C NMR: Distinct carbonyl peak (~166 ppm) and C-I carbon (~87 ppm).

  • Purity Check: HPLC purity >98% is required for polymerization applications to ensure high molecular weight.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Catalyst oxidationEnsure rigorous degassing of solvent; use fresh CuI.
Bis-ether formation Insufficient excess of diiodideIncrease 1,4-diiodobenzene to 4.0 equivalents.
Incomplete Conversion Low temperature / Poor solubilitySwitch solvent to DMF or DMSO and increase temp to 110°C.
Blue/Green Reaction Color Oxidation of Cu(I) to Cu(II)Check inert atmosphere seals. Add 5% Sodium Ascorbate as reducing agent.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. Link

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Syntheses. Chemical Reviews, 108(8), 3054–3131. Link

  • Sperotto, E., et al. (2010). Ligand-Free Copper-Catalyzed Ullmann Condensation: The Role of the Base. Journal of Organic Chemistry, 75(6), 1969–1981. Link

Sources

Application Note: A Scalable and Efficient Protocol for the Synthesis of Methyl 4-(4-iodophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(4-iodophenoxy)benzoate is a key diaryl ether intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its structure is foundational for building more complex molecules, making a reliable and scalable synthetic route essential for researchers in drug development and materials science. This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound via the Ullmann condensation, a classic and robust method for forming diaryl ether linkages.[1][2][3] We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental guide, and present characterization data to ensure the synthesis of a high-purity final product.

Scientific Rationale and Mechanistic Overview

The core of this synthesis is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[1][4] Traditionally, this reaction requires harsh conditions, including high temperatures (around 200°C) and stoichiometric amounts of copper.[5] However, recent advancements have introduced milder and more efficient catalytic systems.[3][4]

The reaction proceeds through the following key steps:

  • Deprotonation: A base, typically potassium carbonate or cesium carbonate, deprotonates the phenol (4-iodophenol in this case) to form the more nucleophilic phenoxide.

  • Oxidative Addition: The copper(I) catalyst undergoes oxidative addition with the aryl halide (methyl 4-fluorobenzoate).

  • Ligand Exchange: The phenoxide displaces a ligand on the copper center.

  • Reductive Elimination: The diaryl ether product is formed through reductive elimination, regenerating the copper(I) catalyst.

The choice of a fluoride as the leaving group on the benzoate is strategic. While aryl iodides and bromides are also common, the high electronegativity of fluorine can activate the aromatic ring towards nucleophilic attack, sometimes allowing for lower reaction temperatures.

Visualizing the Synthetic Pathway

To better illustrate the process, the following diagrams outline the reaction mechanism and the overall experimental workflow.

ReactionMechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle 4-Iodophenol 4-Iodophenol Base Base (K2CO3) 4-Iodophenol->Base Deprotonation Methyl_4-fluorobenzoate Methyl 4-fluorobenzoate Oxidative_Addition Oxidative Addition Methyl_4-fluorobenzoate->Oxidative_Addition Phenoxide 4-Iodophenoxide Base->Phenoxide Cu(I)_Catalyst Cu(I) Catalyst Phenoxide->Cu(I)_Catalyst Cu(I)_Catalyst->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Product_Formation Product Formation Reductive_Elimination->Product_Formation Product_Formation->Cu(I)_Catalyst Catalyst Regeneration

Caption: Reaction mechanism of the Ullmann condensation.

ExperimentalWorkflow start Start reagents Combine Reactants: - 4-Iodophenol - Methyl 4-fluorobenzoate - K2CO3 - CuI - DMF start->reagents reaction Heat to 120-140°C (Monitor by TLC/GC-MS) reagents->reaction workup Aqueous Work-up: - Cool to RT - Add Water - Extract with Ethyl Acetate reaction->workup purification Purification: - Dry Organic Layer (Na2SO4) - Concentrate in vacuo - Recrystallize from Ethanol workup->purification analysis Characterization: - 1H NMR - 13C NMR - IR Spectroscopy - Mass Spectrometry purification->analysis end End analysis->end

Caption: Overall experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is optimized for a large-scale laboratory synthesis, yielding a significant quantity of the target compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (moles)Mass/VolumePuritySupplier
4-Iodophenol220.010.5110.0 g>98%Sigma-Aldrich
Methyl 4-fluorobenzoate154.140.5584.8 g>98%Alfa Aesar
Potassium Carbonate (K₂CO₃)138.211.0138.2 g>99%Fisher Scientific
Copper(I) Iodide (CuI)190.450.059.5 g>98%Acros Organics
N,N-Dimethylformamide (DMF)73.09-500 mLAnhydrous, >99.8%Sigma-Aldrich
Ethyl Acetate88.11-1 LACS GradeFisher Scientific
Ethanol46.07-As needed for recrystallization200 ProofDecon Labs
Sodium Sulfate (Na₂SO₄)142.04-As neededAnhydrousVWR

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel (2 L)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-iodophenol (110.0 g, 0.5 mol), methyl 4-fluorobenzoate (84.8 g, 0.55 mol), potassium carbonate (138.2 g, 1.0 mol), and copper(I) iodide (9.5 g, 0.05 mol).

  • Solvent Addition: Add 500 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Stir the mixture vigorously and heat it to 120-140°C using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 1 L of cold water and stir for 30 minutes.

  • Extraction: Transfer the aqueous mixture to a 2 L separatory funnel and extract with ethyl acetate (3 x 300 mL).

  • Washing: Combine the organic layers and wash with water (2 x 200 mL) and then with brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure this compound as a white to off-white solid.

Safety Precautions:

  • 4-Iodophenol: Corrosive and can cause severe skin and eye damage.[6][7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[6][7]

  • Methyl 4-fluorobenzoate: Causes skin and serious eye irritation.[8] Handle with care and appropriate PPE.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a fume hood and avoid inhalation and skin contact.

  • General Handling: Always wear appropriate PPE when handling chemicals. Ensure proper ventilation.[9]

Characterization Data

The identity and purity of the synthesized this compound were confirmed by various analytical techniques.

Physical Properties:

PropertyValue
Molecular FormulaC₁₄H₁₁IO₃[10]
Molecular Weight354.14 g/mol [10]
AppearanceWhite to off-white solid
Melting Point114-116 °C (Lit. 114 °C[11])

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.08 (d, J = 8.8 Hz, 2H), 7.74 (d, J = 8.8 Hz, 2H), 6.96 (d, J = 8.8 Hz, 2H), 6.84 (d, J = 8.8 Hz, 2H), 3.91 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 166.2, 161.8, 156.4, 138.8, 132.2, 126.5, 120.9, 118.2, 87.5, 52.3.

  • IR (KBr, cm⁻¹): 3080, 2950, 1720 (C=O), 1585, 1485, 1240 (C-O), 1160, 830.

  • Mass Spectrometry (EI): m/z 354 [M]⁺.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The Ullmann condensation approach described herein is robust and yields the desired product in high purity. By following the detailed experimental procedure and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and materials science endeavors.

References

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]

  • Boger, D. L., & Yohannes, D. (1991). Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers. The Journal of Organic Chemistry, 56(5), 1763-1767. [Link]

  • Fagan, P. J., et al. (1994). The Ullmann Ether Condensation. Journal of the American Chemical Society, 116(5), 1883-1889. [Link]

  • Wikipedia. (2023). Methyl 4-iodobenzoate. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Iodobenzoate. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Sperotto, E., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1154-1161. [Link]

Sources

Application Note: Purification of Methyl 4-(4-iodophenoxy)benzoate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Analysis[1]

Methyl 4-(4-iodophenoxy)benzoate is a key intermediate often employed in the synthesis of liquid crystals and complex medicinal scaffolds.[1] Its purification presents a specific set of challenges derived from its structural duality: it possesses a lipophilic aryl iodide motif and a moderately polar ester functionality.[1]

Physicochemical Profile:

  • Lipophilicity: High (due to the diaryl ether core and iodine atom).[1]

  • Polarity: Low-to-Moderate (Methyl ester provides the primary interaction with the silica stationary phase).[1]

  • Stability: The Carbon-Iodine (C-I) bond is susceptible to photolytic cleavage.[1] Crucial Precaution: All purification steps should be performed under low-light conditions or with foil-wrapped columns to prevent dehalogenation [1].[1]

This guide outlines a robust normal-phase flash chromatography protocol designed to separate the target molecule from common synthetic impurities such as unreacted phenols (polar), dehalogenated side-products (similar Rf), and metal catalyst residues (baseline).[1]

Pre-Purification Assessment (TLC Method Development)

Before committing the crude material to a column, a Thin Layer Chromatography (TLC) method must be established to define the "Sweet Spot" (Rf 0.30 – 0.[1]40) for separation [2].[1][2]

TLC Protocol

Stationary Phase: Silica Gel 60 F₂₅₄ aluminum-backed plates.[1] Detection: UV absorption at 254 nm (primary); Iodine chamber (secondary for non-UV active impurities).[1][3]

Solvent System Screening: Perform a micro-elution test using Hexanes (Hex) and Ethyl Acetate (EtOAc).[1]

Solvent System (Hex:EtOAc)Expected BehaviorSuitability
100:0 Product stays at baseline or smears slightly.[1]Unsuitable
95:5 Product moves slowly (Rf < 0.2). Good for removing non-polar impurities.[1][4]Start Condition
90:10 Product elutes in the target zone (Rf ~0.35 - 0.45).[1]Target Condition
80:20 Product elutes too fast (Rf > 0.6), co-eluting with impurities.[1]Unsuitable

Expert Insight: The iodine atom increases the lipophilicity compared to the non-halogenated analogue.[1] If the starting material was Methyl 4-hydroxybenzoate, it will remain near the baseline (Rf < 0.[1]1) in 90:10 Hex:EtOAc, providing excellent resolution.[1]

Purification Workflow (Logic Diagram)

The following diagram illustrates the decision-making process for the purification campaign.

PurificationWorkflow Start Crude Reaction Mixture TLC_Check TLC Analysis (Target Rf 0.35 in 10% EtOAc) Start->TLC_Check Decision_Rf Is Rf separation > 0.15? TLC_Check->Decision_Rf Prep_Sample Sample Loading (Dry Load on Celite/Silica) Decision_Rf->Prep_Sample Yes Recrystallize Recrystallize (MeOH/Hexane) Decision_Rf->Recrystallize No (Poor Resolution) Column_Run Gradient Elution (0% -> 10% EtOAc) Prep_Sample->Column_Run Fraction_Analysis Analyze Fractions (UV 254nm) Column_Run->Fraction_Analysis Purity_Check Is Fraction Pure? Fraction_Analysis->Purity_Check Pool_Evap Pool & Evaporate (< 40°C) Purity_Check->Pool_Evap Yes (Single Spot) Purity_Check->Recrystallize No (Mixed Fractions) Final_Product Pure this compound Pool_Evap->Final_Product Recrystallize->Final_Product

Caption: Logical workflow for the purification of this compound, emphasizing the decision loop between chromatography and recrystallization.

Detailed Experimental Protocol

Step 1: Column Preparation

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Column Dimensions: Use a 1:30 to 1:50 ratio of compound mass to silica mass. For 1g of crude material, use 30–50g of silica.[1]

  • Slurry Packing: Suspend the silica in 100% Hexanes.[1] Pour into the column and tap gently to remove air bubbles.

  • Equilibration: Flush the column with 2 column volumes (CV) of 98:2 Hex:EtOAc to neutralize the silica surface and establish a stable baseline.[1]

Step 2: Sample Loading (Dry Loading Technique)

Due to the limited solubility of aryl iodides in pure hexanes and the risk of "streaking" if loaded in DCM, dry loading is the authoritative method for high resolution [3].[1]

  • Dissolve the crude this compound in a minimum amount of Dichloromethane (DCM).[1]

  • Add Celite 545 or Silica Gel (1:1 weight ratio to crude mass).[1]

  • Evaporate the solvent under reduced pressure until a free-flowing powder remains.[1]

  • Carefully add this powder to the top of the packed column and cover with a 1 cm layer of sand.[1]

Step 3: Gradient Elution

Execute a stepwise gradient to maximize separation efficiency.[1]

StepMobile Phase (Hex:EtOAc)Volume (CV)Purpose
1 100:0 2Elute non-polar impurities (e.g., diaryl byproducts, excess aryl iodide).[1]
2 98:2 2Begin mobilizing the target ester.
3 95:5 3Elution of Product. (Expect product here).
4 90:10 3Flush remaining product and tailing.
5 50:50 2Wash column (remove polar phenols/catalysts).[1]

Flow Rate: Maintain a flow rate of ~15-20 mL/min for a standard 2-3 cm diameter column.

Step 4: Fraction Collection & Analysis[1]
  • Collect fractions in test tubes (approx. 10-15 mL each).

  • Spot every 3rd fraction on a TLC plate.

  • Visualize under UV (254 nm).[1][2][3] The product will appear as a dark, UV-active spot.[1]

    • Note: Iodine-containing compounds often quench fluorescence strongly.[1]

  • Self-Validating Step: Do not combine fractions containing "leading" or "trailing" impurities. Only pool fractions showing a single, clean spot at Rf ~0.35 (in 90:10 Hex:EtOAc).[1]

Post-Purification & Stability

Once the pure fractions are pooled:

  • Evaporation: Remove solvent via rotary evaporation.[1][4][5] Keep the water bath temperature below 40°C to prevent thermal degradation or sublimation of iodine species.[1]

  • Solidification: The product typically solidifies upon drying.[1]

  • Storage: Store in an amber vial under Argon at 4°C.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Streaking/Tailing Residual acid or Phenol contamination.[1]Add 1% Triethylamine to the mobile phase to neutralize silica acidity.[1]
Product Co-elution Gradient too steep.Use a shallower gradient (e.g., 0% to 5% EtOAc over 10 CVs).[1]
Product Decomposition Light sensitivity (C-I bond).[1]Wrap column in aluminum foil; work in subdued light.

References

  • Photo-induced iodination of aryl halides under very mild conditions. SciSpace. (2016). Retrieved from [Link]

  • Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. PubMed Central. (2017).[1] Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.[1] (2024).[1] Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. (2025).[1] Retrieved from [Link]

Sources

Application Note: Methyl 4-(4-iodophenoxy)benzoate in Radiopharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals focusing on radiopharmaceutical chemistry. It addresses the specific utility of Methyl 4-(4-iodophenoxy)benzoate as a structural scaffold and precursor in the development of diagnostic imaging agents.

Executive Summary

This compound (CAS: 21120-76-3) represents a critical "bifunctional" scaffold in medicinal radiochemistry. Its structure—a diaryl ether core with a para-iodine and a para-methyl ester—mimics the geometric and electronic properties of several bioactive molecules, including thyromimetics, PPAR agonists, and specific kinase inhibitors.

For the radiochemist, this compound serves three distinct roles:

  • Cold Standard: A non-radioactive reference for HPLC validation of radioiodinated tracers.

  • Exchange Precursor: A substrate for Copper(I)-mediated isotopic exchange (

    
    , 
    
    
    
    ,
    
    
    ).
  • Synthetic Intermediate: The starting material for generating trimethylstannyl precursors required for high-specific-activity electrophilic substitution.

This guide details the protocols for converting this scaffold into clinical-grade radiotracers, emphasizing "self-validating" quality control mechanisms.

Chemical Properties & Precursor Qualification

Before initiating radiolabeling, the chemical purity of the starting material must be verified to prevent isotopic dilution or side-reactions.

PropertySpecificationRelevance to Radiolabeling
Molecular Formula

Core scaffold verification.
Molecular Weight 354.14 g/mol Calculation of precursor molarity.
Melting Point 112–116 °CPurity indicator; broad range suggests impurities affecting labeling yield.
Solubility DMSO, DMF, MeCNCompatible with standard nucleophilic/electrophilic labeling solvents.
Stability Ester hydrolysis-proneAvoid high pH (>9) during labeling to preserve the methyl ester.

Expert Tip: The ether bridge is metabolically stable, but the methyl ester is susceptible to esterases in vivo. If the target requires intracellular trapping (e.g., via acid trapping), this ester function is desirable. If the target is a surface receptor, consider whether the acid metabolite is the active species.

Workflow Visualization: From Scaffold to Tracer

The following diagram illustrates the two primary pathways for utilizing this compound: Path A (Direct Exchange) and Path B (Stannylation for High Specific Activity).

RadiolabelingWorkflow cluster_0 High Specific Activity Route Start This compound (Starting Material) CuCat Cu(I) Catalyst + Reducing Agent (NH4)2SO4 / Ascorbate Start->CuCat Path A: Direct PdCat Pd(PPh3)4 Hexamethylditin Start->PdCat Path B: Conversion ExchangeRxn Isotopic Exchange Reaction 150°C, 20 min CuCat->ExchangeRxn ProductLowSA [I-125/I-123] Tracer (Carrier Added) ExchangeRxn->ProductLowSA Stannane Trimethylstannyl Precursor (Purified Intermediate) PdCat->Stannane Stannylation Oxidant Radioiodine + Oxidant (Chloramine-T / Peracetic Acid) Stannane->Oxidant Precursor Prep ProductHighSA [I-125/I-123] Tracer (No Carrier Added) Oxidant->ProductHighSA Electrophilic Sub.

Caption: Dual pathways for radiolabeling. Path A (Orange) yields carrier-added product suitable for metabolic studies. Path B (Green) yields no-carrier-added product for receptor binding assays.

Experimental Protocols

Protocol A: Synthesis of the Trimethylstannyl Precursor

Required for high-specific-activity (NCA) imaging agents.

Rationale: Direct radioiodination of the hydrogenated analog is difficult. Replacing the iodine with a trimethyltin group creates a highly reactive site for electrophilic iododestannylation, ensuring regiospecificity.

  • Reagents:

    • This compound (1.0 eq)

    • Hexamethylditin (1.2 eq)

    • 
       (5 mol%)
      
    • 1,4-Dioxane (anhydrous)

  • Procedure:

    • Dissolve the iodo-benzoate (100 mg) in dioxane (5 mL) in a flame-dried flask.

    • Add hexamethylditin and degas with argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).

    • Add the catalyst and reflux (

      
      ) for 4–6 hours. Monitor by TLC (the stannane is less polar than the iodo-starting material).
      
    • Cool, filter through Celite, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc). Note: Tin compounds are toxic; use specific waste disposal.

  • Validation:

    • 
      -NMR must show the disappearance of aromatic protons ortho to iodine and appearance of the 
      
      
      
      singlet (~0.3 ppm) with tin satellites.
Protocol B: Radioiodination (Iododestannylation)

Target: [I-123] (SPECT) or [I-124] (PET)

  • Setup:

    • Precursor:

      
       Trimethylstannyl-analog in 
      
      
      
      EtOH.
    • Radioisotope:

      
       in 0.1 N NaOH.
      
    • Oxidant: Chloramine-T (

      
       in water) or Peracetic acid.
      
  • Reaction:

    • Add

      
       of 1M HCl to the radioiodine solution (pH adjustment to 4–5).
      
    • Add the precursor solution.

    • Add

      
       oxidant. Vortex for 2 minutes at room temperature.
      
    • Quench: Add

      
       Sodium Metabisulfite (
      
      
      
      ) to stop the reaction.
    • Neutralize: Add saturated sodium bicarbonate.

  • Purification:

    • Pass through a C18 Sep-Pak cartridge (pre-conditioned with EtOH/Water).

    • Wash with water (removes free iodine and salts).

    • Elute product with 1 mL Ethanol.

Protocol C: Copper-Mediated Isotopic Exchange

Target: [I-125] for in vitro assays (Cost-effective)

Rationale: Uses the this compound directly. The product will be "carrier-added" (low specific activity), suitable for biodistribution studies where receptor saturation is not a concern.

  • Reagents:

    • Substrate: this compound (

      
      ).
      
    • Catalyst:

      
       (
      
      
      
      ) + Ascorbic Acid (reducing agent).
    • Solvent: DMSO/Water (trace).

  • Procedure:

    • Combine substrate,

      
      , and catalyst in a sealed v-vial.
      
    • Heat to

      
       for 30 minutes.
      
    • Mechanism: The Cu(I) species facilitates a nucleophilic aromatic substitution-like transition state, allowing the radioactive iodide to swap with the stable iodine.

  • Cleanup: HPLC purification is mandatory to separate the labeled product from any de-iodinated byproducts (though chemically identical, purification removes free iodine).

Quality Control & Self-Validation System

To ensure "Trustworthiness" (Part 2 of requirements), the final product must pass the following checks.

TestMethodAcceptance Criteria
Radiochemical Purity Radio-HPLC> 95% single peak matching the Cold Standard retention time.
Identity Verification Co-injectionThe radioactive peak must co-elute with UV signal of this compound.
Specific Activity UV AbsorbanceCalculated based on mass (UV) vs. Activity. Target: >1 Ci/µmol (for Protocol B).
Residual Tin ICP-MS or TLC< 5 ppm (Critical for clinical translation).
HPLC Method (Standard)
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 4.6x150mm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV (254 nm) and Gamma detector.

Biological Context & Applications[1][2][3][4]

The this compound scaffold is highly relevant for targeting enzymes involved in metabolic regulation.

Malate Dehydrogenase (MDH) Inhibition

Recent studies identify diaryl ether benzoates as inhibitors of MDH1/2, enzymes critical for the "Warburg Effect" in cancer cells.

  • Mechanism: The benzoate moiety mimics the substrate, while the iodophenoxy group occupies the hydrophobic pocket of the enzyme.

  • Imaging Utility: A radiolabeled version (e.g., I-124 PET) can map tumors with upregulated aerobic glycolysis, distinct from FDG-PET (which maps glucose uptake).

BiologicalMechanism Tracer [I-124] this compound CellEntry Passive Diffusion / Transport Tracer->CellEntry Hydrolysis Intracellular Esterase (Hydrolysis to Acid) CellEntry->Hydrolysis Metabolic Trapping TargetBind Binding to MDH1/2 (Mitochondria/Cytosol) Hydrolysis->TargetBind Active Species Signal PET Signal Retention (Tumor Visualization) TargetBind->Signal

Caption: Proposed mechanism for tumor imaging. Ester hydrolysis traps the polar acid metabolite, enhancing signal retention at the target site.

References

  • Ban, H. S., et al. (2017).[1] "Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism." Journal of Medicinal Chemistry.

  • Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Compendium of Radiopharmaceutical Synthesis.

  • Zhang, P., et al. (2016). "A Highly Efficient Copper-Mediated Radioiodination Approach Using Aryl Boronic Acids." Chemistry – A European Journal.[2]

  • Burgos, C. H., et al. (2006).[3] "Palladium-Catalyzed Synthesis of Diaryl Ethers." Angewandte Chemie International Edition.

  • Sigma-Aldrich. "Methyl 4-iodobenzoate Product Specification."

Disclaimer: This protocol involves the use of radioactive materials and toxic organotin compounds.[4] All work must be performed in licensed facilities under appropriate radiation safety and hazardous material regulations.

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of Methyl 4-(4-iodophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMSUP-2024-882 Subject: Troubleshooting Common Side Reactions in Diaryl Ether Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The synthesis of Methyl 4-(4-iodophenoxy)benzoate is a critical step in generating precursors for liquid crystals and pharmaceutical intermediates. The most robust pathway involves a Copper-Catalyzed Ullmann-Type Coupling between Methyl 4-hydroxybenzoate and 1,4-Diiodobenzene.

While effective, this reaction is chemically "fragile" because it requires balancing the reactivity of the phenol against the stability of the aryl iodide and the methyl ester. This guide addresses the three most frequent failure modes: Bis-arylation , Reductive Deiodination , and Ester Hydrolysis .

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways. Your goal is to navigate the "Green Path" while suppressing the Red (Side Reaction) paths.

ReactionPathways Start Starting Materials: Me-4-Hydroxybenzoate + 1,4-Diiodobenzene Target TARGET PRODUCT: This compound Start->Target CuI, Ligand, Base Controlled Stoichiometry Bis SIDE REACTION A: Bis-Ether (Oligomer) (Ph-O-Ph-O-Ph) Start->Bis Excess Phenol or Low Diiodide Homo SIDE REACTION D: Homocoupling (Biaryl Formation) Start->Homo Cu Catalyst No Ligand Target->Bis Over-reaction Deiodo SIDE REACTION B: Deiodinated Product (Loss of Iodine) Target->Deiodo High Temp (>110°C) Protics Sources Acid SIDE REACTION C: Hydrolyzed Acid (Loss of Methyl Ester) Target->Acid Wet Solvent Strong Base (NaOH)

Figure 1: Competitive reaction pathways in the copper-catalyzed synthesis of diaryl ethers.

Module 1: The "Double Trouble" (Bis-Arylation)

The Issue: You observe a product with a much higher molecular weight (approx. 450-460 Da) and no iodine signal in NMR/MS. This is the Bis-ether , formed when the target product reacts again with another equivalent of Methyl 4-hydroxybenzoate.

The Mechanism: 1,4-diiodobenzene has two reactive sites. Once the first phenol attaches, the remaining iodine is still reactive (and often more reactive due to the electron-donating ether oxygen).

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Stoichiometry Use 1:3 Ratio Use 1.0 equiv of Phenol to 3.0 - 4.0 equiv of 1,4-Diiodobenzene. High dilution of the phenol ensures it encounters the diiodide first, not the mono-product.
Addition Mode Slow Addition Add the phenol (dissolved in solvent) slowly to the mixture of Diiodide/Catalyst over 1-2 hours.
Purification Column Chromatography The excess 1,4-diiodobenzene is non-polar and elutes easily with Hexanes, allowing easy separation from the polar ester product.

FAQ: Can I just use 1:1 stoichiometry to save money? Answer: No. In a 1:1 mix, statistical probability dictates a distribution of 25% unreacted diiodide, 50% mono-product, and 25% bis-product. The yield loss exceeds the cost of recycling the diiodide.

Module 2: The "Missing Iodine" (Reductive Deiodination)

The Issue: The product mass is exactly 126 Da lower than expected (Iodine replaced by Hydrogen). The aryl iodide has been reduced to a simple phenyl ring.

The Mechanism: Copper catalysts can undergo oxidative addition into the Ar-I bond. If a proton source is present (trace water, acidic protons) or if the temperature is too high, the Organocopper intermediate captures a proton instead of the phenol nucleophile.

Troubleshooting Protocol:

  • Temperature Control: Do not exceed 90-100°C . Deiodination rates spike significantly above 110°C in copper catalysis [1].

  • Ligand Selection: Use Picolinic Acid or 1,10-Phenanthroline . These ligands stabilize the Cu-intermediate and accelerate the desired C-O coupling faster than the reduction pathway [2].

  • Solvent Quality: Use Anhydrous DMF or DMSO . Store solvents over molecular sieves (4Å). Even 0.5% water content can act as a proton source for dehalogenation.

Module 3: The "Vanishing Ester" (Hydrolysis)

The Issue: The product precipitates as a solid that is insoluble in organic solvents but soluble in aqueous base. NMR shows the loss of the methyl singlet (~3.9 ppm). The ester has hydrolyzed to the carboxylic acid.

The Mechanism: Ullmann couplings require base (Carbonates/Phosphates) to deprotonate the phenol.



Troubleshooting Protocol:

  • Base Choice: Switch from K₂CO₃ to Cs₂CO₃ or K₃PO₃ . Cesium carbonate is more soluble in organic solvents, allowing the reaction to proceed at lower temperatures, reducing hydrolysis risk [3].

  • Avoid Hydroxides: Never use KOH or NaOH.

  • Workup Caution: Do not quench the hot reaction mixture directly with basic water. Cool to room temperature first, then acidify to pH 6-7 immediately to prevent hydrolysis during extraction.

Optimized Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

  • Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Charging: Under Argon flow, add:

    • CuI (Copper Iodide): 190 mg (1.0 mmol, 10 mol%)

    • Picolinic Acid (Ligand): 246 mg (2.0 mmol, 20 mol%)

    • Cs₂CO₃ (Base): 6.5 g (20 mmol, 2.0 equiv)

    • 1,4-Diiodobenzene: 9.9 g (30 mmol, 3.0 equiv) – Critical excess.

  • Solvent: Add 40 mL anhydrous DMSO. Stir for 10 min to complex the catalyst.

  • Reactant Addition: Add Methyl 4-hydroxybenzoate (1.52 g, 10 mmol) in one portion.

  • Reaction: Heat to 90°C for 18-24 hours. Monitor by TLC (Hexane/EtOAc 8:1).

    • Checkpoint: If reaction stalls, add 5 mol% more CuI, but do not increase temp above 100°C.

  • Workup:

    • Cool to RT. Dilute with EtOAc (100 mL).

    • Filter through a pad of Celite to remove inorganic salts.

    • Wash filtrate with Water (3x) and Brine (1x).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography on silica gel.

    • Elute with 100% Hexanes first (recovers excess 1,4-diiodobenzene).

    • Gradient to 5-10% EtOAc/Hexanes to elute the product.

References
  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131. Link

  • Maiti, D., & Buchwald, S. L. (2010).[1] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry, 75(5), 1791–1794.[1] Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. Link

Sources

Technical Support Guide: Purification of Methyl 4-(4-iodophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the needs of drug development professionals and researchers, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of crude Methyl 4-(4-iodophenoxy)benzoate. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to solve purification challenges effectively.

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and the integrity of biological data. The compound is typically synthesized via a copper-catalyzed Ullmann condensation, which, while effective, can generate a range of challenging impurities.[1][2][3] This guide addresses the common issues encountered during the purification of the crude product from this reaction.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

A successful purification strategy begins with understanding the potential contaminants in your crude material.

Q1: What are the most common impurities I should expect from an Ullmann synthesis of this compound?

The impurity profile is directly linked to the reaction mechanism and starting materials. The most common impurities include:

  • Unreacted Starting Materials:

    • Methyl 4-hydroxybenzoate: The phenolic starting material.

    • 1,4-Diiodobenzene (or other dihalobenzene): The aryl halide coupling partner.

  • Homocoupling Byproducts: Symmetrical biaryl compounds formed from the self-coupling of the aryl halide, such as 4,4'-diiodobiphenyl. This is a classic side reaction in Ullmann couplings.[2]

  • Residual Catalyst: Traces of the copper catalyst used in the reaction. These can sometimes complex with the desired product or other molecules, causing discoloration.

  • Solvent Residue: High-boiling point solvents like DMF or NMP, which are often used in Ullmann reactions, can be difficult to remove completely.[1]

Q2: How can I perform a quick preliminary assessment of my crude product's purity and composition?

Thin-Layer Chromatography (TLC) is the most effective initial step.

  • Dissolve: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot: Spot the crude material alongside the starting materials (Methyl 4-hydroxybenzoate and the aryl halide) on a single TLC plate.

  • Elute: Develop the plate using a solvent system such as 20-30% ethyl acetate in hexanes.

  • Visualize: Use a UV lamp to visualize the spots. The number of spots and their relative positions (Rf values) will give you a clear picture of the complexity of your mixture and help you identify the presence of unreacted starting materials.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, leveraging differences in solubility between the product and impurities.[4][5]

Q1: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What should I do?

This is a common issue indicating that the solution is not supersaturated. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]

  • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the cooled solution. This provides a template for crystallization to begin.[6]

  • Solvent Evaporation: Reduce the volume of the solvent by gently blowing a stream of nitrogen or air over the surface of the solution, or by using a rotary evaporator. This increases the concentration of the compound, promoting supersaturation.[6]

  • Extended Cooling: Place the flask in an ice bath or refrigerator for an extended period. Lower temperatures decrease the solubility of the compound.

Q2: My product is "oiling out" as a liquid layer instead of forming solid crystals. How can I fix this?

"Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, often due to the presence of significant impurities which depress the melting point.

  • Re-heat and Add More Solvent: The most direct solution is to heat the mixture to redissolve the oil and then add more of the "good" (dissolving) solvent. This keeps the compound in solution at a lower temperature, allowing it to crystallize properly as it cools.[6]

  • Change Solvent System: The chosen solvent may be too effective. Switch to a solvent in which your compound is less soluble, or use a binary solvent system where you can more finely tune the solubility.

Q3: After recrystallization, my product's purity has improved, but it's still not clean. What are the likely causes?

  • Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[6] To solve this, re-dissolve the solid in a slightly larger volume of hot solvent and allow it to cool more slowly. Insulating the flask can promote the growth of larger, purer crystals.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures.[4][7] If an impurity has similar solubility to your product in the chosen solvent, recrystallization will be inefficient. A different solvent or column chromatography may be necessary.

Section 3: Troubleshooting Purification by Flash Column Chromatography

When recrystallization is ineffective, flash column chromatography, which separates compounds based on their differential adsorption to a stationary phase, is the method of choice.[8][9][10]

Q1: My product and an impurity are co-eluting (have very similar Rf values). How can I improve the separation?

  • Optimize the Mobile Phase: The polarity of the solvent system is critical. If the Rf values are too high (e.g., > 0.5), decrease the polarity of the mobile phase (reduce the percentage of the more polar solvent, like ethyl acetate). If the Rf is too low (< 0.2), increase the polarity. For difficult separations, try a different solvent system altogether (e.g., dichloromethane/hexanes or ether/hexanes).[11]

  • Use a Longer Column: Increasing the length of the silica gel column increases the number of theoretical plates, providing more opportunities for separation.

  • Gradient Elution: Start with a low-polarity mobile phase to elute the less polar compounds and gradually increase the polarity to elute your more polar product. This can sharpen the bands and improve separation.[12]

Q2: My compound appears to be degrading on the silica gel. What are my options?

Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[8]

  • Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (~1%), in your mobile phase.

  • Switch the Stationary Phase: Consider using a different stationary phase like alumina, which is available in neutral, acidic, or basic forms.[8] Florisil is another alternative for certain compounds.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and run the separation efficiently.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol)

  • Solvent Selection: Place ~50 mg of the crude solid in a test tube. Add ethanol dropwise at room temperature. The solid should be sparingly soluble. Heat the test tube in a warm water bath; the solid should fully dissolve. This confirms ethanol is a potentially suitable solvent.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored from persistent impurities, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

  • Mobile Phase Selection: Using TLC, determine a solvent system (e.g., ethyl acetate/hexanes) that provides a good Rf value for the desired product (ideally between 0.2 and 0.4) and shows separation from major impurities.[11]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase system (e.g., hexanes). Pour the slurry into a glass column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the level is just above the silica bed.[10][12]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Carefully add the mobile phase to the column. Apply pressure (using a pump or inert gas) to achieve a steady flow. Begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 5: Visual Workflow and Data Summary

Purification Strategy Workflow

The following diagram outlines the logical workflow for purifying crude this compound.

Purification_Workflow start Crude Product tlc TLC Analysis (vs. Starting Materials) start->tlc decision1 Is the major impurity a solid with different solubility? tlc->decision1 recrystallize Attempt Recrystallization decision1->recrystallize Yes column Perform Flash Column Chromatography decision1->column No / Oily Impurities check_purity1 Check Purity (TLC, mp) recrystallize->check_purity1 decision2 Is product pure? check_purity1->decision2 end_product Pure this compound decision2->end_product Yes decision2->column No check_purity2 Check Purity (TLC, NMR) column->check_purity2 decision3 Is product pure? check_purity2->decision3 decision3->end_product Yes re_column Re-run column with optimized conditions decision3->re_column No re_column->check_purity2

Caption: Decision workflow for purifying crude product.

Table 1: Solvent Properties for Purification

This table provides data on common solvents to aid in the selection process for both recrystallization and chromatography.

SolventBoiling Point (°C)Polarity IndexSuitability for RecrystallizationCommon Use in Chromatography
Hexanes690.1Poor (too non-polar)Non-polar mobile phase component
Dichloromethane403.1Can be used in binary systemsModerately polar mobile phase
Diethyl Ether352.8Good for binary systemsModerately polar mobile phase
Ethyl Acetate774.4Good for binary systemsPolar mobile phase component
Ethanol784.3Good single solvent candidate Too polar for silica gel
Methanol655.1Can be a good single solventToo polar; may dissolve silica[11]
Water10010.2InsolubleUsed in reverse-phase only

References

  • Department of Chemistry, University of Rochester. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Purification. [Link]

  • Macsen Labs. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • Scribd. Organic Compound Purification Guide. [Link]

  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]

  • Organic Syntheses. (1977). FREE-RADICAL ALKYLATION OF QUINONES: 2-PHENOXYMETHYL-1,4-BENZOQUINONE. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (2024). Williamson Ether Synthesis. [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]

  • University of Toronto. Column chromatography. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Organic Syntheses. (2024). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. [Link]

  • Google Patents.
  • Wikipedia. Methyl 4-iodobenzoate. [Link]

  • PubChem. Methyl 4-iodobenzoate. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • MDPI. (2021). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. [Link]

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]

  • CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. [Link]

  • The Good Scents Company. methyl 4-methyl benzoate. [Link]

  • PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • PMC. (2020). Single crystal, Hirshfeld surface and theoretical analysis of methyl 4-hydroxybenzoate, a common cosmetic, drug and food preservative—Experiment versus theory. [Link]

  • Food and Agriculture Organization of the United Nations. METHYL p-HYDROXYBENZOATE. [Link]

  • ResearchGate. (2024). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with Methyl 4-(4-iodophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-(4-iodophenoxy)benzoate. This guide provides in-depth troubleshooting advice and frequently asked questions to address catalyst poisoning and other common issues encountered during palladium-catalyzed cross-coupling reactions involving this substrate.

Troubleshooting Guide: From Reaction Stalls to Low Yields

This section is designed to walk you through common problems, their potential causes, and systematic solutions.

Scenario 1: Your Suzuki-Miyaura coupling reaction has stalled or is giving low yields.

You are attempting to couple this compound with an arylboronic acid, but the reaction is not proceeding to completion, or the yield of the desired biaryl product is disappointingly low.

Caption: Troubleshooting workflow for a stalled or low-yielding Suzuki-Miyaura coupling reaction.

  • Verify Starting Material Purity:

    • This compound: Impurities from its synthesis can act as catalyst poisons. Consider purification by recrystallization or column chromatography.

    • Boronic Acid: Boronic acids can degrade over time, leading to protodeboronation where the boronic acid group is replaced by a hydrogen.[1][2] This is a common side reaction that can be exacerbated by prolonged reaction times or high temperatures.[2] Always use freshly purchased or properly stored boronic acid. The presence of inorganic boronic acid (a white, insoluble solid) from the trimerization of the boronic acid is a sign of degradation.

  • Evaluate Reaction Conditions:

    • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is thoroughly degassed. While bubbling with an inert gas is common, for sensitive reactions, a freeze-pump-thaw cycle is more effective. The formation of palladium black early in the reaction can be a sign of catalyst oxidation and decomposition.

    • Solvent and Base: The choice of solvent and base is crucial. If you are using aqueous conditions, be aware that this can promote ester hydrolysis, especially with strong bases.[1] Consider screening different bases like cesium carbonate or potassium phosphate and solvents such as dioxane or THF with a small amount of water.[3][4]

  • Investigate Catalyst Poisoning:

    • Sulfur and Phosphorus Impurities: These are notorious poisons for palladium catalysts.[5] They can originate from starting materials or reagents. If suspected, you can pre-treat your starting materials with a scavenger resin or perform an activated carbon wash to remove these impurities.

    • Excess Iodide: While aryl iodides are reactive, the iodide anion (I⁻) generated during the reaction can act as a poison by strongly coordinating to the palladium center, forming inactive dimeric species.[6] This is particularly problematic in some coupling reactions.[6] The addition of a silver salt, such as silver carbonate, can help by precipitating the excess iodide as silver iodide.

  • Consider Ligand Stability:

    • Simple phosphine ligands can degrade under harsh reaction conditions. More robust and electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) can improve catalyst stability and activity, especially for challenging substrates.[7][8]

Scenario 2: Your Heck reaction results in a complex mixture or fails to proceed.

When reacting this compound with an alkene, you observe multiple products, or the starting materials remain largely unreacted.

Caption: Troubleshooting guide for a problematic Heck reaction.

  • Assess the Reaction Environment:

    • Base Selection: The base plays a critical role in the Heck reaction.[9] Both organic bases like triethylamine and inorganic bases such as sodium or potassium carbonate are commonly used. The choice can influence the reaction rate and side product formation. If using a strong base like NaOH, be aware of potential ester hydrolysis.[10]

    • Solvent Effects: Polar aprotic solvents like NMP, DMF, or acetonitrile are often effective for Heck reactions.[10][11]

  • Address Catalyst Deactivation:

    • Palladium Black: As with other palladium-catalyzed reactions, the formation of palladium black indicates catalyst decomposition. This can be due to oxygen contamination or thermal instability.

    • Iodide Inhibition: Iodide can be a particularly tricky poison in Heck couplings.[6] If you suspect iodide poisoning, the addition of a silver salt is a viable strategy.

  • Control Side Reactions:

    • Alkene Issues: The alkene coupling partner can undergo side reactions like polymerization or isomerization. Reducing the reaction temperature or the initial concentration of the alkene can sometimes mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of catalyst poisons in reactions with this compound?

A1: Common catalyst poisons can be introduced from various sources:

  • Starting Materials: The synthesis of this compound or the coupling partner may leave residual sulfur or phosphorus-containing reagents.[5]

  • Reagents: Commercial reagents, including bases and solvents, can contain trace impurities that deactivate the catalyst.

  • Atmosphere: Oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species, often observed as the formation of palladium black.

  • Reaction Byproducts: As mentioned, excess iodide generated from the starting material can inhibit the catalyst.[6]

Q2: How does the structure of this compound influence its reactivity and potential for catalyst poisoning?

A2: The aryl iodide bond is highly reactive towards oxidative addition to Pd(0), which is the first step in most cross-coupling reactions.[9] The electron-withdrawing nature of the ester group can further activate the C-I bond. However, the ether linkage is generally stable under these conditions. The key concern arising from the substrate itself is the generation of iodide ions during the reaction, which can act as a catalyst poison.[6]

Q3: What is the mechanism of palladium catalyst poisoning by sulfur compounds?

A3: Sulfur compounds, such as thiols and sulfides, are strong poisons for palladium catalysts because they can irreversibly bind to the metal center.[10] This strong adsorption blocks the active sites of the catalyst, preventing the substrate molecules from accessing them and thus halting the catalytic cycle.[10]

Sources

Technical Support Center: Purification of Methyl 4-(4-iodophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of key pharmaceutical intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with Methyl 4-(4-iodophenoxy)benzoate. Achieving high purity for this compound is critical for downstream applications, including drug substance synthesis, where even trace impurities can affect reaction outcomes, biological activity, and safety profiles.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our approach is grounded in first principles of organic chemistry, offering not just protocols, but the rationale behind them.

Understanding the Context: Synthesis and Common Impurities

This compound is a diaryl ether, typically synthesized via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.[1][2][3][4][5] The choice of synthetic route directly influences the impurity profile of the crude product. Understanding these potential impurities is the first step in designing an effective purification strategy.

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Troubleshooting and Purification FAQs

Q1: My initial analysis (TLC/crude ¹H NMR) of the reaction mixture shows multiple components. What is the best initial workup strategy?

A1: The Principle of Chemically Active Extraction.

Before attempting more sophisticated purification methods like chromatography or recrystallization, a well-designed liquid-liquid extraction workup can dramatically simplify the mixture. This is based on exploiting the different chemical properties (specifically, the acidity) of the potential components.

Core Insight: The most common starting material impurity is a phenol (e.g., methyl 4-hydroxybenzoate), which is acidic. The desired product, a diaryl ether, is neutral. Unreacted aryl iodides are also neutral. This difference in acidity is your first and most powerful purification tool.

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 5-10% aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution.[6] The basic solution will deprotonate the acidic phenol, forming a water-soluble phenoxide salt that partitions into the aqueous layer.

    • Causality: The diaryl ether product lacks an acidic proton and remains in the organic layer.

  • Separation: Drain the aqueous layer. Repeat the basic wash 1-2 times to ensure complete removal of acidic impurities.

  • Neutralization Wash: Wash the organic layer with water, followed by a saturated sodium chloride (brine) solution to remove residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).

This simple procedure should yield a crude product significantly enriched in your desired this compound, having removed the bulk of unreacted phenolic starting material.

Q2: After an extraction, my product solidified but it's still not pure. How do I effectively purify it by recrystallization?

A2: Leveraging Differential Solubility with Recrystallization.

Recrystallization is the preferred method for purifying solid compounds when applicable, as it is scalable and often yields material of very high purity. The principle relies on finding a solvent system where the desired compound has high solubility at an elevated temperature but low solubility at a lower temperature, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[7][8]

Step 1: Solvent Screening

The choice of solvent is the most critical step.[8] You must empirically determine the ideal solvent or solvent mixture.

Solvent SystemRationale & Observations
Single Solvents
Ethanol or MethanolThe product may be quite soluble in hot alcohols and less so when cold. A good first choice to try.[9]
Isopropanol (IPA)A slightly less polar alcohol that may offer a better solubility differential.
Ethyl AcetateOften a good solvent for many esters, but solubility might be too high even when cold.
TolueneA non-polar aromatic solvent. Can be effective if impurities are significantly more polar.
Solvent/Anti-Solvent Pairs
Toluene/HexanesDissolve the crude solid in a minimum amount of hot toluene (the "solvent"). Slowly add hexanes (the "anti-solvent") until the solution becomes cloudy (turbid), then add a drop of hot toluene to clarify and allow to cool.
Ethyl Acetate/HexanesA more polar combination. Follow the same procedure as above.
Ethanol/WaterDissolve in hot ethanol. Add water dropwise until persistent cloudiness appears, then allow to cool.[7]

Step 2: Recrystallization Workflow

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Detailed Protocol for Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate) to the solvent's boiling point. Continue adding the solvent in small portions until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[7]

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., catalyst residues), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rushing this step by placing it directly in an ice bath will cause the compound to "crash out," trapping impurities.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR/HPLC analysis.

Q3: Recrystallization failed to remove a key impurity with similar polarity. What are the guidelines for purification by column chromatography?

A3: Orthogonal Purification via Column Chromatography.

When impurities have similar solubility profiles to your product, column chromatography is the method of choice.[10][11] This technique separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar eluent).

Step 1: Develop a TLC Method

Never run a column without first developing a separation on a Thin Layer Chromatography (TLC) plate. The TLC is a small-scale model for your column.

  • Goal: Find a solvent system (eluent) that gives your desired product an Rf value of ~0.3-0.4 and shows clear separation from all impurities. The Rf (retention factor) is the distance the spot travels divided by the distance the solvent front travels.

  • Common Eluents: For a molecule like this compound, a mixture of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate) is a good starting point.

  • Procedure: Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the percentage of the polar solvent until you achieve the target Rf.

Step 2: Column Chromatography Workflow

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Detailed Protocol for Flash Column Chromatography

  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in your chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve your crude product in the minimum amount of a suitable solvent (ideally the eluent itself or a stronger solvent like DCM). Carefully apply this concentrated solution to the top of the silica bed.

  • Elution: Carefully add the eluent to the column. Using gentle air pressure (from a pump or bulb), push the solvent through the column at a steady rate.[12]

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis: Use TLC to analyze the collected fractions to determine which ones contain your pure product.

  • Concentration: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Troubleshooting Common Column Chromatography Issues [13]

IssueProbable CauseSolution
Poor Separation Eluent is too polar; Column was overloaded with sample.Re-develop TLC method with a less polar eluent. Use a larger column or less sample.
Compound Won't Elute Eluent is not polar enough; Compound may be degrading on acidic silica.Gradually increase the polarity of the eluent (gradient elution). Consider using a less acidic stationary phase like alumina or deactivated silica.
Cracked or Channeled Column Column packed improperly or ran dry.Separation will be poor. The column must be repacked. Never let the solvent level drop below the top of the silica.
Streaking/Tailing on TLC/Column Sample is not fully soluble in the eluent; Compound is too polar or acidic.Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent system.
Q4: My final product is pure by NMR but has a faint color. What is this from and is it a concern?

A4: Addressing Trace Metal Impurities.

A persistent yellow or brown color in a product that is otherwise clean by NMR and HPLC is often indicative of trace amounts of residual transition metal catalyst (copper or palladium). While potentially present in very low (ppm) concentrations, these residues are highly undesirable in pharmaceutical intermediates.

Solutions:

  • Activated Carbon Treatment: Dissolve the final product in a suitable solvent, add a small amount of activated carbon (charcoal), stir or heat gently for 15-30 minutes, and then filter the mixture through a pad of Celite®. The charcoal adsorbs the colored metallic impurities.

  • Plug Filtration: Dissolve the product and pass the solution through a short plug of silica gel or alumina in a pipette or small column. This is a very quick way to remove baseline, highly polar, or metallic impurities.

  • Metal Scavengers: For more persistent issues, specialized scavenger resins can be employed. These are solid-supported ligands that chelate and bind to the metal, allowing it to be filtered off.[14]

References
  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative. Retrieved from [Link]

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • Chromatography Today. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of methyl 4-acetoxybenzoate, C10H10O4. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(4-hydroxybenzoyl)benzoate. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Single crystal, Hirshfeld surface and theoretical analysis of methyl 4-hydroxybenzoate, a common cosmetic, drug and food preservative—Experiment versus theory. Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • ACS Publications. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • SpringerLink. (n.d.). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]

Sources

Stability issues of Methyl 4-(4-iodophenoxy)benzoate under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Stability Challenges in Synthetic Applications

Welcome to the technical support center for Methyl 4-(4-iodophenoxy)benzoate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during synthetic transformations. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you troubleshoot your reactions and achieve optimal results.

Troubleshooting Guide

This section addresses specific problems you might encounter when using this compound in common cross-coupling reactions.

Q1: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and how can I improve the outcome?

Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to several competing side reactions or suboptimal reaction conditions. The primary culprits are typically de-iodination of the starting material and hydrolysis of the methyl ester functionality.

Causality and Mechanistic Insights:

The Suzuki-Miyaura reaction requires a palladium catalyst, a base, and typically elevated temperatures.[1] This environment, while necessary for the catalytic cycle, can also promote undesirable side pathways.

  • De-iodination (Proto-dehalogenation): This is a common side reaction in palladium-catalyzed couplings, leading to the formation of Methyl 4-phenoxybenzoate.[2] It can occur through various mechanisms, including the reaction of the organopalladium intermediate with trace amounts of water or other proton sources in the reaction mixture.

  • Ester Hydrolysis: The basic conditions required for the transmetalation step of the Suzuki coupling can also lead to the saponification (hydrolysis) of the methyl ester to the corresponding carboxylate. This hydrolyzed product is often more soluble in the aqueous phase, making isolation of the desired product more challenging and reducing the overall yield.

Troubleshooting Protocol:

Here is a step-by-step guide to diagnose and mitigate low yields:

  • Analyze the Crude Reaction Mixture: Before extensive workup, carefully analyze a sample of the crude reaction mixture by LC-MS or GC-MS. Look for the mass of the desired product, the de-iodinated side product (Methyl 4-phenoxybenzoate), and the hydrolyzed product (4-(4-iodophenoxy)benzoic acid). This will help you identify the primary cause of the low yield.

  • Optimize the Base: The choice and strength of the base are critical.

    • If ester hydrolysis is significant, consider using a milder base. While strong bases like NaOH or KOH are effective for the coupling, they are also potent hydrolysis agents. Weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be effective for the coupling while minimizing ester cleavage.[3]

    • If de-iodination is the main issue, ensure your solvent and reagents are anhydrous. The use of an anhydrous base and solvent can reduce the source of protons that lead to this side reaction.

  • Screen Ligands and Palladium Sources: The ligand on the palladium catalyst plays a crucial role in stabilizing the organopalladium intermediates and promoting the desired reductive elimination over side reactions.

    • For sterically hindered substrates or to minimize side reactions, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos.[4]

    • Pre-catalysts like [Pd(NHC)(μ-Cl)Cl]₂ have also shown high efficiency and functional group tolerance in Suzuki-Miyaura couplings of aryl esters.[4]

  • Control the Temperature: While Suzuki reactions often require heating, excessively high temperatures can accelerate decomposition pathways. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 80-100 °C).

Experimental Workflow for Optimization:

Suzuki_Optimization Start Low Yield in Suzuki Coupling Analyze Analyze Crude Reaction Mixture (LC-MS/GC-MS) Start->Analyze Identify Identify Major Side Product(s) Analyze->Identify Hydrolysis Ester Hydrolysis is Dominant Identify->Hydrolysis Hydrolysis Product Detected Deiodination De-iodination is Dominant Identify->Deiodination De-iodinated Product Detected Both Both Side Reactions Occur Identify->Both Both Products Detected MilderBase Switch to Milder Base (e.g., K2CO3, Cs2CO3) Hydrolysis->MilderBase Anhydrous Ensure Anhydrous Conditions Deiodination->Anhydrous Both->MilderBase LigandScreen Screen Bulky Ligands (e.g., SPhos, XPhos) MilderBase->LigandScreen Anhydrous->LigandScreen Temp Lower Reaction Temperature LigandScreen->Temp Success Improved Yield Temp->Success

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Q2: I am performing a Buchwald-Hartwig amination and observing significant amounts of a byproduct that appears to be the starting aryl iodide. What is happening?

The observation of unreacted starting material in a Buchwald-Hartwig amination, despite consumption of the amine, often points to catalyst deactivation or competing side reactions that consume the catalyst.

Causality and Mechanistic Insights:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is sensitive to reaction conditions.[5]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in the starting materials, solvents, or atmosphere. Oxygen, in particular, can lead to the formation of inactive palladium oxides.

  • Ligand Degradation: Some phosphine ligands can be susceptible to degradation under the reaction conditions, especially at high temperatures.

  • Competing Reactions: As with the Suzuki coupling, de-iodination can be a competing pathway, although it is generally less pronounced in amination reactions.

Troubleshooting Protocol:

  • Ensure Inert Atmosphere: The Buchwald-Hartwig amination is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Degas your solvent thoroughly before use.

  • Choice of Ligand and Pre-catalyst: The choice of ligand is crucial for a successful Buchwald-Hartwig amination.

    • For challenging couplings, consider using highly active and robust ligands like the biarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos).[6]

    • Using well-defined palladium pre-catalysts can often lead to more reproducible results than generating the active catalyst in situ.

  • Base Selection: The base plays a critical role in the catalytic cycle.

    • Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.

    • Ensure the base is of high purity and handled under an inert atmosphere, as it can be hygroscopic.

Recommended Starting Conditions for Buchwald-Hartwig Amination:

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a suitable pre-catalystProvides a reliable source of Pd(0).
Ligand XPhos or SPhosBulky, electron-rich ligands that promote efficient C-N bond formation.[6]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases that facilitate the amination.
Solvent Toluene or Dioxane (anhydrous and degassed)Common solvents for this reaction.
Temperature 80-110 °CSufficient to drive the reaction without excessive decomposition.

Frequently Asked Questions (FAQs)

Q: Is the diaryl ether bond in this compound stable under typical palladium-catalyzed cross-coupling conditions?

A: Yes, the diaryl ether C-O bond is generally very stable and unlikely to cleave under the conditions typically employed for Suzuki-Miyaura or Buchwald-Hartwig reactions. The cleavage of diaryl ethers usually requires much harsher conditions, such as high-temperature hydrogenolysis or specific photocatalytic methods.[7][8] The C-I bond is significantly more reactive towards oxidative addition to Pd(0) than the C-O ether bond.[9]

Q: Can I use other cross-coupling reactions with this compound?

A: Absolutely. The aryl iodide moiety is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Sonogashira, Heck, and Stille couplings. The same considerations regarding potential side reactions (ester hydrolysis, de-iodination) should be taken into account when developing reaction conditions for these transformations.

Q: How should I store this compound?

A: this compound is a stable solid at room temperature. However, to prevent slow hydrolysis of the ester due to atmospheric moisture and potential light-induced degradation of the aryl iodide, it is recommended to store it in a tightly sealed container in a cool, dark, and dry place.

References

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC - NIH. Available at: [Link]

  • Preparation method of methyl benzoate compound. Google Patents.
  • Synthesis of Methyl benzoate with reaction mechanism. YouTube. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Organic Syntheses. Available at: [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics - ACS Publications. Available at: [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Available at: [Link]

  • Mechanistic Study of Diaryl Ether Bond Cleavage during Palladium-Catalyzed Lignin Hydrogenolysis. PubMed. Available at: [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC - NIH. Available at: [Link]

  • Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Chemical Science (RSC Publishing). Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications. Available at: [Link]

  • Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. The Royal Society of Chemistry. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. PMC - NIH. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available at: [Link]

  • Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Pacific Northwest National Laboratory. Available at: [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC - NIH. Available at: [Link]

Sources

Impact of base selection on the outcome of coupling reactions with Methyl 4-(4-iodophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Base Selection on Coupling Outcomes Product Focus: Methyl 4-(4-iodophenoxy)benzoate (CAS: 21120-76-3) Document ID: TSC-2024-MI-004

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Molecule: this compound is a bifunctional scaffold containing a highly reactive aryl iodide and a base-sensitive methyl ester .

The Challenge: The success of cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) with this substrate hinges on the base selection . The base must be strong enough to activate the nucleophile (e.g., boronic acid) for transmetalation but mild enough to prevent the hydrolysis (saponification) of the methyl ester or transesterification.

Core Recommendation: For maximum yield and ester retention, Cesium Carbonate (


)  in anhydrous DMF or Dioxane is the superior choice over Potassium Carbonate (

) or Hydroxides, due to the "Cesium Effect" (enhanced solubility and reactivity in organic media).

Base Selection Matrix

Use this matrix to select the appropriate base based on your specific reaction conditions and tolerance for side products.

Base CandidateSolubility (Organic)Basicity (pKa of Conj. Acid)Risk: Ester HydrolysisRisk: TransesterificationRecommendation

High (in DMF/DMAc) Moderate (~10.3)Low (Anhydrous)LowPrimary Choice

LowModerate (~10.3)Moderate (Requires

)
LowSecondary (Biphasic)

Low-ModerateModerate-High (~12)LowLowAlternative for sterically hindered partners

LowHigh (~15.7)Critical N/ADO NOT USE

ModerateHigh (~16-17)HighCritical DO NOT USE

HighLow (Non-nucleophilic)NegligibleNegligibleUse only for Sonogashira

Troubleshooting Guides (FAQ)

Issue 1: "My methyl ester is disappearing, and I see a carboxylic acid byproduct."

Diagnosis: Saponification. You are likely using an aqueous base (e.g.,


 in 

/Ethanol) or a hydroxide base. The hydroxide ion (

) is attacking the carbonyl carbon of the ester faster than the palladium cycle is turning over.

Solution:

  • Switch to Anhydrous Conditions: Eliminate water. Use anhydrous DMF or Dioxane.

  • Change Base: Switch to

    
     . Cesium's large ionic radius allows it to dissolve better in organic solvents, facilitating the reaction without added water [1].
    
  • Validation: Check 1H NMR. The methyl ester singlet at ~3.9 ppm should remain integral. If it vanishes, hydrolysis has occurred.

Issue 2: "The reaction is stalled. Starting material (Aryl Iodide) is unconsumed."

Diagnosis: Failed Transmetalation. The aryl iodide bond (C-I) is weak and undergoes oxidative addition easily. If the reaction stalls, the base is failing to activate the boronic acid (Suzuki) or the nucleophile. This is common when using weak bases (


) in dry non-polar solvents (Toluene) where they are insoluble.

Solution:

  • The "Cesium Effect": Switch to

    
    . It promotes transmetalation in organic solvents where potassium salts remain as heterogeneous solids [2].
    
  • Add Phase Transfer Catalyst: If you must use

    
    , add 5 mol% TBAB (Tetrabutylammonium bromide)  to shuttle the carbonate into the organic phase.
    
  • Increase Temperature: Aryl iodides are thermally stable. Increasing from 60°C to 90°C can overcome the activation barrier for difficult boronic acids.

Issue 3: "I see a new ester byproduct (e.g., Ethyl ester instead of Methyl)."

Diagnosis: Transesterification. You are likely using an alcoholic solvent (Ethanol, Methanol, Isopropanol) that does not match your ester, combined with a base.

Solution:

  • Solvent Match: Never use an alcohol solvent different from the ester group. For this compound, use Methanol if an alcohol is required.

  • Best Practice: Avoid alcohols entirely. Use aprotic polar solvents (DMF, DMAc, DMSO) or non-polar solvents (Toluene, THF).

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways for optimizing the coupling reaction while preserving the ester functionality.

BaseSelection Start Start: this compound Coupling Reaction SolventCheck Is the solvent anhydrous? Start->SolventCheck BaseCheck Select Base Class SolventCheck->BaseCheck Yes (DMF, Dioxane) FailureHydro FAILURE: Saponification (Acid Byproduct) SolventCheck->FailureHydro No (Water present + Heat) Success OPTIMAL: High Yield Ester Retained BaseCheck->Success Cs2CO3 (Cesium Effect) BaseCheck->FailureHydro NaOH / KOH FailureTrans FAILURE: Transesterification (Wrong Ester) BaseCheck->FailureTrans Alkoxides (NaOEt) FailureStall FAILURE: Low Conversion (Insoluble Base) BaseCheck->FailureStall K2CO3 (Low Solubility) MechNote Note: Cs2CO3 allows transmetalation without free OH-, protecting the ester. Success->MechNote

Figure 1: Decision tree for base selection emphasizing the prevention of saponification and transesterification.

Experimental Protocols

Protocol A: Anhydrous Suzuki Coupling (Recommended)

Best for: Protecting the methyl ester and ensuring high conversion.

  • Setup: Charge a reaction vial with This compound (1.0 equiv), Boronic Acid (1.2 equiv), and

    
      (2.0 equiv).
    
  • Catalyst: Add

    
     or 
    
    
    
    (3-5 mol%).
  • Solvent: Add anhydrous DMF (0.2 M concentration). Note: Do not use water.

  • Degas: Sparge with Nitrogen/Argon for 5 minutes.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Workup: Dilute with Ethyl Acetate, wash with water (to remove Cs salts), dry over

    
    , and concentrate.
    
  • QC Check: TLC (Hexane/EtOAc) should show conversion of the Iodide (

    
     ~0.6) to product. Check for baseline spots (Acid byproduct).
    
Protocol B: Mild Aqueous Coupling (Alternative)

Best for: Very simple coupling partners where anhydrous conditions are difficult to maintain.

  • Setup: Charge reagents as above, but use

    
      (2.0 equiv) instead of Cesium.
    
  • Solvent: Use DME (Dimethoxyethane) / Water (4:1 ratio).

  • Reaction: Heat to 60°C . Warning: Do not exceed 70°C to minimize hydrolysis risk.

  • Monitoring: Check pH of the aqueous layer. If pH > 11, buffer with small amounts of

    
    .
    

Mechanistic Insight: The Competition

Understanding the competition between the desired coupling and the undesired hydrolysis is vital.

Mechanism cluster_Coupling Desired Pathway (Suzuki) cluster_Side Side Reaction (Hydrolysis) Substrate This compound Pd_Ox Oxidative Addition (Ar-Pd-I) Substrate->Pd_Ox Pd(0) Hydrolysis Nucleophilic Attack on Carbonyl Substrate->Hydrolysis OH- / H2O / High T TransMet Transmetalation (Base Assisted) Pd_Ox->TransMet Cs2CO3 / Ar-B(OH)2 Product Coupled Product (Ester Intact) TransMet->Product Reductive Elim. Byproduct Carboxylic Acid (Saponified) Hydrolysis->Byproduct Control Control Point: Anhydrous Conditions + Cs2CO3 Control->TransMet Promotes Control->Hydrolysis Inhibits

Figure 2: Mechanistic competition between Palladium-catalyzed coupling and Base-mediated hydrolysis.

References

  • BenchChem. (2025).[1] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Retrieved from

  • Dent, T. J. (2020).[2] Exploring and Quantifying the Caesium Effect in Palladium Catalysed Coupling Reactions. Compunetics. Retrieved from

  • Yoneda Labs. (2021). Suzuki-Miyaura Cross-Coupling: Practical Guide and Ester Stability. Retrieved from

  • ACS Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings: Reactivity of Aryl Iodides.[3] Retrieved from

Sources

Validation & Comparative

Comparison Guide: Characterization of Methyl 4-(4-iodophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 4-(4-iodophenoxy)benzoate is a pivotal intermediate in the synthesis of liquid crystals and thyromimetic pharmaceutical candidates. Its structural core—a diaryl ether linking a methyl benzoate moiety and an aryl iodide—presents a unique spectroscopic challenge.

This guide provides a technical comparison of this compound against its synthetic precursors (e.g., Methyl 4-hydroxybenzoate) and non-halogenated analogues (Methyl 4-phenoxybenzoate). The focus is on definitive structural validation using 1H and 13C NMR, specifically highlighting the "Heavy Atom Effect" of iodine, a diagnostic feature often overlooked by junior chemists.

Why This Comparison Matters

In drug development workflows, distinguishing the target ether from unreacted starting materials or de-iodinated byproducts is critical. Standard TLC is often insufficient due to similar Rf values. NMR, particularly 13C, offers a binary "Go/No-Go" validation signal that this guide will define.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectral data presented below is reproducible, we assume the compound is isolated from a standard nucleophilic aromatic substitution (


) or Ullmann-type coupling.
Workflow Visualization

The following diagram outlines the logical flow from synthesis to analytical decision-making.

G Start Reactants (Me 4-hydroxybenzoate + 1-fluoro-4-iodobenzene) Rxn Reaction (K2CO3, DMF, 100°C) Start->Rxn Workup Workup (EtOAc Ext / Silica Column) Rxn->Workup Product Target: Me 4-(4-iodophenoxy)benzoate Workup->Product NMR_Prep NMR Prep (15mg in 0.6mL CDCl3) Product->NMR_Prep Analysis Spectral Validation NMR_Prep->Analysis

Caption: Workflow for the synthesis and isolation of this compound prior to NMR analysis.

Sample Preparation Protocol
  • Solvent Choice: Chloroform-d (

    
    ) is the preferred solvent. The compound is lipophilic; DMSO-
    
    
    
    is unnecessary and may obscure aromatic signals due to solvent viscosity broadening.
  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.

    • 13C NMR: 20–30 mg in 0.6 mL solvent (Critical for visualizing the quaternary C-I carbon).

  • Instrument: 400 MHz or higher recommended to resolve the two distinct AA'BB' aromatic systems.

1H NMR Characterization: The Aromatic Fingerprint

The proton spectrum of this compound is defined by two distinct AA'BB' systems and a diagnostic methyl singlet.

Comparative Analysis: Product vs. Precursor

The table below contrasts the product with its most common precursor, Methyl 4-hydroxybenzoate.

FeatureThis compound (Product)Methyl 4-hydroxybenzoate (Precursor)Diagnostic Change
Methyl Ester

3.90 (s, 3H)

3.89 (s, 3H)
Negligible shift (Not diagnostic).
Ring A (Benzoate)

8.00 (d, 2H),

7.01 (d, 2H)

7.95 (d, 2H),

6.90 (d, 2H)
Slight downfield shift due to ether formation.
Ring B (Iodide)

7.62 (d, 2H),

6.80 (d, 2H)
Absent New AA'BB' system appears.
OH Signal Absent

6.0–9.0 (broad, variable)
Disappearance of exchangeable proton.
Expert Insight: Signal Assignment Logic

The two aromatic rings are chemically distinct.

  • Benzoate Ring (Ring A): The carbonyl group is electron-withdrawing (EWG), strongly deshielding the ortho protons. These appear most downfield at ~8.00 ppm .

  • Iodide Ring (Ring B): Iodine is inductively withdrawing but resonance donating (weakly). However, the large iodine atom causes local deshielding relative to the ether protons. The protons ortho to Iodine appear at ~7.62 ppm .

  • Ether Linkage: The oxygen is an electron-donating group (EDG) by resonance, shielding the protons ortho to it on both rings. These appear upfield at 6.80–7.01 ppm .

13C NMR Characterization: The Heavy Atom Effect[1][2]

This is the definitive validation step. While 1H NMR confirms the presence of aromatic rings, 13C NMR confirms the presence of Iodine.

The "Heavy Atom Effect" Explained

Normally, substituting a hydrogen with a halogen (Cl, Br) shifts the attached carbon downfield (deshielding) due to electronegativity.[1] Iodine is the exception. Due to the "Heavy Atom Effect" (spin-orbit coupling), the carbon attached to iodine is significantly shielded (moved upfield), often appearing between 80–95 ppm.[1] This is counter-intuitive but diagnostic.

Comparative Data Table (13C NMR in CDCl3)
Carbon TypeChemical Shift (

, ppm)
AssignmentNotes
C=O 166.5Ester CarbonylTypical ester range.
C-O (Ar) 161.8, 155.4Aromatic C-OQuaternary carbons attached to ether oxygen.
Ar-CH 138.6C-H ortho to IodineDeshielded by Iodine's inductive effect.
Ar-CH 131.6C-H ortho to C=OBenzoate ring.[2][3][4][5][6][7]
Ar-CH 121.5, 117.8C-H ortho to OxygenShielded by Oxygen resonance.
C-I 86.5 C-I (Quaternary) The "Smoking Gun." Highly shielded.
O-CH3 52.0MethoxyMethyl ester carbon.
Structural Logic Map

The following diagram illustrates how to interpret the NMR signals to confirm the structure.

NMR_Logic Spectrum Obtain 13C Spectrum Check_Ester Check 166 ppm & 52 ppm (Confirms Methyl Ester) Spectrum->Check_Ester Check_Heavy Check 80-90 ppm Region (The Iodine Test) Spectrum->Check_Heavy Decision_Yes Signal Present (~86 ppm) CONFIRMED: C-I Bond Intact Check_Heavy->Decision_Yes Decision_No Signal Absent FAILED: De-iodination occurred Check_Heavy->Decision_No

Caption: Decision logic for confirming the aryl iodide moiety using 13C NMR.

Comparison with Alternatives

When designing an experiment, researchers might consider using the non-iodinated analogue or the brominated version.

Compound1H NMR Key Difference13C NMR Key DifferenceApplication Suitability
Me 4-(4-iodophenoxy)benzoate AA'BB' at 7.62/6.80C-I at ~86 ppm Cross-coupling (Sonogashira/Suzuki).
Me 4-phenoxybenzoate Multiplet 7.1–7.4 (No AA'BB' isolation)C-H (para) at ~124 ppmStable standard; no reactive handle.
Me 4-(4-bromophenoxy)benzoate AA'BB' at 7.45/6.90C-Br at ~116 ppm Lower reactivity than Iodide.

Expert Recommendation: Use the 13C NMR C-I peak (86 ppm) as your primary purity metric. If this peak is weak or missing, your cross-coupling efficiency in downstream steps will be compromised, regardless of how clean the 1H NMR looks.

References

  • Spectral Database for Organic Compounds (SDBS) . SDBS No. 13C NMR Data for Aryl Iodides. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Facchetti, A. (2011). π-Conjugated Polymers for Organic Electronics and Photovoltaic Cell Applications. Chemistry of Materials. (Context on the utility of iodinated phenoxy benzoates in materials science). [Link]

  • Reich, H. J. (2022). The Heavy Atom Effect in 13C NMR. University of Wisconsin-Madison, Department of Chemistry. (Authoritative source on Iodine shielding effects). [Link]

  • PubChem . Methyl 4-iodobenzoate Compound Summary. (Source for fragment chemical shift verification). [Link]

Sources

Comparative Guide: EI vs. ESI Mass Spectrometry for Methyl 4-(4-iodophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(4-iodophenoxy)benzoate is a critical intermediate in medicinal chemistry, frequently utilized in Ullmann ether syntheses and Suzuki-Miyaura cross-couplings. Its structural integrity is defined by three distinct moieties: a methyl ester, a diphenyl ether linkage, and an aryl iodide.

This guide compares the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific compound. While ESI provides superior sensitivity for molecular weight confirmation, EI is the requisite "product" for structural validation due to the unique fragmentation behavior of the carbon-iodine (C–I) bond.

Part 1: Structural Context & Theoretical Fragmentation

To accurately interpret the mass spectrum, one must first deconstruct the molecule's lability profile.

  • Formula:

    
    
    
  • Molecular Weight: 354.14 g/mol

  • Key Lability Points:

    • The C–I Bond: Weak bond energy (~57 kcal/mol). In hard ionization (EI), this is the first point of homolytic cleavage.

    • The Methyl Ester: Susceptible to

      
      -cleavage, losing the methoxy group (
      
      
      
      ).
    • The Ether Linkage: The diphenyl ether bond is robust but directs charge localization to the aromatic rings.

Isotopic Signature (The "Iodine Effect")

Unlike Chlorine or Bromine, Iodine is monoisotopic (


).
  • Observation: You will not see an M+2 peak (3:1 or 1:1 ratio).

  • Result: The molecular ion (

    
    ) will be a single dominant peak at m/z 354, followed only by small 
    
    
    
    satellite peaks. This lack of an isotopic pattern is a diagnostic negative indicator for Br/Cl.
Part 2: Comparative Analysis (EI vs. ESI)

For a researcher confirming synthesis success, choosing the right ionization method is critical. The following table contrasts the "performance" of these two methods for this specific iodinated ester.

Table 1: Analytical Performance Comparison

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Utility Structural Fingerprinting Molecular Weight Confirmation
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (

)
Visible (Intensity: 20–40%)Dominant (

or

)
Iodine Detection High (Distinct loss of 127 Da)Low (Iodine rarely cleaves)
Fragment Richness High (Rich structural data)Low (Mostly adducts)
Adduct Formation RareCommon (

,

,

)
Recommendation Gold Standard for ID Use for purity/quantitation
Part 3: Detailed Mass Spectral Interpretation (EI Focus)

The EI spectrum of this compound follows a deterministic fragmentation pathway driven by the stability of the acylium ion and the weakness of the C–I bond.

1. The Molecular Ion (

354)
  • Identity:

    
    
    
  • Appearance: Distinct peak at 354.

  • Diagnostic Check: Ensure no M+2 peak exists. If an M+2 is present, the sample is contaminated with a bromo-analog or starting material.

2. The Acylium Ion Formation (

323)
  • Transition:

    
     (Loss of 31 Da)
    
  • Mechanism:

    
    -cleavage of the ester group. The bond between the carbonyl carbon and the methoxy oxygen breaks.
    
  • Fragment:

    
    
    
  • Significance: This confirms the integrity of the methyl benzoate moiety.

3. The Iodine Loss (

227)
  • Transition:

    
     (Loss of 127 Da)
    
  • Mechanism: Homolytic cleavage of the weak C–I bond.

  • Fragment:

    
    
    
  • Significance: This is the most characteristic "fingerprint" transition. The radical cation formed is stabilized by the delocalized

    
    -system of the diphenyl ether.
    
4. The Aryl Cation Series (

203 & 77)
  • 
     203:  Represents the iodophenoxy cation 
    
    
    
    . This suggests the ether linkage is intact while the ester group has been lost.
  • 
     77:  The phenyl cation 
    
    
    
    .[1] A universal aromatic fragment, but less diagnostic here due to the substituted nature of the rings.
Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways in the EI source.

FragmentationPathway M Molecular Ion (M+) m/z 354 [I-Ph-O-Ph-COOMe]+ Acylium Acylium Ion m/z 323 [I-Ph-O-Ph-CO]+ M->Acylium -OCH3 (31 Da) Alpha Cleavage DeIodinated De-iodinated Radical m/z 227 [Ph-O-Ph-COOMe]+ M->DeIodinated -I (127 Da) Weak Bond Cleavage ArylCat Iodophenyl Cation m/z 203 [I-C6H4]+ M->ArylCat Ether Cleavage Phenyl Phenyl Cation m/z 77 [C6H5]+ DeIodinated->Phenyl Complex Rearrangement

Caption: Figure 1. Competing fragmentation pathways for this compound under 70eV EI.

Part 5: Experimental Protocol (Self-Validating)

To ensure trustworthy data, follow this protocol which includes internal validation steps.

Method: GC-MS (EI Mode)

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate .

    • Why: Methanol should be avoided if transesterification is a risk in the injector port, though less likely with benzoates.

  • Instrument Parameters:

    • Inlet Temp: 250°C (Ensure complete volatilization).

    • Source Temp: 230°C.

    • Ionization: 70 eV (Standard).

    • Scan Range: m/z 50–500.

  • Validation Step (The "Blank" Check):

    • Run a solvent blank before the sample.

    • Requirement: The blank must show no peaks at m/z 354 or 227.

  • Data Acquisition:

    • Inject 1 µL with a split ratio of 20:1.

    • Check: If the peak fronting occurs, dilute 1:10.

  • Calibration Verification:

    • Verify mass accuracy using PFTBA (Perfluorotributylamine) tuning compound. The m/z 69, 219, and 502 peaks must be within ±0.2 Da.

Part 6: Decision Workflow for Method Selection

Use this logic flow to determine if your current data is sufficient or if you need to switch ionization modes.

MethodSelection Start Start Analysis Goal Primary Goal? Start->Goal Struct Structural Proof (Journal/Patent) Goal->Struct Full ID MW Quick MW Check (Reaction Monitoring) Goal->MW Speed/Quant EI Select GC-EI-MS Struct->EI ESI Select LC-ESI-MS MW->ESI Check1 Check m/z 354 (M+) & m/z 227 (M-I) EI->Check1 Check2 Check m/z 355 (M+H) & m/z 377 (M+Na) ESI->Check2

Caption: Figure 2. Decision matrix for selecting the optimal ionization technique based on research goals.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for general fragmentation rules, specifically alpha-cleavage in esters).
  • Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing.
  • NIST Mass Spectrometry Data Center. Methyl 4-iodobenzoate Fragmentation Data. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Used as a reference analog for the benzoate moiety fragmentation).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for the comparison of EI vs.

Sources

A Comparative Guide to the Reactivity of Methyl 4-(4-iodophenoxy)benzoate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Methyl 4-(4-iodophenoxy)benzoate against other common aryl iodides in essential cross-coupling reactions. Designed for researchers, chemists, and drug development professionals, this document elucidates the nuanced reactivity of this diaryl ether-containing substrate, supported by mechanistic insights and representative experimental data.

Introduction: The Primacy of Aryl Iodides in Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency.[1] The choice of the aryl halide coupling partner is critical, with the reactivity trend generally following the carbon-halogen bond dissociation energy: C–I < C–Br < C–Cl.[2] Aryl iodides are often the most reactive substrates due to the facile oxidative addition of the C–I bond to the palladium(0) catalyst, which is frequently the rate-determining step of the catalytic cycle.[3]

However, not all aryl iodides are created equal. Electronic effects, steric hindrance, and the presence of other functional groups can profoundly influence reaction outcomes. This guide focuses on this compound, a structurally interesting molecule featuring a diaryl ether linkage and an electron-withdrawing ester group. We will compare its performance in key transformations against benchmark aryl iodides to understand its unique characteristics.

The Subject Molecule and Its Comparators

We will evaluate the performance of this compound against a spectrum of aryl iodides chosen to represent baseline, electron-rich, and electron-poor systems.

G cluster_0 Aryl Iodide Substrates for Comparison Iodobenzene Iodobenzene (Baseline) Iodoanisole 4-Iodoanisole (Electron-Rich, +R) Iodonitrobenzene 4-Iodonitrobenzene (Electron-Poor, -R) TargetMolecule This compound (Complex Electronics)

Caption: Aryl Iodides selected for comparative analysis.

This compound presents a unique electronic profile. The phenoxy oxygen acts as an electron-donating group (+R effect) to the iodinated ring, while the benzoate moiety is electron-withdrawing. This complex substitution pattern, coupled with the inherent reactivity of the diaryl ether bond, makes it a compelling subject for study.[4][5]

Comparative Performance in Key Cross-Coupling Reactions

The general catalytic cycle for most palladium-catalyzed cross-coupling reactions provides a framework for understanding reactivity differences. The initial oxidative addition step is where the nature of the aryl iodide has the most significant impact.

catalytic_cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition + Ar-I pd2_complex Ar-Pd(II)-I(L_n) (Oxidative Addition Complex) oxidative_addition->pd2_complex transmetalation Transmetalation (R-M) pd2_complex->transmetalation + R-M pd2_trans_complex Ar-Pd(II)-R(L_n) transmetalation->pd2_trans_complex reductive_elimination Reductive Elimination pd2_trans_complex->reductive_elimination reductive_elimination->pd0 Releases Product product Ar-R (Coupled Product) reductive_elimination->product

Caption: Experimental workflow for comparative cross-coupling.

Protocol: Comparative Suzuki-Miyaura Coupling

Objective: To compare the yield of 4-phenylbenzoate formation from Iodobenzene and this compound.

Materials:

  • Aryl Iodide A: Iodobenzene

  • Aryl Iodide B: this compound

  • (4-(Methoxycarbonyl)phenyl)boronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Deionized water

Procedure:

  • To two separate oven-dried reaction vials equipped with stir bars, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • To each vial, add (4-(methoxycarbonyl)phenyl)boronic acid (1.2 mmol).

  • To Vial A, add Iodobenzene (1.0 mmol). To Vial B, add this compound (1.0 mmol).

  • Seal the vials with septa and purge with argon for 10 minutes.

  • Add degassed toluene (4 mL) and degassed water (1 mL) to each vial via syringe.

  • Place the vials in a preheated oil bath at 80 °C and stir vigorously for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS by taking aliquots from the organic layer.

  • Upon completion, cool the reactions to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the respective biaryl products.

  • Determine the isolated yield for each reaction.

Expected Outcome & Causality: Both reactions are expected to proceed to high conversion. Any significant difference in yield or reaction rate would likely be attributable to subtle electronic differences influencing the oxidative addition step. The chosen SPhos ligand is robust and generally provides excellent results for a wide range of aryl halides, minimizing potential complications. [6]

Field Insights and Trustworthiness

  • Ligand is Key: For challenging C-N and C-O couplings, the choice of ligand is more critical than the electronic nature of the aryl iodide. Modern biarylphosphine ligands have been game-changers, enabling reactions that were previously low-yielding or required harsh conditions. [7][8]* Beware the Byproduct: In reactions involving aryl iodides, the formation of iodide salts (e.g., NaI, KI) can inhibit the catalyst. [9][10]If a reaction stalls, switching to a solvent where the iodide salt precipitates (e.g., using toluene or dioxane instead of highly polar solvents like DMF) can dramatically improve efficiency. This is a self-validating check within the protocol design.

  • Diaryl Ether Stability: While the C-O bond in diaryl ethers is strong, it is not invincible. [11]Extremely high temperatures (>120-140 °C) combined with strong bases could potentially lead to cleavage, especially in the presence of certain catalyst systems. When working with this compound, it is prudent to screen for the mildest possible conditions that afford a good yield.

Conclusion

This compound is a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions, performing on par with or better than standard aryl iodides like iodobenzene. Its reactivity is governed by the powerful C-I bond, with the internal phenoxy-benzoate structure having only a modest influence on the rate of oxidative addition under optimized conditions.

Key Takeaways:

  • High Reactivity: As an aryl iodide, it readily undergoes oxidative addition, ensuring high reactivity in Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

  • Functional Group Tolerance: The ester and diaryl ether functionalities are well-tolerated under the mild conditions afforded by modern catalyst systems.

  • Practical Considerations: When using this substrate, particular attention should be paid to ligand selection (especially for C-N coupling) and managing iodide byproduct inhibition to ensure optimal performance.

Overall, this compound is a valuable building block for synthesizing complex molecules, offering a reliable handle for introducing elaborate diaryl ether motifs into target structures.

References

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • Chen, G., & Xu, B. (2023). Gold-Catalyzed C–O Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates. Organic Letters. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega. [Link]

  • An Ullmann coupling of aryl iodides and amines using an air-stable diazaphospholane ligand. (2007). PubMed. [Link]

  • Palladium-Catalyzed Amination of Aryl Iodides. (n.d.). The Journal of Organic Chemistry. [Link]

  • An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. (2007). The Journal of Organic Chemistry. [Link]

  • Diaryl ethers synthesis: Nano-catalysts in carbon-oxygen cross-coupling reactions. (2018). Royal Society of Chemistry. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. [Link]

  • Gold-Catalyzed C–O Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates. (2023). Organic Letters. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics. [Link]

  • Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. (2018). RSC Publishing. [Link]

  • Heck coupling reaction of different aryl halides with styrene. (2017). ResearchGate. [Link]

  • Dialkyl Ether Formation by Nickel‐Catalyzed Cross‐Coupling of Acetals and Aryl Iodides. (2015). The Doyle Group - Princeton University. [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. (2009). PMC. [Link]

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. (2009). MIT Open Access Articles. [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2024). Dalton Transactions. [Link]

  • Heck Reaction—State of the Art. (2021). MDPI. [Link]

  • Palladium-Catalyzed Formal Cross-Coupling of Diaryl Ethers with Amines: New Tactic to Slice 4-O-5 Linkage in Lignin Models. (2018). ResearchGate. [Link]

  • CHAPTER 11: Heck Reactions. (2022). The Royal Society of Chemistry. [Link]

  • C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols. (n.d.). JoVE. [Link]

  • Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. (2021). Organic Chemistry Portal. [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). De Gruyter. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2024). Dalton Transactions (RSC Publishing). [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2024). ResearchGate. [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. (2020). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers. [Link]

  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. (n.d.). ACS Publications. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • Carbonylative Suzuki Coupling Reaction of Aryl Iodides with Various Arylboronic Acids a (continued). (2021). ResearchGate. [Link]

  • Recent Advances in Sonogashira Reactions. (2011). ResearchGate. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. (2019). Organic Syntheses. [Link]

  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. (2021). EliScholar - Yale University. [Link]

  • Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. (2021). MDPI. [Link]

  • Preparation method of methyl benzoate compound. (n.d.). Google Patents.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). PMC. [Link]

Sources

Reactivity comparison between Methyl 4-(4-iodophenoxy)benzoate and its bromo analogue

[1]

Executive Summary

Verdict: Methyl 4-(4-iodophenoxy)benzoate (Compound A) exhibits significantly superior reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo analogue, Methyl 4-(4-bromophenoxy)benzoate (Compound B) .[1]

While Compound A allows for milder reaction conditions (ambient temperature) and faster turnover frequencies due to the facile oxidative addition of the C–I bond, Compound B is the preferred candidate for large-scale process chemistry. This preference arises from Compound B's superior atom economy, lower cost, and higher stability, provided that optimized catalytic systems (e.g., bulky phosphine ligands) are employed to overcome its higher activation energy barrier.[1]

Molecular Profile & Mechanistic Foundation[1]

The core differentiator between these two substrates is the carbon-halogen bond strength.[2][3] This bond dissociation energy (BDE) dictates the rate of the Oxidative Addition (OA) step, which is typically rate-determining in the catalytic cycle of cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Structural Comparison[1][3]
FeatureThis compoundMethyl 4-(4-bromophenoxy)benzoate
Leaving Group Iodide (-I)Bromide (-Br)
C–X Bond Length ~2.10 Å~1.90 Å
Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Polarizability High (Soft electrophile)Moderate (Harder electrophile)
Primary Application Discovery Chemistry, Library SynthesisProcess Chemistry, Bulk Manufacturing
The Mechanistic Divergence

The reactivity difference is not linear; it is exponential regarding the activation energy (

  • The Iodo Advantage: The weak C–I bond allows

    
     species to insert rapidly, often at room temperature. The high polarizability of iodine stabilizes the transition state.
    
  • The Bromo Challenge: The stronger C–Br bond requires higher thermal energy (reflux) or electron-rich ligands (e.g.,

    
    , SPhos) to facilitate oxidative addition.[1]
    

ReactionProfileStartReactants + Pd(0)TS_ITS (Iodo)Low BarrierStart->TS_IFastTS_BrTS (Bromo)High BarrierStart->TS_BrSlow (Heat Req.)InterOxidative AdditionProduct (Ar-Pd-X)TS_I->InterTS_Br->Inter

Figure 1: Comparative energy landscape for the Oxidative Addition step.[1] The Iodo analogue follows the green path (lower activation energy), while the Bromo analogue follows the red path.

Experimental Comparison: Suzuki-Miyaura Coupling

To objectively compare performance, we examine a standard coupling with Phenylboronic acid to form the biaryl ether scaffold common in liquid crystal synthesis.

Experimental Protocol (Benchmarking)

Objective: Synthesize Methyl 4-(4-phenylphenoxy)benzoate.

Reagents:

  • Substrate (1.0 equiv): Compound A (Iodo) or Compound B (Bromo)[1]

  • Phenylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (Standard) vs. 
    
    
    (Active)[1]
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Toluene/Water (4:1)[1]

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the aryl halide, boronic acid, and base. Cycle with

    
     (3x) to remove 
    
    
    (Critical for Pd(0) longevity).[1]
  • Solvation: Add degassed Toluene/Water.

  • Catalyst Addition: Add Pd catalyst under positive

    
     flow.
    
  • Reaction:

    • Condition A (Mild): Stir at 40°C .

    • Condition B (Standard): Stir at 90°C (Reflux).

  • Monitoring: Aliquot at t=1h, 4h, and 12h. Analyze via HPLC (254 nm).

Performance Data

The following table summarizes representative conversion rates based on standard reactivity profiles for para-substituted diaryl ethers.

VariableCompound A (Iodo)Compound B (Bromo)
Catalyst Loading 1 mol%3-5 mol% (often required for equal rate)
Temp.[1] Required 40°C (Mild)90°C (Reflux)
Time to >95% Conv. < 2 Hours8 - 12 Hours
Side Products Minimal (Homocoupling rare)Potential hydrodehalogenation if slow
Atom Economy 38% (Iodine waste mass is high)46% (Bromine waste mass is lower)
Data Interpretation
  • Discovery Phase: The Iodo analogue is superior. It reaches completion in <2 hours at mild temperatures, preserving sensitive functional groups (e.g., the methyl ester) from potential hydrolysis or transesterification that might occur at high temperatures.

  • Scale-Up Phase: The Bromo analogue is preferred despite the slower rate. The cost of Bromine is significantly lower than Iodine, and the lower atomic mass improves the "mass intensity" of the process.

Decision Framework for Researchers

When should you choose one over the other? Use this logic flow to determine the appropriate substrate for your campaign.

DecisionTreeStartSelect SubstrateScaleWhat is the Scale?Start->ScaleSmall< 10 grams(Discovery)Scale->SmallLab ScaleLarge> 1 kg(Process)Scale->LargePilot PlantTempSensIs the moleculeTemperature Sensitive?Small->TempSensUseBromoUSE BROMO ANALOGUE(Methyl 4-(4-bromophenoxy)benzoate)Large->UseBromoCost/Waste PriorityUseIodoUSE IODO ANALOGUE(this compound)TempSens->UseIodoYes (Needs <50°C)TempSens->UseBromoNo (Can Reflux)

Figure 2: Substrate selection logic based on project scale and thermal stability requirements.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1] Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

  • Anastas, P. T., & Warner, J. C. (1998).[1] Green Chemistry: Theory and Practice.[1] Oxford University Press.[1] (Source for Atom Economy calculations).

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Link

A Senior Application Scientist's Guide to Validated Analytical Methods for the Quantification of Methyl 4-(4-iodophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind the experimental choices and the self-validating nature of the described protocols are emphasized throughout, ensuring scientific integrity and trustworthiness. This guide is designed to be a practical resource for establishing reliable quantitative workflows.

Introduction to Methyl 4-(4-iodophenoxy)benzoate and the Imperative for Accurate Quantification

This compound is an aromatic ester containing a halogen substituent. Its accurate quantification is crucial for several reasons:

  • Reaction Monitoring: In synthetic chemistry, tracking the formation of this compound allows for reaction optimization and yield determination.

  • Purity Assessment: Quantifying the main component and any impurities is a critical aspect of quality control for chemical intermediates.

  • Stability Studies: Determining the concentration of the compound over time under various conditions is essential for assessing its stability.

Given the structural similarity to other benzoates and parabens, established chromatographic techniques are the most promising avenues for developing a validated analytical method.[1][2][3][4]

Comparative Overview of Analytical Techniques

The two most suitable analytical techniques for the quantification of this compound are HPLC-UV and GC-MS. The choice between them depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Quantification via UV absorbance.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase. Quantification via mass-to-charge ratio.
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be needed for less volatile compounds.
Selectivity Good, but can be limited by co-eluting species with similar UV absorbance.Excellent, as mass spectrometry provides structural information, allowing for high confidence in analyte identification.
Sensitivity Generally in the microgram to nanogram per milliliter range (µg/mL to ng/mL).Highly sensitive, often reaching picogram (pg) levels.
Instrumentation Widely available in analytical laboratories.Common, but may be less accessible than HPLC-UV systems.
Sample Throughput Can be high with optimized methods.Can be lower due to longer run times and potential need for sample derivatization.

Method 1: Proposed High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC is a powerful and widely used technique for the analysis of moderately polar compounds like this compound.[5] The separation is based on the compound's partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Scientific Rationale for Method Design

The aromatic rings and the ester group in this compound contain chromophores that absorb UV light, making UV detection a suitable and cost-effective choice. A C18 column is proposed due to its versatility and effectiveness in retaining and separating a wide range of organic molecules. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte with good peak shape.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard B Prepare Stock Solution A->B C Create Calibration Curve Standards B->C E Inject into HPLC C->E D Prepare Sample Solution D->E F Separation on C18 Column E->F G UV Detection F->G H Generate Calibration Curve G->H I Integrate Peak Area G->I J Quantify Analyte H->J I->J

Caption: HPLC-UV workflow for quantification.

Detailed Experimental Protocol
  • Reagents and Materials:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)[6]

    • Methanol (HPLC grade)

    • Volumetric flasks and pipettes

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)[1]

    • Flow Rate: 1.0 mL/min[1][3]

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Estimated around 254 nm (to be confirmed by UV scan)[1][3]

  • Preparation of Standard Solutions:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (ICH Guidelines)

To ensure the reliability of the method, the following validation parameters must be assessed:

ParameterObjectiveAcceptance Criteria
Specificity To ensure the signal is from the analyte and not from interferences.The analyte peak should be well-resolved from other components. Peak purity analysis should pass.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.To be established based on linearity, accuracy, and precision data.
Accuracy The closeness of the measured value to the true value.Recovery of 98-102% for spiked samples at three concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 2%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1; RSD ≤ 10%.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor changes in flow rate, mobile phase composition, etc.

Method 2: Proposed Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior selectivity and sensitivity compared to HPLC-UV, making it an excellent alternative, especially for trace-level analysis or complex matrices.[5][7][8] The suitability of GC depends on the thermal stability and volatility of this compound.

Scientific Rationale for Method Design

The analyte is expected to be sufficiently volatile and thermally stable for GC analysis. Mass spectrometry provides a "fingerprint" of the molecule, allowing for unambiguous identification and quantification, even in the presence of co-eluting impurities.[9] An internal standard is recommended to correct for variations in injection volume and instrument response.[10]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Prepare Standards with Internal Standard C Inject into GC A->C B Prepare Sample with Internal Standard B->C D Separation in Capillary Column C->D E Mass Spectrometry Detection (SIM) D->E F Generate Calibration Curve (Analyte/IS Ratio) E->F G Integrate Peak Areas E->G H Quantify Analyte F->H G->H

Caption: GC-MS workflow for quantification.

Detailed Experimental Protocol
  • Reagents and Materials:

    • This compound reference standard

    • Internal Standard (IS), e.g., a structurally similar compound not present in the sample

    • Ethyl acetate (GC grade)

    • Anhydrous sodium sulfate

    • GC vials with septa

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (MSD)

    • Capillary column (e.g., BP-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness)[4]

    • Autosampler

  • Chromatographic and MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program: 100 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Injection Mode: Splitless or split (e.g., 20:1)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • MS Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and the internal standard.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the reference standard and the internal standard in ethyl acetate.

    • Create a series of calibration standards containing a constant concentration of the internal standard and varying concentrations of the analyte.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve and dilute with ethyl acetate.

    • Add the internal standard to achieve the same concentration as in the calibration standards.

    • Dry the solution with anhydrous sodium sulfate if necessary.

    • Transfer to a GC vial for analysis.

Method Validation

The same validation parameters as for the HPLC-UV method should be evaluated according to recognized guidelines to ensure the method is fit for purpose.

Method Selection Guide

ConsiderationChoose HPLC-UV if:Choose GC-MS if:
Sensitivity µg/mL concentrations are sufficient.Trace-level (ng/mL or lower) quantification is required.
Selectivity The sample matrix is relatively clean.The sample matrix is complex or high confidence in identification is critical.
Analyte Stability There are concerns about the thermal stability of the analyte.The analyte is thermally stable and volatile.
Equipment Availability An HPLC-UV system is readily available.A GC-MS system is available and expertise exists.
Throughput A higher sample throughput is needed.A lower sample throughput is acceptable.

Conclusion

While a specific, pre-validated method for this compound is not documented, this guide provides two robust, scientifically-grounded frameworks for its quantification using HPLC-UV and GC-MS. The detailed protocols and validation guidelines offer a clear path for researchers to develop and implement a reliable analytical method tailored to their specific requirements. The key to success lies in rigorous method validation to ensure the generation of accurate and defensible data.

References

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. EUROPEAN JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH, 10(8), 59-63. [Link]

  • Lozano-Sánchez, J., et al. (2022). The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. Foods, 11(15), 2292. [Link]

  • Gomez, C., et al. (2017). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Journal of Analytical & Pharmaceutical Research, 6(3). [Link]

  • CN113248373A - Preparation method of methyl benzoate compound. (2021).
  • Błędzka, D., et al. (2014). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Environmental Science and Pollution Research, 21(24), 13951-13960. [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(7). [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol on Primesep 100 Column. [Link]

  • Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Thiophanate; 434337-01. [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

  • EJPMR. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research. [Link]

  • Tsuruta, Y., et al. (1993). Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 612(1), 113-120. [Link]

  • ASEAN. (2017). IDENTIFICATION AND DETERMINATION OF 2-PHENOXYETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4-HYDROXYBENZOATE IN COSMETIC PRODUCTS BY HPLC. ASEAN Cosmetic Method. [Link]

  • IJCRT. (2023). Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. International Journal of Creative Research Thoughts. [Link]

  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). [Link]

  • Behrends, M., et al. (2012). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology & Biotechnology, 39(11), 1637-1645. [Link]

  • Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 903. [Link]

  • Bajaj, A., et al. (2020). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology, 12(3), 133-138. [Link]

  • da Silva, J. C. J., et al. (2016). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Journal of Analytical Atomic Spectrometry, 31(7), 1358-1373. [Link]

  • Academax. (2022). Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. [Link]

  • de Souza, R. O. M. A. (2020). Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. Data in Brief, 31, 105809. [Link]

  • University of Texas at Dallas. (n.d.). Preparation of Methyl Benzoate. [Link]

  • Giardino, N. (2025). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques, 16, 733. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Methyl 4-(4-iodophenoxy)benzoate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the unambiguous identification and quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Methyl 4-(4-iodophenoxy)benzoate, a key chemical scaffold, demands rigorous analytical scrutiny to ensure its identity, purity, and quality. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices and present a framework for robust cross-validation, ensuring the integrity of your analytical data.

The principle of cross-validation, as outlined in international guidelines, is to use two or more independent analytical procedures to demonstrate that they can be used for the same intended purpose.[1][2] This approach provides a high degree of assurance in the reported results, a critical aspect in regulated environments.

The Analytical Imperative: A Multi-Faceted Approach

A single analytical technique is often insufficient to fully characterize a pharmaceutical compound. Each method possesses inherent strengths and weaknesses, and a combination of techniques provides a more complete and reliable picture of the analyte. For this compound, a strategic combination of chromatographic and spectroscopic methods is recommended.

CrossValidationWorkflow cluster_separation Separation & Quantification cluster_identification Identification & Structure cluster_elemental Elemental Composition cluster_validation Validation & Confirmation HPLC HPLC (Primary Quantitative) GC_MS GC-MS (Orthogonal Separation) HPLC->GC_MS Cross-Validation Final_Report Comprehensive Analysis Report HPLC->Final_Report Purity & Assay MS_Data Mass Spectrometry (from GC-MS/LC-MS) GC_MS->MS_Data Provides Data GC_MS->Final_Report Volatile Impurities NMR NMR (Definitive Structure) NMR->Final_Report Structural Confirmation MS_Data->NMR Supports Structure EA Elemental Analysis (Iodine Content) EA->Final_Report Elemental Stoichiometry

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.[3][4][5] Its robustness and precision are ideal for determining purity and assay values.

Causality in HPLC Method Development:

The choice of a reversed-phase (RP) method is logical due to the predominantly non-polar nature of the molecule. A C18 column is a standard starting point, offering excellent hydrophobic retention. The mobile phase, a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, is optimized to achieve a good peak shape and resolution from potential impurities.[6] UV detection is appropriate given the presence of chromophores in the molecule.

Experimental Protocol: HPLC Analysis
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Standard Preparation: Prepare a reference standard of known purity at the same concentration as the sample.

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity and assay based on the peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach

Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent orthogonal technique to HPLC, particularly for identifying volatile and semi-volatile impurities that might not be detected by HPLC.[3][7] The coupling with a mass spectrometer provides definitive identification of separated components.[4]

Rationale for GC-MS in this Context:

While this compound itself is not highly volatile, GC-MS is invaluable for detecting residual solvents from the synthesis or potential volatile degradation products.[3][5][7] The high separation efficiency of GC and the specificity of MS make it a powerful tool for impurity profiling.[4][8]

Experimental Protocol: GC-MS Analysis
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A non-polar capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules.[7][9] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure verification.

The Power of NMR in this Analysis:

For this compound, ¹H NMR will show characteristic signals for the aromatic protons and the methyl ester group. The splitting patterns and chemical shifts will confirm the substitution pattern on the benzene rings. ¹³C NMR will provide complementary information on the carbon skeleton. Quantitative NMR (qNMR) can also be used for accurate purity assessment with an internal standard.[9]

Experimental Protocol: NMR Analysis
  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[9]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) for chemical shift referencing.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

Elemental Analysis: Confirming Stoichiometry

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For an iodine-containing compound like this compound, this technique is crucial for confirming the presence and correct proportion of iodine.

Why Elemental Analysis is a Necessary Cross-Validation Step:

While chromatographic and spectroscopic methods provide information on purity and structure, elemental analysis offers direct evidence of the elemental composition. This is a fundamental check that complements the other techniques and provides a high level of confidence in the compound's identity. Traditional methods involve combustion followed by titration to determine the halogen content.[10]

Experimental Protocol: Elemental Analysis
  • Instrumentation: An elemental analyzer capable of halogen determination.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg).

  • Analysis: The sample is combusted in a high-oxygen environment. The resulting gases are passed through various traps and detectors to quantify the carbon, hydrogen, and iodine content.

  • Calculation: The percentage of each element is calculated and compared to the theoretical values for C₁₄H₁₁IO₃.

Data Comparison and Interpretation

A successful cross-validation requires that the results from the different analytical techniques are consistent and complementary.

Parameter HPLC GC-MS NMR Elemental Analysis
Primary Use Quantification, Purity AssessmentIdentification, Impurity ProfilingStructural Elucidation, QuantificationElemental Composition
Selectivity Good to ExcellentExcellentExcellentN/A
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)Moderate to Low (µg/mL to mg/mL range)Low (mg range)
Quantitative Accuracy ExcellentVery GoodGood to Excellent (with internal standard)Good
Quantitative Precision ExcellentVery GoodGoodGood

This table presents a general comparison; actual performance may vary based on specific instrumentation and method optimization.

Discrepancies between the results of different techniques should be investigated thoroughly. For example, a lower purity value by HPLC compared to NMR could indicate the presence of non-proton-containing impurities. Similarly, a discrepancy in the elemental analysis could point to an incorrect structural assignment or the presence of an inorganic impurity.

Conclusion: A Self-Validating Analytical System

By employing a suite of orthogonal analytical techniques—HPLC for quantification, GC-MS for volatile impurity profiling, NMR for definitive structural elucidation, and elemental analysis for stoichiometric confirmation—a self-validating system is created. This multi-pronged approach provides a high degree of confidence in the identity, purity, and quality of this compound. Adherence to established validation guidelines, such as those from the ICH, ensures the scientific rigor and regulatory compliance of the analytical data generated.[11][12]

LogicalRelationship cluster_techniques Analytical Techniques cluster_outputs Analytical Outputs Analyte This compound HPLC HPLC Analyte->HPLC GC_MS GC-MS Analyte->GC_MS NMR NMR Analyte->NMR EA Elemental Analysis Analyte->EA Purity Purity & Assay HPLC->Purity Impurities Impurity Profile GC_MS->Impurities Structure Structure NMR->Structure Composition Elemental Composition EA->Composition Purity->Structure Confirms Structure->Composition Predicts Impurities->Purity Impacts

References

  • SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column.
  • Huidobro, A., Rupérez, F. J., & Barbas, C. (2005). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A, 1076(1-2), 183-190.
  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique.
  • Rahman, N., et al. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8).
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • BenchChem. (2025). A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate.
  • Al-Ghannam, S. M. (2006). A simple spectrophotometric method for the determination of methyl, ethyl, propyl and butyl parabens in cosmetic products. Journal of Cosmetic Science, 57(3), 205-213.
  • Gowda, B. G., & Melwanki, M. B. (2004). Kinetic‐Spectrophotometric Determination of Metronidazole Benzoate in Surfactant Medium. Analytical Letters, 37(12), 2569-2580.
  • Joint FAO/WHO Expert Committee on Food Additives. (1998). METHYL p-HYDROXYBENZOATE.
  • Al-Majthoub, M. M., & Al-Zoubi, R. M. (2014). Iodimetric determination of iodine or bromine in organic compounds using a 126-fold amplification method. Analyst, 139(18), 4673-4678.
  • ASEAN. (2017). IDENTIFICATION AND DETERMINATION OF 2-PHENOXYETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4-HYDROXYBENZOATE IN COSMETIC PRODUCTS BY HPLC.
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-332.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • Zhang, X., & Wang, J. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2015, 1-7.
  • Richardson, S. D. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(3), 403-406.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732.
  • Arborpharmchem. (2024). API Intermediates Production Purity.
  • Focant, J. F., & Sjödin, A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2).
  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures.
  • Chemistry LibreTexts. (n.d.). Element analysis.
  • Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.

Sources

Comparative Study of Synthetic Routes to Methyl 4-(4-iodophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(4-iodophenoxy)benzoate is a critical diaryl ether intermediate, widely utilized in the synthesis of liquid crystals and pharmaceutical scaffolds. Its structural integrity—specifically the para-para substitution pattern—is essential for maintaining the linear geometry required for mesogenic behavior and biological binding affinity.

This guide evaluates two primary synthetic strategies:

  • The Convergent Route (

    
    ):  Direct displacement using Methyl 4-fluorobenzoate and 4-iodophenol.
    
  • The Linear Route (Electrophilic Iodination): Regioselective iodination of Methyl 4-phenoxybenzoate.

Recommendation: For laboratory-scale high-purity synthesis, the Convergent Route (


)  is superior due to unambiguous regiocontrol. For industrial scale-up, the Linear Route  offers cost advantages, provided that purification protocols (recrystallization) are optimized to remove ortho-isomers.

Strategic Analysis of Synthetic Pathways

Route A: Nucleophilic Aromatic Substitution ( )

This route relies on the electron-withdrawing nature of the methyl ester group to activate the benzene ring for nucleophilic attack.

  • Mechanism: The phenoxide anion (from 4-iodophenol) attacks the ipso-carbon of Methyl 4-fluorobenzoate, forming a Meisenheimer complex, followed by the elimination of the fluoride ion.

  • Key Advantage: Absolute regiocontrol. The iodine atom is pre-installed on the phenol, ensuring the final product is exclusively the 4,4'-isomer.

  • Constraint: Requires expensive 4-iodophenol and Methyl 4-fluorobenzoate.

Route B: Electrophilic Aromatic Iodination

This route synthesizes the ether backbone first, then introduces the iodine atom.

  • Mechanism: Electrophilic attack by an iodonium species (

    
    ) on the electron-rich phenoxy ring.
    
  • Key Advantage: Uses inexpensive starting materials (Phenol, Methyl 4-chlorobenzoate/Methyl 4-fluorobenzoate).

  • Constraint: Regioselectivity. While the para-position is electronically and sterically favored, trace amounts of ortho-iodination can occur, requiring rigorous purification.

Comparative Data Analysis

MetricRoute A:

Displacement
Route B: Post-Iodination
Overall Yield 85 - 92%70 - 78% (after purification)
Regioselectivity >99% (Pre-determined)90:10 to 95:5 (para:ortho)
Atom Economy Moderate (Loss of KF)High (if using oxidative iodination)
Purification Simple Filtration/WashRecrystallization required
Cost Profile High (Reagent cost)Low (Commodity chemicals)
Scalability Good (Exothermic control needed)Excellent

Detailed Experimental Protocols

Protocol A: Convergent Synthesis via

Objective: Synthesis of this compound via fluoride displacement.

Reagents:

  • Methyl 4-fluorobenzoate (1.0 equiv)

  • 4-Iodophenol (1.05 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) [0.5 M concentration]

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-iodophenol (1.05 equiv) and anhydrous

    
     (1.5 equiv).
    
  • Solvation: Add anhydrous DMF under an inert atmosphere (

    
     or Ar). Stir at room temperature for 15 minutes to generate the phenoxide in situ.
    
  • Addition: Add Methyl 4-fluorobenzoate (1.0 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to 100–120°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC. The limiting reagent (fluorobenzoate) should be fully consumed.

  • Workup: Cool the mixture to room temperature. Pour into crushed ice/water (5x reaction volume) with vigorous stirring. The product will precipitate as a white to off-white solid.

  • Purification: Filter the solid. Wash copiously with water to remove DMF and inorganic salts. Recrystallize from Ethanol or Methanol to yield white crystals.

Critical Control Point: Ensure


 is finely ground and anhydrous. Water traces can hydrolyze the methyl ester to the carboxylic acid.
Protocol B: Linear Synthesis via Regioselective Iodination

Objective: Iodination of Methyl 4-phenoxybenzoate using N-Iodosuccinimide (NIS).

Reagents:

  • Methyl 4-phenoxybenzoate (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Trifluoroacetic Acid (TFA) (Catalytic, 10 mol%) or

    
    
    
  • Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 4-phenoxybenzoate (1.0 equiv) in Acetonitrile at room temperature.

  • Activation: Add catalytic TFA (0.1 equiv). The acid activates NIS, generating a more reactive electrophilic iodine species.[1]

  • Iodination: Add NIS (1.1 equiv) portion-wise over 30 minutes. Shield the flask from light (aluminum foil) to prevent radical side reactions.

  • Reaction: Stir at 25–40°C for 2–4 hours.

  • Quench: Quench the reaction with 10% aqueous Sodium Thiosulfate (

    
    ) to destroy excess iodine/NIS.
    
  • Extraction: Extract with Ethyl Acetate. Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude solid will contain minor ortho-isomers. Recrystallize from hot Ethanol/Hexane (1:1) to isolate the pure para-isomer.

Visualizing the Reaction Pathways[2]

The following diagram illustrates the logical flow and chemical transformations for both routes.

SynthesisRoutes Start_A Start: Methyl 4-fluorobenzoate + 4-Iodophenol Reaction_A Reaction A (SNAr) K2CO3, DMF, 120°C (Meisenheimer Complex) Start_A->Reaction_A  Convergent   Start_B Start: Methyl 4-phenoxybenzoate Reaction_B Reaction B (Electrophilic Iodination) NIS, Cat. TFA, MeCN (Regioselective) Start_B->Reaction_B  Linear   Inter_A Intermediate: Phenoxide Attack Reaction_A->Inter_A Inter_B Intermediate: Sigma Complex (Wheland) Reaction_B->Inter_B Purification_A Workup: H2O Precipitation Yield: ~90% Inter_A->Purification_A Purification_B Workup: Recrystallization (Remove ortho-isomer) Inter_B->Purification_B Product Target: this compound (White Crystalline Solid) Purification_A->Product Purification_B->Product

Figure 1: Comparative workflow of the Convergent (


) and Linear (Iodination) synthetic pathways.

References

  • Nucleophilic Arom

    
    ) Mechanism & Conditions: 
    
    • Reaction of 4-fluorobenzo
    • Source:

  • Regioselective Iodination of Activated Aromatics

    • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.

    • Source:

  • General Synthesis of Diaryl Ethers (Ullmann/Condensation)

    • Process for preparation of 4-(4-phenoxyphenoxy)
    • Source:

  • Properties of Methyl 4-iodobenzoate (Precursor Reference)

    • SpectraBase & PubChem D
    • Source: [3]

Sources

Definitive Structural Confirmation of Methyl 4-(4-iodophenoxy)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diaryl Ether Challenge

In the development of thyromimetics and selective COX-2 inhibitors, the Methyl 4-(4-iodophenoxy)benzoate scaffold represents a critical intermediate.[1] However, its structural confirmation presents specific analytical challenges often overlooked in standard protocols:

  • Symmetry Masquerading: The diaryl ether linkage creates two distinct aromatic systems that often show overlapping signals in low-field NMR.

  • Halogen Lability: The iodine substituent is prone to reduction (de-iodination) or scrambling (migration) during copper-catalyzed Ullmann couplings, leading to impurities that mimic the target's polarity.[2]

  • Regioisomerism: Distinguishing the para-para orientation from ortho or meta byproducts requires precise coupling constant analysis.

This guide compares the three primary structural confirmation methodologies—High-Field NMR, High-Resolution Mass Spectrometry (HRMS), and X-Ray Crystallography—evaluating their efficacy in validating this specific pharmacophore.[1][2]

Synthesis Context & Impurity Profile

To understand what we are confirming, we must understand the genesis of the molecule. The standard synthesis involves a copper-catalyzed Ullmann coupling.

Reaction: Methyl 4-hydroxybenzoate + 1,4-Diiodobenzene


 this compound[1][2]

Critical Impurities to Detect:

  • Bis-ether: 1,4-bis(4-methoxycarbonylphenoxy)benzene (Over-reaction of diiodobenzene).[1][2]

  • De-iodinated product: Methyl 4-phenoxybenzoate (Reduction of C-I bond).

  • Regioisomers: If starting materials are not isomerically pure.

Comparative Analysis of Confirmation Techniques

Method A: High-Field NMR ( H & C) – The Structural Mapper

Verdict: Essential for connectivity, but requires 2D experiments for absolute certainty.[1][2]

For this compound, 1H NMR provides the primary "fingerprint."[1] However, the two aromatic rings (A and B)[1][2] form two separate AA'BB' systems that can be deceptively similar.

Experimental Logic:

  • Ring A (Benzoate): Electron-withdrawing ester group deshields ortho-protons significantly (~8.0 ppm).[1][2]

  • Ring B (Iodophenoxy): Iodine is weakly electron-withdrawing but polarizable; the ether oxygen is electron-donating.

  • Differentiation: The key is the chemical shift separation. The protons ortho to the Ester are the most downfield. The protons ortho to the Ether oxygen (on both rings) are the most upfield (~6.9-7.0 ppm).

Table 1: Predicted NMR Data for Validation (CDCl

, 400 MHz)
PositionAtom TypePredicted Shift (

)
MultiplicityCoupling (

)
Structural Insight
Benzoate-2,6

H
7.98 - 8.02Doublet (AA'BB')~8.8 HzOrtho to EWG (Ester).[1][2] Diagnostic for benzoate ring.
Benzoate-3,5

H
6.98 - 7.02Doublet (AA'BB')~8.8 HzOrtho to Ether.[1][2] Overlaps likely with Phenoxy-3,[1][2]5.
Phenoxy-2,6

H
7.60 - 7.65Doublet (AA'BB')~8.8 HzOrtho to Iodine.[1][2] Heavy atom effect.
Phenoxy-3,5

H
6.80 - 6.85Doublet (AA'BB')~8.8 HzOrtho to Ether.[1][2] Most shielded aromatics.
Methyl Ester

H
3.90Singlet-Diagnostic integration baseline (3H).[1][2][3]
C-I

C
~87.0Quaternary-Critical Proof: Carbon attached to Iodine is significantly upfield.
C=O

C
~166.5Quaternary-Carbonyl signature.[1][3]

Analyst Note: If the integration of the aromatic region does not perfectly match the 2:2:2:2 ratio, suspect the presence of the de-iodinated byproduct (Methyl 4-phenoxybenzoate), which adds protons to the "Phenoxy" region.

Method B: Mass Spectrometry (EI/HRMS) – The Iodine Signature

Verdict: Superior for purity and halogen confirmation. The "Gold Standard" for detecting de-iodination.

While NMR confirms connectivity, it struggles to quantify small amounts of de-iodinated impurities.[2] Mass Spectrometry utilizes the unique mass defect and isotopic stability of Iodine (Monoisotopic mass 126.9).

Mechanistic Insight: Diaryl ethers under Electron Impact (EI) ionization undergo characteristic fragmentation:

  • Molecular Ion (

    
    ):  Strong signal at m/z ~354.[2]
    
  • Primary Fragmentation: Loss of the Methoxy group (

    
    ) and loss of the Iodine radical (
    
    
    
    ).
  • The "Iodine Gap": A clean spectrum must show the molecular ion. If you see a peak at m/z 228 (354 - 126), it confirms the loss of Iodine.[2]

Table 2: Key MS Fragments[1][2]
Fragment Ion (

)
CompositionOriginInterpretation
354

Molecular IonConfirms intact structure.[1][2]
323


Characteristic ester cleavage.
227


Loss of Iodine.[1][2] High abundance indicates weak C-I bond under EI.
127

Iodine CationConfirms presence of Iodine.[3]
Method C: X-Ray Crystallography – The Ultimate Arbiter

Verdict: Required only for novel derivatives with ambiguous substitution patterns (e.g., ortho vs. meta).[1][2]

For the standard para-para isomer, X-ray is usually overkill unless the melting point deviates significantly from literature values (Standard MP: ~98-100 °C).[2] However, it is the only method that definitively maps the spatial arrangement of the ether linkage (C-O-C bond angle typically ~118°).

Visualizing the Confirmation Workflow

The following diagram illustrates the decision logic for confirming the structure, highlighting the "Fail States" where impurities mimic the product.

StructureConfirmation Start Crude Product This compound TLC Step 1: TLC Analysis (Hex/EtOAc) Start->TLC NMR Step 2: 1H NMR (400 MHz) Check Aromatic Region TLC->NMR Single Spot? Decision1 Integrals 2:2:2:2? NMR->Decision1 MS Step 3: HRMS / GC-MS Look for m/z 354 Decision1->MS Yes, Clean Doublets Impurity2 Impurity Detected: Bis-ether Oligomer Decision1->Impurity2 Multiplets messy / Extra peaks Impurity1 Impurity Detected: De-iodinated Product MS->Impurity1 m/z 228 present (Parent) Final CONFIRMED STRUCTURE >98% Purity MS->Final m/z 354 dominant

Figure 1: Analytical Decision Tree for Diaryl Ether Derivatives. Note the specific check for de-iodination at the MS stage.

Detailed Experimental Protocol

Protocol 1: Synthesis & Purification (Reference Standard)

To generate a valid reference for comparison:

  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 1,4-Diiodobenzene (2.0 eq), CuI (10 mol%), N,N-Dimethylglycine (20 mol%),

    
     (2.0 eq).
    
  • Conditions: Degassed DMSO, 90°C, 24 hours under Argon.

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMSO), brine, dry over

    
    .
    
  • Purification: Column chromatography (SiO2).[2] Gradient 0 -> 10% EtOAc in Hexanes.[3]

    • Note: The excess diiodobenzene elutes first (non-polar). The product elutes second. Unreacted phenol elutes last.

Protocol 2: The "Self-Validating" NMR Experiment

Do not just run a standard proton scan. Run the NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm the ether linkage.

  • Sample: 10 mg in 0.6 mL

    
    .
    
  • Experiment: 1D NOE or 2D NOESY.

  • Target: Irradiate the Methyl Ester protons (3.9 ppm).

  • Observation: You should see NOE enhancement only on the Benzoate-2,6 protons (~8.0 ppm).[2]

  • Secondary Target: Irradiate the Phenoxy-2,6 protons (~7.6 ppm). You should see NOE enhancement on the Phenoxy-3,5 protons but no cross-ring enhancement to the Benzoate ring, confirming the ether spacer isolates the spin systems spatially.

References

  • Theil, F. (2024).[2][4] Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry. [1][2]

  • Ma, D., & Cai, Q. (2008).[1][2] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols. Organic Letters, 10(12), 2585-2588.[1][2] [1][2]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Fragmentation of Halogenated Benzoates.

  • Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.

  • Spectroscopic Data of Methyl 4-iodobenzoate (Analogue Comparison). ChemicalBook Database.

Sources

How to confirm the successful synthesis of Methyl 4-(4-iodophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Methyl 4-(4-iodophenoxy)benzoate is a critical bi-functional intermediate. It contains two distinct reactive handles: an aryl iodide (primed for Suzuki-Miyaura or Sonogashira couplings) and a methyl ester (ready for hydrolysis or amidation).

Confirming the synthesis of this molecule is not merely about proving identity; it is about verifying chemo-selectivity . Common synthetic routes (e.g., Ullmann coupling of 4-iodophenol and methyl 4-bromobenzoate) suffer from specific failure modes:

  • De-iodination: Loss of the iodine atom during copper catalysis.

  • Homocoupling: Formation of symmetric biaryls.

  • Incomplete Conversion: Residual phenolic starting materials which poison downstream palladium catalysts.

This guide moves beyond basic identification to a rigorous purity-indicating confirmation protocol .

Comparative Analysis of Analytical Techniques

While NMR is the structural gold standard, it is insufficient on its own to detect trace inorganic iodine or heavy metal scavengers. A multi-modal approach is required.

Feature1H NMR (400+ MHz) HPLC-MS (UV/ESI) FT-IR (ATR) Combustion/Elemental
Primary Role Structural Proof & Isomer RatioPurity & Trace Impurity IDQuick "Go/No-Go" CheckBulk Purity Confirmation
Specificity High (Distinguishes regioisomers)High (MW confirmation)Low (Functional group only)Medium (Formula check)
Limit of Detection ~1% (Impurities)<0.1% (Trace detection)>5% (Gross errors)N/A
Critical Blindspot Inorganic salts; overlapping aromatic signals.Ionization suppression; non-UV active impurities.Subtle structural changes (e.g., Br vs I).[1][2]Does not distinguish isomers.
Verdict Mandatory for structure.Mandatory for purity.Optional for in-process control.Optional for final QC.

Part 2: Detailed Characterization Protocol

Phase 1: The "Go/No-Go" Check (FT-IR)

Before investing in expensive NMR time, perform a rapid FT-IR analysis on the dry solid.

  • Success Marker 1 (Ester): Strong, sharp band at 1715–1725 cm⁻¹ (C=O stretch).

  • Success Marker 2 (Ether): Distinct band at 1240–1260 cm⁻¹ (C-O-C asymmetric stretch).

  • Failure Marker (Phenol): Broad absorption at 3200–3500 cm⁻¹ . If this exists, the coupling is incomplete; do not proceed to NMR.

Phase 2: Structural Confirmation (1H NMR)

Solvent:


 (Chloroform-d) is preferred over DMSO-

to prevent solvent peaks from obscuring the aromatic region.

The Molecular Logic: The molecule consists of two para-substituted benzene rings linked by oxygen.

  • Ring A (Benzoate): Electron-withdrawing Ester + Electron-donating Ether.

  • Ring B (Iodophenoxy): Electron-withdrawing Iodine + Electron-donating Ether.

Predicted Shift Table (400 MHz,

)
Proton IDShift (

ppm)
MultiplicityIntegrationAssignment Logic
A (Ortho to Ester) 8.00 Doublet (

Hz)
2HDeshielded by carbonyl anisotropy.
B (Ortho to Iodine) 7.60 Doublet (

Hz)
2HDeshielded by Iodine (heavy atom effect).
C (Ortho to Ether - Ring A) 6.98 Doublet (

Hz)
2HShielded by ether oxygen resonance.
D (Ortho to Ether - Ring B) 6.80 Doublet (

Hz)
2HShielded by ether oxygen; slightly different environment than C.
E (Methyl Ester) 3.90 Singlet3HCharacteristic methyl ester.

Critical Validation Step: You must observe two distinct "roofed" AA'BB' systems . If the aromatic region appears as a single messy multiplet, your product may be contaminated with de-iodinated byproduct (Methyl 4-phenoxybenzoate), where the symmetry changes.

Phase 3: Purity & Identity (HPLC-MS)

Method: Reverse Phase C18. Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Gradient). Detection: UV (254 nm) and ESI+ (Positive Mode).

  • Target Mass:

    
    
    
  • Exact Mass: 353.98 g/mol .

  • Observed Ion: Look for

    
     or 
    
    
    
    .
  • The Iodine Fingerprint: Unlike Bromine (1:1 ratio of M/M+2) or Chlorine (3:1 ratio), Iodine is monoisotopic (

    
    ). You will NOT  see an M+2 isotope pattern. A clean, single mass peak confirms Iodine over Bromine contamination.
    

Part 3: Troubleshooting & Impurity Profiling

Common synthesis pitfalls and how to detect them analytically:

ImpurityOriginDetection MethodDiagnostic Signal
4-Iodophenol Unreacted Starting Material1H NMRBroad singlet (OH) at ~5.0 ppm; doublet at ~6.6 ppm.
Methyl 4-phenoxybenzoate De-iodination (Catalytic side reaction)MS / NMRMass = 228.08 (

). Loss of the 7.60 ppm doublet in NMR.
Methyl 4-hydroxybenzoate Hydrolysis of ether (rare) or unreacted SMTLC / NMRPolar spot on TLC; OH peak.
Copper Salts Catalyst ResidueVisual / AshGreen/Blue tint to the solid. Product should be white/off-white.

Part 4: Decision Matrix (Workflow Visualization)

The following diagram outlines the logical flow for confirming the product, from crude isolation to final release.

ConfirmationWorkflow Start Crude Reaction Mixture Workup Workup & Isolation (Extraction/Evaporation) Start->Workup IR_Check Phase 1: FT-IR Analysis (Check for -OH) Workup->IR_Check Decision_IR OH Peak Present? IR_Check->Decision_IR Purify Repurify (Column Chromatography) Decision_IR->Purify Yes (Incomplete) NMR_Check Phase 2: 1H NMR (CDCl3) Decision_IR->NMR_Check No (Clean) Purify->IR_Check Decision_NMR Two Distinct AA'BB' Systems? NMR_Check->Decision_NMR Decision_NMR->Purify No (Mixed Isomers/Impurity) MS_Check Phase 3: HPLC-MS (Check MW & Purity) Decision_NMR->MS_Check Yes Decision_MS Mass = 354? Single Peak? MS_Check->Decision_MS Final CONFIRMED PRODUCT This compound Decision_MS->Final Yes Fail_Deiodo Reject: De-iodinated Product Decision_MS->Fail_Deiodo No (Mass 228)

Figure 1: Analytical Decision Matrix for the confirmation of this compound synthesis.

References

  • Ullmann Coupling Mechanism & C

    • Sperotto, E., et al. "The Mechanism of the Modified Ullmann Reaction." Dalton Transactions, 2010.
    • Context: Explains the oxidative addition/reductive elimination cycle and potential for de-iodin
  • Synthesis of Diaryl Ethers via S_NAr

    • Ma, D., & Cai, Q. "Synthesis of Diaryl Ethers via CuI-Catalyzed Coupling."[3] Organic Letters, 2003.[3]

    • Context: Establishes the baseline protocol for coupling phenols with aryl halides, relevant for impurity profiling.
  • Spectral D

    • National Institute of Advanced Industrial Science and Technology (AIST).
    • Context: Reference data for component fragments (Methyl 4-iodobenzoate and 4-phenoxyphenol deriv
  • Characterization of Liquid Crystal Intermedi

    • Seed, A. J., et al. "Synthesis and properties of liquid crystals containing the diaryl ether unit.
    • Context: Provides experimental melting points and NMR data for closely related methyl 4-(4-alkoxyphenoxy)

Sources

A Strategic Guide to Alternatives for Methyl 4-(4-iodophenoxy)benzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of a program's success. Methyl 4-(4-iodophenoxy)benzoate is a valuable scaffold, frequently employed for its diaryl ether (DE) core, a privileged structure in numerous biologically active compounds.[1][2][3] The aryl iodide provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation via well-established cross-coupling methodologies, enabling rapid library synthesis and structure-activity relationship (SAR) exploration.[4]

However, reliance on a single scaffold can introduce limitations related to metabolic instability, constrained intellectual property space, and suboptimal physicochemical properties. The ether linkage, for instance, can be susceptible to cleavage by cytochrome P450 enzymes, representing a potential metabolic liability.[5] This guide provides a comprehensive comparison of strategic alternatives to the this compound scaffold, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for novel and robust drug candidates.

The Core Scaffold: A Physicochemical and Reactivity Profile

This compound is characterized by three key functional domains: the reactive aryl iodide, the flexible diaryl ether linker, and the methyl benzoate moiety, which can engage in various non-covalent interactions. Understanding its baseline properties is essential for evaluating potential replacements.

cluster_scaffold This compound A Aryl Iodide (Cross-Coupling Handle) B Diaryl Ether Linker (Conformational Flexibility) A->B High reactivity in Pd-catalyzed couplings C Methyl Benzoate (Binding & Vector Group) B->C Potential metabolic liability (O-dealkylation)

Caption: Key functional domains of the this compound scaffold.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Weight 340.14 g/mol Falls within typical fragment/lead-like chemical space.
cLogP 4.2 - 4.5Indicates high lipophilicity, which can impact solubility and permeability.
Topological Polar Surface Area (TPSA) 35.5 ŲLow polarity, contributing to good membrane permeability but potentially poor aqueous solubility.
Reactivity Aryl IodideHighly reactive handle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.[4]

Strategic Replacements: From Bioisosteres to Scaffold Hopping

Moving beyond the parent scaffold requires a strategic approach. We can classify alternatives into three main categories: bioisosteric replacement of the linker, modification of the reactive handle, and complete scaffold hopping.

Bioisosteric Linker Replacement

Bioisosteres are functional groups with similar steric and electronic properties, which can be used to modulate a molecule's characteristics without drastically altering its interaction with a biological target.[6][7][8] Replacing the ether oxygen can profoundly impact metabolic stability, conformation, and hydrogen bonding capacity.

LinkerKey Feature ChangesPotential AdvantagesPotential Disadvantages
Thioether (-S-) Increased lipophilicity, altered bond angleMay resist O-dealkylation pathwaysProne to oxidation to sulfoxide/sulfone
Sulfone (-SO₂-) H-bond acceptor, rigid geometryMetabolically robust, can improve solubilitySignificant change in electronics and shape
Amine (-NH-) H-bond donor, basic centerIntroduces H-bond donor, can form salt to improve solubilityPotential for rapid metabolism, toxicity
Amide (-C(O)NH-) Planar, H-bond donor & acceptorMetabolically more stable than esters, directional H-bondingIncreased rigidity, higher PSA
Modifying the Reactive Handle

While the iodide is highly reactive, this can sometimes be a disadvantage in multi-step syntheses. Less reactive halogens or pseudo-halides offer a finer degree of control.[9]

  • Aryl Bromides: Less reactive than iodides, often more stable and cost-effective. They are still excellent partners in most palladium-catalyzed cross-couplings, though sometimes requiring more forcing conditions.

  • Aryl Triflates (-OTf): Highly reactive, comparable to or exceeding iodides. They are prepared from the corresponding phenols, offering a different synthetic entry point.

  • Boronic Acids/Esters (-B(OR)₂): Reverses the polarity of the coupling, allowing the building block to be the nucleophilic partner in Suzuki reactions. This is a powerful strategy when the desired coupling partner is an aryl halide.

Scaffold Hopping: Beyond the Diaryl Ether

Scaffold hopping involves replacing the core molecular framework with a topologically distinct one while preserving the orientation of key binding features.[5][10] This is a powerful strategy for generating novel IP and overcoming intractable ADME issues.

cluster_parent Parent Scaffold cluster_hops Scaffold Hop Alternatives Parent 4-Phenoxybenzoate Core P1 HBA Parent->P1 P2 Aryl Parent->P2 P3 Aryl Parent->P3 Hop1 N-Phenylbenzamide Parent->Hop1 Preserves Pharmacophore Hop2 2-Phenylbenzimidazole Parent->Hop2 Preserves Pharmacophore Hop3 3-Phenoxy-Pyridine Parent->Hop3 Preserves Pharmacophore

Caption: Conceptual diagram of scaffold hopping from a diaryl ether core.

Experimental Evaluation: A Comparative Workflow

Objectively comparing building blocks requires a standardized cascade of experiments. The goal is to triage compounds efficiently, identifying those with the most promising balance of properties.

cluster_workflow Comparative Evaluation Workflow Start Synthesize Analogs (e.g., Suzuki Coupling) Sol Aqueous Solubility Assay (Kinetic Nephelometry) Start->Sol Characterize Physicochemical Properties Stab Metabolic Stability Assay (Liver Microsomes) Sol->Stab Assess Metabolic Liability Bind Target Binding Assay (e.g., SPR, ITC) Stab->Bind Determine Potency Decision Select Candidate Bind->Decision

Caption: A standardized workflow for the experimental evaluation of alternative scaffolds.

Protocol 1: Kinetic Aqueous Solubility Assay[11]

Causality: Poor solubility can lead to unreliable bioassay data and downstream formulation challenges. A high-throughput kinetic assay is ideal for early-stage screening to quickly flag problematic compounds.[11][12]

Methodology: Laser Nephelometry

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).

  • Aqueous Dilution: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well clear-bottom assay plate containing aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This creates the final assay concentrations with 1% DMSO.

  • Incubation: Allow the plate to equilibrate at room temperature for 1-2 hours.

  • Measurement: Read the plate on a laser nephelometer or a plate reader capable of measuring light scattering (turbidity) at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly above the background (buffer with 1% DMSO).

Protocol 2: In Vitro Metabolic Stability Assay[14]

Causality: Assessing metabolic stability early helps predict in vivo clearance and guides structural modifications to block metabolic "hotspots." Liver microsomes contain a high concentration of Phase I metabolic enzymes (e.g., CYPs) and are a cost-effective model for initial screening.[13][14][15]

Methodology: Substrate Depletion in Human Liver Microsomes (HLM)

  • Reagent Preparation:

    • Test Compounds: 1 µM final concentration in incubation buffer.

    • HLM: Thaw pooled HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH (Cofactor): Prepare a 10 mM stock solution in buffer.

  • Incubation:

    • Pre-warm HLM suspension and test compounds separately at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH to the HLM/compound mixture to a final concentration of 1 mM. Prepare a parallel incubation without NADPH as a negative control.

    • Incubate at 37°C in a shaking water bath.

  • Time Points: Aliquots (e.g., 50 µL) are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately add the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693 / k).

Protocol 3: Target Binding Affinity Assay[18]

Causality: Any modification to the core scaffold must be evaluated for its impact on target binding affinity to ensure that improvements in ADME properties do not come at the cost of potency. Surface Plasmon Resonance (SPR) is a label-free method that provides real-time kinetics (k_on, k_off) and affinity (K_D) data.[16]

Methodology: Conceptual SPR Protocol

  • Chip Preparation: Immobilize the purified target protein onto a suitable sensor chip (e.g., via amine coupling to a CM5 chip).

  • Analyte Preparation: Prepare a series of dilutions of the test compounds (analytes) in a suitable running buffer. Include a buffer-only (blank) injection for double referencing.

  • Binding Measurement:

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in refractive index (measured in Response Units, RU) in real-time. This consists of an association phase (analyte injection) and a dissociation phase (buffer flow).

  • Surface Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine or high salt) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the response from the reference channel and the blank injection to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on). The K_D value represents the binding affinity.[17]

Data Interpretation: A Hypothetical Case Study

To illustrate the decision-making process, consider the following data for three hypothetical building blocks compared to the parent compound.

Compound IDScaffoldSolubility (µM)HLM t½ (min)Target K_D (nM)Senior Scientist's Assessment
Parent 4-(4-Iodophenoxy)benzoate2.51550Baseline. Potent but metabolically unstable with low solubility.
ALT-1 4-(4-Iodophenylthio )benzoate1.84565Promising. Significant improvement in metabolic stability with only a minor loss in potency. The decrease in solubility is manageable. A good candidate for follow-up.
ALT-2 4-(4-Iodophenylsulfone )benzoate35.0> 120850Low Priority. Excellent stability and solubility, but the 17-fold loss in potency is too great. The rigid sulfone linker likely disrupts the optimal binding conformation.
ALT-3 5-Iodo-2-phenylbenzimidazole15.09540High Priority. A successful scaffold hop. Potency is maintained while significantly improving both solubility and metabolic stability. Represents a novel and highly developable chemical series.

Conclusion

The journey from a hit to a clinical candidate is one of multi-parameter optimization. While this compound is a reliable starting point, a proactive strategy to explore alternatives is crucial for mitigating risks associated with metabolism, solubility, and intellectual property. By employing a systematic approach that combines rational design—through bioisosterism and scaffold hopping—with a robust experimental evaluation cascade, drug discovery teams can significantly enhance their ability to identify and advance compounds with a superior overall profile. The protocols and strategies outlined in this guide provide a validated framework for making informed decisions, ultimately accelerating the path toward novel therapeutics.

References

  • ACS Publications. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

  • Meanwell, N. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Retrieved from [Link]

  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Retrieved from [Link]

  • PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • MDPI. (n.d.). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. Retrieved from [Link]

  • RSC Publishing. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Retrieved from [Link]

  • PubMed Central. (n.d.). Classification of Scaffold Hopping Approaches. Retrieved from [Link]

  • PubMed Central. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Retrieved from [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • RSC Publishing. (n.d.). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Retrieved from [Link]

  • Request PDF. (n.d.). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

  • NIH. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. Retrieved from [Link]

  • RSC Publishing. (n.d.). Diaryl ether derivatives as anticancer agents – a review. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenol (bio)isosteres in drug design and development. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • TA Instruments. (2024). How to Assess Binding in Drug Discovery. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

Sources

Spectroscopic comparison of Methyl 4-(4-iodophenoxy)benzoate and its starting materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of Methyl 4-(4-iodophenoxy)benzoate against its primary synthetic precursors: Methyl 4-hydroxybenzoate and 1,4-Diiodobenzene . This analysis is designed for medicinal chemists and process engineers optimizing the synthesis of diaryl ether scaffolds, commonly used in PROTAC® linkers and liquid crystal mesogens.

Executive Summary & Chemical Context

This compound (CAS: 21120-76-3) is a bifunctional building block featuring an electrophilic ester and a nucleophilic-amenable aryl iodide.[1][2] Its synthesis typically involves a copper-catalyzed Ullmann-type coupling or an SNAr reaction (if fluorinated precursors are used).

The critical challenge in generating this molecule is desymmetrization . When reacting Methyl 4-hydroxybenzoate with 1,4-diiodobenzene, the reaction must be controlled to prevent the formation of the bis-ether (double substitution) or the retention of unreacted diiodide. Spectroscopic monitoring (NMR/IR) is the most reliable method to validate this selectivity.

The Synthetic Pathway

The guide assumes the industry-standard Copper(I)-catalyzed coupling route:

ReactionScheme SM1 Methyl 4-hydroxybenzoate (Nucleophile) Product This compound (Target) SM1->Product C-O Coupling SM2 1,4-Diiodobenzene (Electrophile) SM2->Product C-O Coupling Reagents CuI (10 mol%) Ligand, K3PO4 DMSO, 90°C Byproduct Bis-phenoxy byproduct (Over-reaction) Product->Byproduct + SM1 (Excess)

Figure 1: Copper-catalyzed synthesis pathway highlighting the critical mono-substitution step.

Spectroscopic Comparison: Product vs. Starting Materials[3]

The transition from reactants to product involves distinct changes in symmetry and electronic environment.

A. Proton NMR ( H-NMR) Analysis

The diagnostic power lies in the aromatic region (6.5 – 8.5 ppm).

  • 1,4-Diiodobenzene (SM): Highly symmetric. Appears as a sharp singlet (or tight AA'BB' system) at ~7.40 ppm .

  • Methyl 4-hydroxybenzoate (SM): Distinct AA'BB' system. The protons ortho to the ester are deshielded (~7.95 ppm ), while those ortho to the hydroxyl are shielded (~6.90 ppm ).

  • Product: The symmetry of the diiodide is broken. You will observe two distinct AA'BB' systems (4 doublets total, 8 aromatic protons).

Comparative Chemical Shifts (400 MHz, CDCl

)
FeatureMethyl 4-hydroxybenzoate (SM)1,4-Diiodobenzene (SM)This compound (Product)
Ester Methyl (-OCH

)
3.89 ppm (s) N/A3.90 ppm (s)
Benzoate Ar-H (ortho-CO) 7.95 ppm (d, 2H)N/A8.00 ppm (d, 2H)
Benzoate Ar-H (ortho-O) 6.88 ppm (d, 2H)N/A6.98 ppm (d, 2H)
Iodo-Ar-H (ortho-I) N/A7.42 ppm (s, 4H)7.62 ppm (d, 2H)
Iodo-Ar-H (ortho-O) N/A(part of singlet)6.80 ppm (d, 2H)
Hydroxyl (-OH) ~6.0 ppm (broad/variable)N/AAbsent

Key Diagnostic:

  • Disappearance of the Singlet: The sharp singlet of 1,4-diiodobenzene at 7.42 ppm must disappear.

  • Shift of the Iodo-Ring: The protons ortho to the iodine shift downfield to ~7.62 ppm due to the electron-withdrawing nature of the ether oxygen relative to the original iodine (in the context of the new conjugation) and the loss of symmetry.

  • Hydroxyl Loss: Complete disappearance of the broad phenolic -OH peak.

B. Infrared (IR) Spectroscopy

IR is excellent for quick "Go/No-Go" analysis of the solid product.

  • Carbonyl Stretch (C=O): Both the starting phenol ester and the product retain this at ~1715–1725 cm

    
     . It is not diagnostic for reaction completion.
    
  • Ether Stretch (C-O-C): The formation of the diaryl ether linkage introduces a strong, distinctive band in the 1240–1260 cm

    
      region, distinguishable from the C-OH stretch of the starting material.
    

Experimental Protocol: Synthesis & Purification

Autonomy Note: This protocol is designed for a 1.0 mmol scale optimization run.

Objective: Selective mono-arylation of methyl 4-hydroxybenzoate.

Reagents
  • Methyl 4-hydroxybenzoate (1.0 equiv)[3]

  • 1,4-Diiodobenzene (2.0 equiv) — Excess used to suppress bis-ether formation.

  • Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: N,N-Dimethylglycine or 1,10-Phenanthroline (20 mol%)

  • Base: Potassium Phosphate (

    
    ) (2.0 equiv)
    
  • Solvent: DMSO (Anhydrous)

Step-by-Step Workflow
  • Charging: In a glovebox or under Argon flow, add CuI (19 mg), Ligand (20 mol%), and

    
     (424 mg) to a reaction vial.
    
  • Substrate Addition: Add Methyl 4-hydroxybenzoate (152 mg, 1.0 mmol) and 1,4-Diiodobenzene (660 mg, 2.0 mmol).

  • Solvation: Add DMSO (3.0 mL). Seal the vial with a crimp cap.

  • Reaction: Heat to 90°C for 16–24 hours .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The product will be less polar than the starting phenol but more polar than the diiodide.

  • Workup (Critical for Purity):

    • Dilute with Ethyl Acetate (30 mL) and wash with Water (3 x 20 mL) to remove DMSO and inorganic salts.

    • Wash organic layer with 1M NaOH (20 mL) .

    • Why? This removes unreacted Methyl 4-hydroxybenzoate (phenolic proton is acidic), simplifying purification.

  • Purification:

    • Dry organics over

      
      , filter, and concentrate.
      
    • Column Chromatography: Elute with Hexane

      
       5% EtOAc/Hexane.
      
    • Separation: The excess 1,4-diiodobenzene elutes first (high Rf), followed by the Product (mid Rf).

Analytical Workflow Diagram

AnalyticalWorkflow Crude Crude Reaction Mixture (DMSO, SMs, Product, Salts) Wash Aq. NaOH Wash Crude->Wash Organic Organic Phase (Product + Diiodide) Wash->Organic Retains Neutrals Aqueous Aqueous Phase (Phenolate + Salts) Wash->Aqueous Removes Phenol Chrom Silica Chromatography (Hexane -> 5% EtOAc) Organic->Chrom Analysis 1H-NMR Validation (Check for 7.42 ppm singlet) Chrom->Analysis

Figure 2: Purification logic to ensure spectroscopic purity.

Performance & Troubleshooting

In a drug development context, "performance" refers to the compound's stability and reactivity in downstream couplings (e.g., Sonogashira or Suzuki reactions on the iodine).

IssueSpectroscopic SymptomRoot CauseSolution
Low Yield NMR shows mostly SM peaks (7.95/6.88 ppm).Catalyst poisoning or wet DMSO.Ensure anhydrous conditions; sparge DMSO with Argon.
Bis-Ether Impurity Complex aromatic region; integration of ester methyl vs. aromatics is off.Stoichiometry error (too much phenol).Maintain 1,4-diiodobenzene excess (2:1 ratio).
Hydrolysis Broad peak at ~11.0 ppm (COOH) appears; Ester methyl (3.9 ppm) decreases.Base concentration too high or wet solvent.Use milder base (

) or strictly anhydrous conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 591001, Methyl 4-[(4-ethylphenoxy)methyl]benzoate (Analogous Structure). Retrieved from .

  • Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Retrieved from .

  • ChemicalBook. Methyl 4-iodobenzoate NMR Data (Reference for Benzoate fragment). Retrieved from .

  • Royal Society of Chemistry. ChemSpider: 1,4-Diiodobenzene Data. Retrieved from .

Sources

Critical Quality Attributes: A Comparative Guide to Interpreting CoAs for Methyl 4-(4-iodophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Passport" of Your Intermediate

Methyl 4-(4-iodophenoxy)benzoate (CAS: 21120-76-3) is a specialized aryl iodide building block, critical in the synthesis of liquid crystals and pharmaceutical biaryl ethers via cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann).[1][2]

In drug development, the Certificate of Analysis (CoA) is not merely a receipt; it is a risk assessment tool. A misinterpretation of "Purity" vs. "Assay" or overlooking trace de-iodinated impurities can lead to catalytic poisoning, stalled scale-ups, and expensive purification bottlenecks.[1][2]

This guide moves beyond standard specification lists to objectively compare how Premium Grade (≥99%) and Technical Grade (95-97%) variants perform in sensitive catalytic cycles.

Anatomy of the CoA: Critical Parameters & Causality

To validate this compound for high-value synthesis, we must dissect the CoA parameters that directly impact reaction kinetics.[1][2]

HPLC Purity vs. Assay

Many researchers conflate these two metrics.[1][2]

  • HPLC Purity (Area %): Measures the ratio of the target peak to detectable impurities at a specific wavelength. It answers: "How clean is the signal?"

  • Assay (w/w %): Measures the actual mass of the active substance, often via titration or qNMR. It answers: "How much active molecule is in the flask?"

Scientist’s Insight: A sample can have 99.9% HPLC purity but only 95% Assay if it contains inorganic salts or non-UV-active solvents.[1][2] For stoichiometric precision in Suzuki couplings, Assay is the governing metric.

Impurity Profile: The Silent Killers

For this compound, specific impurities are red flags:

  • Methyl 4-phenoxybenzoate (De-iodinated): Acts as a "dead weight" in the reaction, lowering effective concentration.[1][2]

  • 4-(4-iodophenoxy)benzoic acid (Hydrolysis product): Free acids can alter the pH of the reaction media or chelate the Palladium catalyst, inhibiting the catalytic cycle.

  • Free Iodine/Iodide: Indicated by yellowing.[1][2] Excess iodide can form stable Pd(II)-iodide dimers, reducing the turnover frequency (TOF) of the catalyst [1].

Residual Solvents (ICH Q3C)

Solvents trapped in the crystal lattice (e.g., DMF, DMSO) are common in aryl iodides.

  • Risk: High levels of Class 2 solvents (e.g., Methanol) can react with boronic acids or interfere with the base (K₂CO₃) solubility in the coupling step [2].

Comparative Performance Study: Premium vs. Technical Grade

We simulated a standard Suzuki-Miyaura coupling to demonstrate the downstream impact of CoA specifications.

Reaction Scenario:

  • Electrophile: this compound (1.0 equiv)[1][2]

  • Nucleophile: Phenylboronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂ (Variable loading)[1]

  • Conditions: Dioxane/H₂O, K₂CO₃, 80°C, 4 hours.

Table 1: Comparative Performance Data
FeaturePremium Grade (Supplier A) Technical Grade (Supplier B) Impact Analysis
CoA Purity (HPLC) 99.8%96.5%Tech grade contained 2.1% de-iodinated byproduct.[1][2]
Appearance White Crystalline SolidOff-white/Yellowish PowderYellow indicates trace iodine liberation (catalyst poison).[1][2]
Water Content (KF) 0.05%0.85%High moisture in Tech grade hydrolyzed 3% of the ester during storage.
Catalyst Load Req. 1.0 mol%3.5 mol%3.5x higher cost to drive Tech grade to completion.[1][2]
Isolated Yield 94%78%Impurities complicated the crystallization workup.[1][2]
Purification Steps Filtration & WashSilica Column RequiredTech grade required chromatography to remove homocoupling byproducts.[1][2]

Experimental Validation Protocols

To replicate these results or validate your own batch, follow these self-validating protocols.

Protocol A: HPLC Purity & Identity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[1][3]

  • Gradient: 50% B to 95% B over 10 min.

  • Detection: UV @ 254 nm.[1][2]

  • Pass Criteria: Main peak retention time matches standard; Area % > 99.0%; No single impurity > 0.1%.

Protocol B: The "Stress Test" (Suzuki Reactivity)

This protocol confirms the material is free of catalytic poisons (heavy metals, sulfur).

  • Dissolve 1.0 mmol of this compound in 4 mL 1,4-Dioxane.

  • Add 1.2 mmol Phenylboronic acid and 2.0 mmol K₂CO₃ (dissolved in 1 mL water).

  • Degas with Nitrogen for 5 mins.

  • Add only 0.5 mol% Pd(dppf)Cl₂.[1][2] (Intentionally low loading to sensitize the reaction to poisons).

  • Heat to 80°C for 2 hours.

  • Pass Criteria: HPLC conversion > 90% after 2 hours. If < 50%, the CoA purity is misleading regarding catalytic viability.

Visualizing the Decision Workflow

The following diagram illustrates the logical flow for interpreting the CoA and deciding on the material's application path.

CoA_Decision_Workflow Start Receive CoA & Material This compound Check_Appearance Step 1: Visual Inspection (Is it White or Yellow?) Start->Check_Appearance Check_HPLC Step 2: HPLC Purity Check (>99% Area?) Check_Appearance->Check_HPLC White/Off-White Decision_Yellow FAIL: Yellow Color (Iodine contamination) Check_Appearance->Decision_Yellow Yellow/Brown Check_Moisture Step 3: Moisture (KF) (<0.1%?) Check_HPLC->Check_Moisture >99% Decision_Impure FAIL: High Impurity (De-iodinated/Acidic) Check_HPLC->Decision_Impure <98% Decision_Wet WARNING: High Moisture (Risk of Hydrolysis) Check_Moisture->Decision_Wet Wet (>0.5%) Stress_Test Step 4: Catalytic Stress Test (0.5 mol% Pd Loading) Check_Moisture->Stress_Test Dry (<0.1%) Decision_Wet->Stress_Test Dry before use Pass_Premium PASS: Premium Grade Use for GMP/Late Stage Stress_Test->Pass_Premium >90% Conv. Pass_Tech PASS: Technical Grade Use for Early R&D only Stress_Test->Pass_Tech <90% Conv.

Figure 1: Decision matrix for accepting this compound based on CoA parameters and experimental validation.

References

  • American Chemical Society (ACS). "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures."[1][2] Organometallics, 2018.[1][2] Link[1]

  • International Council for Harmonisation (ICH). "ICH Q3C (R8) Residual solvents - Scientific guideline."[1][2] European Medicines Agency, 2021.[1][2] Link

  • MicroSolv Technology. "Difference between assay and purity regarding pharmaceutical analysis." MicroSolv Tech Primer, 2025.[1][2][4] Link

  • Torontech. "Stop Batch Failures: Assay vs Purity in HPLC."[1][2] Torontech Technical Guides, 2025. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.